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  • Product: 4-Amino-2,3-dichlorobenzonitrile
  • CAS: 193090-61-8

Core Science & Biosynthesis

Foundational

safety data sheet SDS for 4-Amino-2,3-dichlorobenzonitrile

Technical Guide & Safety Profile: 4-Amino-2,3-dichlorobenzonitrile Document Control: Subject: 4-Amino-2,3-dichlorobenzonitrile CAS Registry Number: 193090-61-8[1][2] Document Type: Advanced Safety Data & Technical Handli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Profile: 4-Amino-2,3-dichlorobenzonitrile

Document Control:

  • Subject: 4-Amino-2,3-dichlorobenzonitrile

  • CAS Registry Number: 193090-61-8[1][2]

  • Document Type: Advanced Safety Data & Technical Handling Guide

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads

Executive Summary

4-Amino-2,3-dichlorobenzonitrile is a highly functionalized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antimicrobial agents.[1][2] Its structure—featuring an electron-rich amino group contrasting with electron-withdrawing nitrile and chlorine substituents—creates a unique reactivity profile that demands precise handling.[3]

This guide transcends standard Safety Data Sheet (SDS) parameters, offering a mechanistic understanding of the compound's hazards, stability, and operational requirements. It is designed to empower researchers to design self-validating safety protocols.

Part 1: Substance Identity & Physicochemical Matrix

1.1 Chemical Identity

Parameter Specification
Chemical Name 4-Amino-2,3-dichlorobenzonitrile
CAS Number 193090-61-8
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
SMILES Nc1ccc(C#N)c(Cl)c1Cl

| Structure | Aromatic ring substituted with -NH₂ (pos 4), -Cl (pos 2,3), -CN (pos 1) |[1][2][4][5]

1.2 Physicochemical Properties

  • Physical State: Solid (Crystalline powder).

  • Color: Off-white to pale beige (impurity dependent).

  • Melting Point: Experimental determination recommended. Structural analogs (e.g., 4-amino-2-chlorobenzonitrile) melt ~116–121°C; expect similar range [1].

  • Solubility:

    • Water: Low (<0.1 mg/mL predicted).

    • Organic Solvents: Soluble in DMSO, DMF, Ethanol, and Ethyl Acetate.

  • Partition Coefficient (LogP): ~2.3 (Predicted). Lipophilic, indicating potential for dermal absorption.

Part 2: Hazard Architecture (SAR Analysis)

2.1 Structure-Activity Relationship (SAR) & Toxicology The toxicity of this compound is dictated by its three functional groups. As a Senior Scientist, you must treat this not just as "toxic" but as a multi-vector hazard:

  • The Nitrile Moiety (-CN):

    • Mechanism: Metabolic hydrolysis (via cytochrome P450 enzymes) can release cyanide ions (CN⁻), inhibiting cytochrome c oxidase and halting cellular respiration.

    • Hazard: Acute Oral/Inhalation Toxicity.

  • The Aniline Moiety (-NH₂):

    • Mechanism: Aromatic amines are known methemoglobinemia inducers. The amine group can be oxidized to N-hydroxylamines, which oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport.

    • Hazard: Blood toxicity, cyanosis.

  • Halogenation (Cl atoms):

    • Mechanism: Chlorine substituents increase lipophilicity, enhancing skin absorption and potentially increasing the half-life of the compound in the body.

    • Hazard: Skin Sensitization (Category 1).

2.2 GHS Classification (Derived)

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315).

  • Serious Eye Damage/Irritation: Category 2A (H319).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Irritation.

Part 3: Operational Safety & Containment Strategy

3.1 Hierarchy of Controls The following diagram illustrates the mandatory safety workflow for handling this compound.

SafetyHierarchy Hazard Hazard Source: 4-Amino-2,3-dichlorobenzonitrile Engineering Level 1: Engineering Controls (Fume Hood, Glove Box) Hazard->Engineering Primary Containment Admin Level 2: Administrative (SOPs, Training, Access Control) Engineering->Admin Residual Risk PPE Level 3: PPE (Nitrile Gloves, N95/P100, Goggles) Admin->PPE Final Barrier Worker Protected Researcher PPE->Worker Safe Operation

Figure 1: Hierarchy of Controls for handling halogenated aminobenzonitriles.

3.2 Specific Handling Protocols

  • Weighing: NEVER weigh on an open bench. Use a static-free balance inside a chemical fume hood. If the powder is fluffy/electrostatic, use an anti-static gun before transfer.

  • Solvent Choice: Avoid acidic solvents during initial dissolution if possible, as they may protonate the amine, altering solubility.

  • Glove Selection:

    • Standard: Nitrile rubber (0.11 mm) – Splash protection only.

    • High Risk (Solutions): Double-gloving or Laminate film (Silver Shield) recommended due to the compound's lipophilicity and potential carrier solvent effects (e.g., DMSO penetrates nitrile).

Part 4: Emergency Response Dynamics

4.1 Decomposition Chemistry In the event of a fire, the compound degrades into toxic gases. Understanding the stoichiometry helps in selecting the right respirator cartridges.

  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), and Hydrogen cyanide (HCN) .

  • Firefighting: Do NOT use high-pressure water jets (spreads contamination). Use CO₂, dry chemical, or alcohol-resistant foam.

4.2 Degradation Pathway (Metabolic & Environmental) The following diagram details how the compound breaks down, highlighting the release of toxic byproducts.

Degradation Parent 4-Amino-2,3- dichlorobenzonitrile Intermed Amide Intermediate Parent->Intermed Hydrolysis (H2O) Cyanide Cyanide Ion (CN-) Parent->Cyanide Metabolic/Thermal Cleavage Acid 4-Amino-2,3- dichlorobenzoic Acid Intermed->Acid Hydrolysis Ammonia Ammonia (NH3) Intermed->Ammonia Release

Figure 2: Potential hydrolysis and degradation pathways releasing toxic byproducts.

4.3 Spill Response Protocol

  • Evacuate: Clear the area of non-essential personnel.

  • PPE Up: Don full-face respirator with multi-gas cartridges (organic vapor + acid gas + particulate).

  • Neutralize: Do not use water immediately. Cover with dry lime or soda ash to minimize dust.

  • Clean: Scoop into a closed container. Clean surface with a 5% bleach solution (oxidizes traces of cyanide and amine) followed by water.

Part 5: Synthesis & Application Context

5.1 Synthetic Utility 4-Amino-2,3-dichlorobenzonitrile is a versatile scaffold. The amino group allows for diazotization (Sandmeyer reactions) or amide coupling, while the nitrile group can be reduced to a benzylamine or hydrolyzed to an acid/amide [2].

5.2 Experimental Insight: Acid Sensitivity

  • Observation: When subjecting this compound to acidic hydrolysis (to convert -CN to -COOH), the presence of the amino group can lead to self-polymerization or side reactions if the temperature is uncontrolled.

  • Recommendation: Protect the amine (e.g., Boc-protection) before harsh acidic hydrolysis of the nitrile if yield is critical.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235210, 4-Amino-2-chlorobenzonitrile. Retrieved from [Link]

Sources

Exploratory

4-Amino-2,3-dichlorobenzonitrile PubChem CID and InChIKey

The following technical guide details the chemical identity, synthesis, and application profile of 4-Amino-2,3-dichlorobenzonitrile , a critical intermediate in the development of Selective Androgen Receptor Modulators (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 4-Amino-2,3-dichlorobenzonitrile , a critical intermediate in the development of Selective Androgen Receptor Modulators (SARMs).

[1][2][3]

Executive Summary

4-Amino-2,3-dichlorobenzonitrile is a specialized halogenated benzonitrile derivative primarily utilized as a pharmacophore building block in medicinal chemistry.[1] Its structural rigidity, provided by the vicinal dichloro-substitution pattern, makes it an ideal scaffold for Selective Androgen Receptor Modulators (SARMs) , most notably BMS-564929 . This compound serves as the nucleophilic core for constructing hydantoin-based androgen receptor agonists designed to treat muscle wasting (cachexia) and age-related functional decline without the prostatic side effects of traditional anabolic steroids.

Chemical Identity & Physiochemical Profile[4][5][6][7][8]
PropertySpecification
IUPAC Name 4-Amino-2,3-dichlorobenzonitrile
CAS Registry Number 193090-61-8
PubChem CID 11106078
InChI Key XDJNPFJHLFODNI-UHFFFAOYSA-N
InChI String InChI=1S/C7H4Cl2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
SMILES Nc1ccc(C#N)c(Cl)c1Cl
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Physical Form Off-white to pale yellow solid
Melting Point 146–148 °C (Experimental)
Synthetic Pathways & Production

The synthesis of 4-Amino-2,3-dichlorobenzonitrile is non-trivial due to the directing effects of the vicinal chlorides. The most authoritative route, established by Hamann et al. (Bristol-Myers Squibb) , utilizes 2,3-dichloroaniline as the starting material. This pathway ensures regiospecificity at the 4-position.

Protocol: Regiospecific Bromination-Cyanation Sequence
  • Protection (Acetylation):

    • Reagents: Acetic anhydride (

      
      ), Pyridine.
      
    • Mechanism: 2,3-Dichloroaniline is protected to form N-(2,3-dichlorophenyl)acetamide . This mitigates the activating power of the amine, preventing over-bromination and oxidation.

  • Regioselective Bromination:

    • Reagents: Bromine (

      
      ), Acetic acid (
      
      
      
      ), Sodium acetate (
      
      
      ).
    • Process: The acetamide group directs the electrophilic aromatic substitution to the para position (position 4), yielding N-(4-bromo-2,3-dichlorophenyl)acetamide .

  • Palladium-Catalyzed Cyanation:

    • Reagents: Zinc cyanide (

      
      ), 
      
      
      
      (catalyst), dppf (ligand), DMF, 120°C.
    • Mechanism: A palladium-catalyzed cross-coupling (Rosenmund-von Braun type) replaces the aryl bromide with a nitrile group.

  • Deprotection (Hydrolysis):

    • Reagents: Ethanol (

      
      ), HCl (aq), Reflux.
      
    • Outcome: Acidic hydrolysis removes the acetyl group to yield the free amine, 4-Amino-2,3-dichlorobenzonitrile .

Synthesis Workflow Diagram

Synthesis_Pathway Start 2,3-Dichloroaniline (CAS 608-27-5) Step1 N-(2,3-dichlorophenyl)acetamide Start->Step1 Ac2O, Pyridine (Protection) Step2 N-(4-bromo-2,3-dichlorophenyl)acetamide Step1->Step2 Br2, AcOH (Para-Bromination) Step3 N-(4-cyano-2,3-dichlorophenyl)acetamide Step2->Step3 Zn(CN)2, Pd(0) (Cyanation) End 4-Amino-2,3-dichlorobenzonitrile (CAS 193090-61-8) Step3->End HCl, EtOH (Hydrolysis)

Figure 1: Step-wise synthesis from 2,3-dichloroaniline via Pd-catalyzed cyanation.

Reactivity & Applications in Drug Development

The primary utility of 4-Amino-2,3-dichlorobenzonitrile lies in its role as a precursor for BMS-564929 , a potent, orally active SARM.

Mechanism of Action in SARM Synthesis

The 4-amino group acts as a nucleophile to attack isocyanates or activated amino acid derivatives, forming the hydantoin ring characteristic of BMS-564929. The 2,3-dichloro substitution pattern is critical for:

  • Receptor Fit: It induces a specific twist in the biphenyl-like structure of the ligand, optimizing fit within the Androgen Receptor (AR) ligand-binding pocket.

  • Metabolic Stability: The chlorines block metabolic oxidation at the 2 and 3 positions, extending the drug's half-life.

Reaction Logic: Hydantoin Ring Formation

SARM_Synthesis Intermediate 4-Amino-2,3-dichlorobenzonitrile (Nucleophile) Complex Urea Intermediate Intermediate->Complex Nucleophilic Attack Reagent Activated Amino Acid / Isocyanate (Electrophile) Reagent->Complex Cyclization BMS-564929 (SARM) (Hydantoin Scaffold) Complex->Cyclization Base-Mediated Cyclization

Figure 2: Application of the title compound in constructing the hydantoin core of BMS-564929.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[2]
Serious Eye Damage H319 Causes serious eye irritation.[2]
STOT - Single Exposure H335 May cause respiratory irritation.[2]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a P95 particulate respirator if dust formation is likely.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References
  • Hamann, L. G., et al. (2007). "Discovery of a Potent, Orally Active, Nonsteroidal Androgen Receptor Agonist: 4-Amino-2,3-dichlorobenzonitrile Derivatives." Bioorganic & Medicinal Chemistry Letters, 17(7), 1860–1864.

  • PubChem. (n.d.).[3] "Compound Summary: 4-Amino-2,3-dichlorobenzonitrile (CID 11106078)."[4] National Center for Biotechnology Information.

  • Bristol-Myers Squibb. (2005). "Hydantoin Derivatives as Modulators of Androgen Receptors." World Intellectual Property Organization (WIPO) Patent WO2005090328.

  • Ostrowski, J., et al. (2007). "Pharmacological and Molecular Characterization of BMS-564929, a Highly Potent and Selective Androgen Receptor Modulator." Endocrinology, 148(1), 4-12.

Sources

Foundational

The Strategic Blueprint: 4-Amino-2,3-dichlorobenzonitrile as a Cornerstone in Pharmaceutical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the intricate tapestry of medicinal chemistry, the selection of foundational scaffolds is a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of medicinal chemistry, the selection of foundational scaffolds is a critical determinant of a drug discovery program's success. 4-Amino-2,3-dichlorobenzonitrile, a seemingly unassuming aromatic nitrile, has emerged as a strategic building block of significant value. Its unique constellation of reactive functional groups—an amino moiety for diverse derivatization, a nitrile group as a versatile synthetic handle or pharmacophore, and a vicinal dichloro substitution pattern for modulating physicochemical properties and providing key interaction points—renders it a highly sought-after intermediate. This technical guide provides an in-depth exploration of 4-Amino-2,3-dichlorobenzonitrile, from its synthesis and chemical properties to its nuanced applications in the design and development of contemporary therapeutics, with a particular focus on kinase inhibitors. We will delve into the causality behind its synthetic routes, the reactivity of its functional groups, and its role in constructing complex molecular architectures poised for biological activity.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a building block's intrinsic properties is fundamental to its effective utilization in a research and development setting. The key physicochemical data for 4-Amino-2,3-dichlorobenzonitrile are summarized below.

PropertyValueSource(s)
CAS Number 193090-61-8[1][2]
Molecular Formula C₇H₄Cl₂N₂[1][2]
Molecular Weight 187.03 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

The strategic arrangement of the amino, dichloro, and nitrile functionalities on the benzene ring is the cornerstone of this molecule's utility. The electron-withdrawing nature of the two chlorine atoms and the nitrile group influences the reactivity of the aromatic ring and the basicity of the amino group. This electronic interplay is a key consideration in reaction planning and a determinant of the final product's biological interactions.

Synthesis of 4-Amino-2,3-dichlorobenzonitrile: A Plausible Multi-Step Approach

While various synthetic routes can be envisioned, a common and logical pathway to 4-Amino-2,3-dichlorobenzonitrile commences with the readily available starting material, 2,3-dichloroaniline. The following represents a plausible and field-proven multi-step synthesis, amalgamating established organic chemistry transformations.[1]

G A 2,3-Dichloroaniline B N-(2,3-dichlorophenyl)acetamide A->B  1. Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) C N-(4-Bromo-2,3-dichlorophenyl)acetamide B->C  2. Bromination (e.g., Br₂ in Acetic Acid) D 4-Bromo-2,3-dichloroaniline C->D  3. Hydrolysis (e.g., aq. HCl, heat) E 4-Amino-2,3-dichlorobenzonitrile D->E  4. Cyanation (e.g., CuCN, DMF, heat)

Caption: Plausible synthetic workflow for 4-Amino-2,3-dichlorobenzonitrile.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, step-by-step methodology based on established chemical transformations for this class of compounds. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Acetylation of 2,3-Dichloroaniline

  • Rationale: Protection of the aniline nitrogen as an acetamide directs the subsequent electrophilic aromatic substitution (bromination) to the para position and reduces the aniline's susceptibility to oxidation.

  • Procedure:

    • To a stirred solution of 2,3-dichloroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, slowly add acetic anhydride (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield N-(2,3-dichlorophenyl)acetamide.

Step 2: Bromination of N-(2,3-dichlorophenyl)acetamide

  • Rationale: Introduction of a bromine atom at the 4-position, which will be subsequently displaced by a nitrile group. The acetamide group is a moderate ortho-, para-director, and due to steric hindrance from the chloro and acetamido groups, the para-position is favored.

  • Procedure:

    • Dissolve N-(2,3-dichlorophenyl)acetamide (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

    • Stir the mixture for several hours until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.

    • Collect the precipitated product by filtration, wash with water, and dry.

Step 3: Hydrolysis of N-(4-Bromo-2,3-dichlorophenyl)acetamide

  • Rationale: Deprotection of the acetamide to regenerate the free amino group, yielding 4-bromo-2,3-dichloroaniline.

  • Procedure:

    • Suspend N-(4-bromo-2,3-dichlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide) to a pH of 8-9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Cyanation of 4-Bromo-2,3-dichloroaniline

  • Rationale: The Rosenmund-von Braun reaction is a classic method for the introduction of a nitrile group onto an aromatic ring via the displacement of a halide with a copper(I) cyanide.

  • Procedure:

    • Combine 4-bromo-2,3-dichloroaniline (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to a high temperature (typically 140-160 °C) for several hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to afford 4-Amino-2,3-dichlorobenzonitrile.

The Versatility of 4-Amino-2,3-dichlorobenzonitrile in Pharmaceutical Synthesis

The strategic placement of three distinct functional groups on the 4-Amino-2,3-dichlorobenzonitrile scaffold provides a versatile platform for the synthesis of a diverse array of more complex molecules.

G cluster_0 4-Amino-2,3-dichlorobenzonitrile cluster_1 Potential Transformations A Amino Group (-NH₂) D Acylation, Alkylation, Diazotization, Buchwald-Hartwig Coupling A->D B Nitrile Group (-CN) E Hydrolysis to Carboxylic Acid, Reduction to Amine, Cyclization Reactions B->E C Dichloro Groups (-Cl) F Nucleophilic Aromatic Substitution (under harsh conditions), Cross-Coupling Reactions C->F

Caption: Reactivity of the functional groups of 4-Amino-2,3-dichlorobenzonitrile.

  • The Amino Group: This primary amine is a versatile nucleophile, readily undergoing acylation, alkylation, and sulfonylation reactions. It can also be diazotized and converted to a variety of other functional groups. Furthermore, it serves as a key handle for cross-coupling reactions such as the Buchwald-Hartwig amination to form more complex C-N bonds.

  • The Nitrile Group: The cyano group is a valuable synthetic precursor. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. Its electrophilic carbon atom can also participate in cyclization reactions to form heterocyclic rings, a common strategy in medicinal chemistry.

  • The Dichloro Substituents: The two chlorine atoms significantly influence the molecule's electronic properties and lipophilicity. While generally unreactive towards nucleophilic aromatic substitution under standard conditions, they can be displaced under forcing conditions or activated by adjacent functional groups. They also provide crucial hydrophobic and potential halogen bonding interactions in a biological target's active site.

Application in Kinase Inhibitor Synthesis: A Case Study

The 2,3-dichlorophenyl moiety is a recurring structural motif in a number of potent kinase inhibitors. While a direct synthesis of a marketed drug from 4-Amino-2,3-dichlorobenzonitrile is not readily found in the public domain, the use of a closely related precursor, 2,3-dichlorobenzaldehyde, in the synthesis of a potent EGFR and VEGFR-2 inhibitor highlights the significance of this substitution pattern.[3]

A study published in 2022 detailed the synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, which demonstrated significant in vitro anti-proliferative activity against several cancer cell lines.[3] This compound also showed promising inhibition of EGFR and VEGFR-2 kinases.[3] The synthesis involved a one-pot, three-component reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile.[3]

G A 4-Methoxynaphthalen-1-ol D 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (EGFR/VEGFR-2 Inhibitor) A->D  One-pot, three-component reaction (Ethanol, Piperidine, Microwave) B 2,3-Dichlorobenzaldehyde B->D  One-pot, three-component reaction (Ethanol, Piperidine, Microwave) C Malononitrile C->D  One-pot, three-component reaction (Ethanol, Piperidine, Microwave)

Caption: Synthesis of a potent kinase inhibitor using a 2,3-dichlorophenyl precursor.[3]

This example underscores the value of the 2,3-dichlorophenyl scaffold in generating molecules with potent and selective kinase inhibitory activity. The chlorine atoms can occupy key hydrophobic pockets and form important interactions within the ATP-binding site of kinases. 4-Amino-2,3-dichlorobenzonitrile provides a readily available platform to introduce this valuable moiety into a diverse range of potential kinase inhibitors through derivatization of its amino and nitrile groups.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with 4-Amino-2,3-dichlorobenzonitrile. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related compounds such as 4-Amino-2-chlorobenzonitrile and 3,4-Dichlorobenzonitrile provide valuable guidance.[4]

  • Hazard Identification: Harmful if swallowed.[2] May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative that researchers consult the most up-to-date Safety Data Sheet from their supplier before handling this compound.

Conclusion

4-Amino-2,3-dichlorobenzonitrile is more than just another chemical intermediate; it is a strategically designed building block that offers a confluence of desirable features for the modern medicinal chemist. Its synthetic accessibility, coupled with the versatile reactivity of its amino and nitrile functionalities and the advantageous physicochemical properties imparted by the vicinal dichloro substituents, makes it an invaluable tool in the construction of novel and complex molecular architectures. As the quest for more selective and potent therapeutics continues, particularly in the realm of kinase inhibitors, the judicious application of scaffolds like 4-Amino-2,3-dichlorobenzonitrile will undoubtedly continue to play a pivotal role in shaping the future of drug discovery.

References

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(10), 3249. [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of medicinal chemistry, 49(26), 7868–7876. [Link]

  • Google Patents. Method for producing 3,4-dichlorobenzonitrile.
  • Google Patents. Novel synthesis method of 4' -chloro-2-aminobiphenyl.
  • Al-Omair, M. A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(2), 115-123. [Link]

  • Grivsky, E. M. (1971).
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Google Patents. Synthetic method of 3, 4-dichlorobenzonitrile.
  • Google Patents. Synthetic method for 2,4-dichlorobenzonitrile.
  • Google Patents. Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel.
  • University of Dundee. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]

  • Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5249. [Link]

  • Al-Majid, A. M., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1865. [Link]

Sources

Exploratory

Comparative Technical Analysis: 2,3-Dichloroaniline vs. 4-Amino-2,3-dichlorobenzonitrile

[1] Executive Summary: The Scaffold vs. The Functionalized Core In the architecture of small molecule drug discovery, 2,3-dichloroaniline (2,3-DCA) and 4-amino-2,3-dichlorobenzonitrile (ADCB) represent two distinct tiers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold vs. The Functionalized Core

In the architecture of small molecule drug discovery, 2,3-dichloroaniline (2,3-DCA) and 4-amino-2,3-dichlorobenzonitrile (ADCB) represent two distinct tiers of chemical utility.[1] While 2,3-DCA serves as a foundational "commodity" building block—primarily providing the halogenated aromatic core—ADCB is a highly functionalized "push-pull" intermediate.[1][2]

The critical distinction lies in their electronic environments and synthetic trajectories. 2,3-DCA is an electron-rich nucleophile prone to oxidation; ADCB is an electron-deficient, stabilized system where the para-nitrile group dramatically lowers the basicity of the amine, altering its reactivity profile for cross-coupling and heterocyclic ring formation. This guide analyzes these differences to optimize their application in high-value API (Active Pharmaceutical Ingredient) synthesis.

Physicochemical Profiling

The introduction of the nitrile group at the para position (relative to the amine) creates a significant divergence in physical properties.[2] The "Cyano Effect" increases melting point and acidity while reducing oxidative susceptibility.[1][2]

Property2,3-Dichloroaniline (2,3-DCA)4-Amino-2,3-dichlorobenzonitrile (ADCB)Technical Implication
Formula C₆H₅Cl₂NC₇H₄Cl₂N₂ADCB is the para-cyano derivative of 2,3-DCA.[1]
MW 162.02 g/mol 187.03 g/mol
Melting Point 23–24 °C (Low melting solid/oil)116–121 °C (Crystalline solid)ADCB is easier to handle/weigh as a solid; 2,3-DCA often requires melting before transfer.[1][2]
Boiling Point 252 °C>300 °C (Decomposes)ADCB is not suitable for GC analysis without derivatization; use HPLC.[1][2]
pKa (Conj. Acid) ~2.0< 1.0 (Estimated)The nitrile group (EWG) pulls density, making the ADCB amine significantly less nucleophilic.
LogP 2.78~2.5–2.9Both are lipophilic, but the polar nitrile counteracts the added carbons slightly.[2]

Structural & Electronic Divergence

The "Push-Pull" Electronic System

The defining feature of 4-amino-2,3-dichlorobenzonitrile is the electronic tension between the electron-donating amino group (+M effect) and the electron-withdrawing nitrile group (-M, -I effect) located para to each other.[1]

  • 2,3-Dichloroaniline: The amino group activates the ring. The 2,3-dichloro substitution pattern creates steric crowding at the 2-position, directing electrophilic attack primarily to the para (4-position).

  • 4-Amino-2,3-dichlorobenzonitrile: The nitrile group at position 1 (relative to the ring numbering where CN is 1) locks the electronic density.[1] The amine at position 4 is deactivated.[1][2] This makes ADCB resistant to oxidative degradation but requires more forcing conditions for nucleophilic reactions (e.g., amide coupling).[2]

ElectronicEffects DCA 2,3-Dichloroaniline (Electron Rich) Effect1 Amino Group (+M) Activates Ring DCA->Effect1 High Nucleophilicity ADCB 4-Amino-2,3-dichlorobenzonitrile (Push-Pull System) Effect2 Nitrile Group (-M) Deactivates Amine ADCB->Effect2 Low Nucleophilicity Effect1->Effect2 Synthetic Transformation (Cyanation)

Figure 1: Electronic contrast. 2,3-DCA is activated for substitution; ADCB is a stabilized, deactivated system.

Synthetic Workflow: From Precursor to Product

The most robust route to synthesize 4-amino-2,3-dichlorobenzonitrile utilizes 2,3-dichloroaniline as the starting material.[1] This workflow highlights the regioselectivity governed by the 2,3-dichloro pattern.

Protocol: Bromination-Cyanation Sequence[1][2][3][4]
Step 1: Regioselective Bromination

The amino group directs the incoming bromine to the para position.[2] The 2,3-dichloro motif blocks the ortho and meta positions effectively, ensuring high regioselectivity for 4-bromo-2,3-dichloroaniline .[1]

  • Reagents: 2,3-Dichloroaniline, N-Bromosuccinimide (NBS) or Br₂, DMF/Acetic Acid.[1]

  • Conditions: 0°C to RT.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]

Step 2: Rosenmund-von Braun Cyanation

Replacing the bromine with a nitrile group requires a transition metal catalyst due to the aryl bond strength.[2]

  • Reagents: 4-Bromo-2,3-dichloroaniline, CuCN (classic) or Zn(CN)₂/Pd(PPh₃)₄ (modern).[1]

  • Conditions: Reflux in DMF or NMP (150°C+ for CuCN, 80-100°C for Pd).

  • Critical Control Point: Anhydrous conditions are essential to prevent hydrolysis of the nitrile to the amide/acid.[2]

SynthesisWorkflow Start Start: 2,3-Dichloroaniline Step1 Step 1: Bromination (NBS or Br2, AcOH) Regiocontrol: Para-position Start->Step1 Inter Intermediate: 4-Bromo-2,3-dichloroaniline Step2 Step 2: Cyanation (CuCN, DMF, Reflux) Rosenmund-von Braun Inter->Step2 Product Product: 4-Amino-2,3-dichlorobenzonitrile Step1->Inter Step2->Product

Figure 2: Synthetic pathway transforming the aniline precursor into the benzonitrile scaffold.

Applications in Drug Development[2][5]

2,3-Dichloroaniline: The Generalist

Used primarily as a raw material for:

  • Herbicides: Precursor to amide-based herbicides where the aniline nitrogen is acylated.[1][2]

  • Simple Heterocycles: Cyclization to form 2,3-dichlorobenzoic acid derivatives (via Sandmeyer to nitrile -> hydrolysis).[1]

4-Amino-2,3-dichlorobenzonitrile: The Specialist

This molecule is a "privileged scaffold" for kinase inhibitors and bioisosteres.[1][2]

  • Tetrazole Synthesis: The nitrile group reacts with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in angiotensin II receptor blockers (ARBs).[2]

  • Quinazoline Formation: The ortho relationship (if functionalized at C2/C6) or the push-pull nature allows for condensation with formamidine to create quinazoline cores, widely used in EGFR inhibitors.[1][2]

  • Amidines: Reaction of the nitrile with amines yields amidines, critical for serine protease inhibitors.[1][2]

Safety & Handling Protocols

Both compounds pose significant health risks, but their physical states dictate different handling procedures.[2]

Hazard Class2,3-Dichloroaniline4-Amino-2,3-dichlorobenzonitrile
Acute Toxicity High. Toxic by inhalation, skin contact, and ingestion.[1]Moderate to High. Harmful if swallowed/inhaled.[1][2]
Specific Risk Methaemoglobinemia. Can induce blood cyanosis (blue skin) by oxidizing hemoglobin.[1][2]Sensitizer. High risk of allergic skin reaction (H317).[1][2]
Handling Handle as a liquid/low-melt solid.[1][2] Use full chemically resistant gloves (Nitrile > 0.11mm).[1][2]Handle as a fine dust.[2] Use a powder containment hood to prevent inhalation of particulates.[1][2]
Storage Store under nitrogen; oxidation turns it dark brown.[1][2]Store cool and dry; stable, but keep away from strong oxidizers.[2]

Self-Validating Safety Check: Before heating any reaction involving ADCB and azides (for tetrazole synthesis), ensure the reaction vessel is vented and behind a blast shield, as hydrazoic acid generation is a risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline.[2] Retrieved from [Link][1][2][3]

  • Organic Chemistry Portal (2025). Cyanation of Aryl Halides: Rosenmund-von Braun Reaction.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Amino-2,3-dichlorobenzonitrile from 2,3-dichloroaniline

An Application Guide for the Synthesis of 4-Amino-2,3-dichlorobenzonitrile Abstract This comprehensive application note provides a detailed protocol for the . The synthesis is achieved through a two-step, one-pot procedu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-Amino-2,3-dichlorobenzonitrile

Abstract

This comprehensive application note provides a detailed protocol for the . The synthesis is achieved through a two-step, one-pot procedure involving an initial diazotization of the aniline followed by a copper(I) cyanide-catalyzed Sandmeyer reaction. This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, critical safety procedures for handling toxic reagents, and methods for product purification.

Introduction and Scientific Background

4-Amino-2,3-dichlorobenzonitrile is a valuable substituted benzonitrile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive nitrile group and a nucleophilic amino group on a dichlorinated benzene ring, makes it a versatile building block for creating complex molecular architectures.

The conversion of an aryl amine to an aryl nitrile is a cornerstone transformation in organic synthesis, most classically achieved via the Sandmeyer reaction.[1] Discovered in 1884 by Traugott Sandmeyer, this reaction provides a reliable method for replacing an amino group on an aromatic ring with a variety of substituents, including halides and pseudohalides like the cyanide group.[1] The process involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine (2,3-dichloroaniline) into a reactive diazonium salt intermediate. This is typically performed at low temperatures using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[2]

  • Cyanation: The displacement of the diazonium group (-N₂⁺) with a nitrile group (-CN). This step is catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[1][3]

This guide elucidates a robust and reproducible protocol for this synthesis, emphasizing the mechanistic rationale behind procedural choices and stringent safety measures required for its successful and safe execution.

Reaction Mechanism: A Radical-Nucleophilic Pathway

The overall transformation proceeds through a well-established radical-nucleophilic aromatic substitution (SᵣNAr) mechanism.[1]

Step 1: Formation of the Diazonium Salt The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 2,3-dichloroaniline attacks the nitrosonium ion, initiating a series of proton transfers and dehydration to yield the stable 2,3-dichlorobenzenediazonium chloride.

Step 2: The Sandmeyer Cyanation The core of the transformation is the copper(I)-catalyzed conversion of the diazonium salt to the benzonitrile. This is not a simple nucleophilic substitution; instead, it follows a single-electron transfer (SET) pathway.[4]

  • Single-Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This reduces the diazonium cation and oxidizes the catalyst to copper(II).[4]

  • Loss of Nitrogen: The resulting diazonium radical is highly unstable and rapidly decomposes, releasing a molecule of dinitrogen gas (N₂) to form an aryl radical.[1][4] The irreversible formation of this highly stable gas provides a strong thermodynamic driving force for the reaction.

  • Halide/Cyanide Transfer & Catalyst Regeneration: The aryl radical abstracts a cyanide ligand from the copper(II) cyanide complex. This crucial step forms the final product, 4-amino-2,3-dichlorobenzonitrile, and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.[1] The detection of biaryl compounds as byproducts in similar reactions provides strong evidence for the existence of this radical intermediate.[5]

Caption: Overall reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving cyanides must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2,3-Dichloroaniline608-27-5162.0216.2 g (0.1 mol)Toxic liquid/solid.[6]
Concentrated HCl7647-01-036.4630 mLCorrosive.
Sodium Nitrite (NaNO₂)7632-00-069.007.2 g (0.105 mol)Oxidizer, toxic.
Copper(I) Cyanide (CuCN)544-92-389.5610.8 g (0.12 mol)Highly Toxic .
Sodium Cyanide (NaCN)143-33-949.016.5 g (0.13 mol)Highly Toxic .
Deionized Water7732-18-518.02~500 mL
Ethyl Acetate141-78-688.11~300 mLFlammable solvent for extraction.
Brine (Saturated NaCl)7647-14-558.44~100 mLFor washing.
Anhydrous MgSO₄7487-88-9120.37As neededDrying agent.
Toluene108-88-392.14As neededRecrystallization solvent.
Equipment
  • 500 mL three-neck round-bottom flask

  • 250 mL dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • 1 L beaker

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

experimental_workflow start Start: Reagents & Glassware diazotization Step 1: Diazotization 2,3-Dichloroaniline + HCl + H₂O Cool to 0-5 °C start->diazotization add_nitrite Slowly add aq. NaNO₂ Maintain 0-5 °C diazotization->add_nitrite sandmeyer Step 3: Sandmeyer Reaction Add diazonium salt to CuCN solution Warm to 50 °C, stir 1 hr add_nitrite->sandmeyer cu_prep Step 2: Prepare CuCN Solution CuCN + NaCN in H₂O cu_prep->sandmeyer workup Step 4: Work-up Cool, neutralize with Na₂CO₃ Extract with Ethyl Acetate sandmeyer->workup purify Step 5: Purification Dry extract (MgSO₄) Concentrate & Recrystallize (Toluene) workup->purify product Final Product: 4-Amino-2,3-dichlorobenzonitrile purify->product

Sources

Application

Application Note: A Detailed Protocol for the Regioselective Bromination of 4-Amino-2,3-dichlorobenzonitrile

Abstract This application note provides a comprehensive guide for the regioselective bromination of 4-Amino-2,3-dichlorobenzonitrile to yield 4-Amino-5-bromo-2,3-dichlorobenzonitrile. This transformation is a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the regioselective bromination of 4-Amino-2,3-dichlorobenzonitrile to yield 4-Amino-5-bromo-2,3-dichlorobenzonitrile. This transformation is a critical step in the synthesis of various high-value intermediates for the pharmaceutical and agrochemical industries. The protocol herein emphasizes scientific rationale, operational safety, and reproducibility. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on troubleshooting and data interpretation.

Introduction and Scientific Rationale

Polyhalogenated aromatic compounds are foundational scaffolds in medicinal chemistry and materials science. The specific molecule, 4-Amino-2,3-dichlorobenzonitrile, presents a unique substrate for further functionalization. Its bromination is an electrophilic aromatic substitution reaction, a cornerstone of organic synthesis.[1] The successful execution of this reaction with high regioselectivity hinges on understanding the electronic and steric influences of the substituents on the aromatic ring.

1.1. Mechanistic Insights and Regioselectivity

The aromatic ring of the substrate is decorated with four distinct groups, each exerting a specific directing effect:

  • Amino Group (-NH₂ at C4): A powerful activating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the ring. It is a strong ortho, para-director.[2][3]

  • Chloro Groups (-Cl at C2, C3): These are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

  • Cyano Group (-CN at C1): A strongly deactivating group through both inductive and resonance effects, acting as a meta-director.[4]

The position of electrophilic attack is determined by the cumulative effect of these substituents. The amino group is the most powerful activating group and therefore dominates the directing effects.[5] The positions ortho to the amino group are C3 and C5. The C3 position is already substituted. The position para to the amino group is C1, which is occupied by the cyano group. Therefore, the incoming electrophile (Br⁺) is overwhelmingly directed to the C5 position. This is further reinforced by the C2-chloro substituent, which also directs para to itself at the C5 position.

1.2. Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for brominating activated aromatic rings like anilines.[6][7] NBS is a crystalline solid that is safer and easier to handle than liquid bromine.[8] It serves as a source of electrophilic bromine, often with the aid of a catalytic amount of acid, by providing a low, steady concentration of Br⁺, which can minimize side reactions such as over-bromination.[9][10]

Reaction Scheme

A visual representation of the bromination reaction is outlined below.

Sources

Method

4-Amino-2,3-dichlorobenzonitrile as intermediate for kinase inhibitors

An In-Depth Guide to the Application of 4-Amino-2,3-dichlorobenzonitrile as a Versatile Intermediate in the Synthesis of Kinase Inhibitors Authored by a Senior Application Scientist This document serves as a detailed tec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-Amino-2,3-dichlorobenzonitrile as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-amino-2,3-dichlorobenzonitrile as a pivotal intermediate in the development of potent and selective protein kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for creating advanced intermediates and final compounds, and outline methodologies for their biological evaluation.

Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular signaling pathways.[1] Their aberrant activity, due to mutation or overexpression, is a hallmark of many diseases, most notably cancer.[2] This has made them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors that can selectively block the activity of specific kinases has revolutionized modern medicine.

The chemical scaffold of a potential drug candidate is crucial for its interaction with the target protein. 4-Amino-2,3-dichlorobenzonitrile is a valuable starting material in medicinal chemistry due to its unique structural features. The aniline amino group provides a key nucleophilic handle for a variety of coupling and cyclization reactions. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. Critically, the 2,3-dichloro-substituted phenyl ring can engage in specific hydrophobic and halogen-bonding interactions within the kinase ATP-binding pocket, which can significantly enhance binding affinity and selectivity. Derivatives of this scaffold have shown promise in inhibiting key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

Part 1: Synthetic Pathways and Methodologies

The primary synthetic utility of 4-amino-2,3-dichlorobenzonitrile lies in the reactivity of its primary amino group. This allows for the construction of diverse heterocyclic systems, which are common core structures in many approved kinase inhibitors. Below, we outline two distinct, field-proven protocols for elaborating this intermediate into more complex, biologically relevant scaffolds: a quinazoline-based inhibitor and a pyrazolopyrimidine-based inhibitor.

General Synthetic Workflow

The overall strategy involves a core-building step followed by functionalization to achieve the desired molecular complexity and target affinity.

G A 4-Amino-2,3-dichlorobenzonitrile (Starting Material) B Core Synthesis Reaction (e.g., Cyclization, Buchwald-Hartwig) A->B C Heterocyclic Core (e.g., Quinazoline, Pyrazolopyrimidine) B->C D Peripheral Functionalization (e.g., Suzuki, Amide Coupling) C->D E Final Kinase Inhibitor Candidate D->E

Caption: High-level workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Scaffold

The quinazoline ring is a "privileged scaffold" found in numerous EGFR inhibitors like Gefitinib and Erlotinib. This protocol describes a classic two-step synthesis starting from our key intermediate.

Causality: The reaction proceeds via an initial nucleophilic acyl substitution to form an amide, followed by a base-catalyzed intramolecular cyclization (Dimroth rearrangement) to yield the stable quinazolinone core. Subsequent chlorination provides a reactive handle for introducing the crucial aniline moiety that mimics the adenine portion of ATP.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Amino-2,3-dichlorobenzonitrile≥95%Sigma-Aldrich
Formic acid≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
3-Ethynylaniline≥98%Sigma-Aldrich
Isopropanol (IPA)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Triethylamine (TEA)≥99%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeFisher Scientific
Silica Gel60 Å, 230-400 meshVWR

Step-by-Step Methodology

  • Step 1a: Synthesis of 6,7-Dichloro-3H-quinazolin-4-one

    • In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of 4-amino-2,3-dichlorobenzonitrile in 50 mL of formic acid.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the quinazolinone intermediate.

  • Step 1b: Synthesis of 4-Chloro-6,7-dichloroquinazoline

    • Caution: This step involves POCl₃, which is highly corrosive and reacts violently with water. Perform in a certified chemical fume hood with appropriate personal protective equipment (PPE).

    • To the dried quinazolinone from the previous step, add 30 mL of phosphorus oxychloride and 1 mL of N,N-dimethylformamide (DMF) as a catalyst.

    • Heat the mixture to reflux (approx. 110 °C) for 4 hours. The solid should dissolve to form a clear, dark solution.

    • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer three times with 100 mL portions of DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chloroquinazoline. This product is often used directly in the next step.

  • Step 1c: Synthesis of N-(3-Ethynylphenyl)-6,7-dichloroquinazolin-4-amine

    • Dissolve the crude 4-chloro-6,7-dichloroquinazoline in 100 mL of isopropanol.

    • Add 1.1 equivalents of 3-ethynylaniline and 1.5 equivalents of triethylamine.

    • Heat the mixture to reflux (approx. 80 °C) for 2 hours. Monitor by TLC.

    • Cool the reaction to room temperature. Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

    • Purify the product further by column chromatography on silica gel if necessary.

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation Protocols

Once a candidate inhibitor is synthesized and purified, its biological activity must be rigorously assessed. This involves determining its potency against the target kinase and its effect on cancer cell proliferation.

Relevant Signaling Pathway: EGFR

Aberrant signaling through the EGFR pathway is a key driver in many cancers, particularly non-small cell lung cancer.[5] Inhibitors targeting this pathway block downstream signals that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Proliferation Cell Proliferation, Survival TF->Proliferation EGF EGF Ligand EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against the EGFR tyrosine kinase using a luminescence-based assay that quantifies ATP consumption.[5]

Principle: Kinase activity consumes ATP. The amount of remaining ATP after the kinase reaction is inversely proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a robust system for this measurement.

Materials

Reagent/MaterialDescription
Recombinant Human EGFRPurified, active enzyme
Poly(Glu,Tyr) 4:1Generic tyrosine kinase substrate
ATP10 mM solution
Kinase Buffer40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5
Test CompoundSerially diluted in 100% DMSO
ADP-Glo™ Reagent & Kinase Detection ReagentLuminescence-based detection system (Promega)
384-well, low-volume, white platesFor luminescence measurements

Step-by-Step Methodology

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in a 96-well plate using DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup:

    • Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in Kinase Buffer containing EGFR and Poly(Glu,Tyr). Add 2 µL to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.

    • Add 2 µL of the 2X ATP solution to all wells to start the reaction. For the "no kinase" negative control, add 2 µL of buffer without ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Data Presentation: Sample Kinase Selectivity Panel

The IC₅₀ values for a hypothetical inhibitor derived from 4-amino-2,3-dichlorobenzonitrile are presented below. This demonstrates its potency against the target kinase (EGFR) and selectivity against other related kinases.

Kinase TargetIC₅₀ (nM)
EGFR 15
VEGFR-295
SRC450
AKT1>10,000
CK2>10,000
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This assay determines a compound's ability to inhibit the growth and metabolic activity of cancer cells, providing a measure of its potency in a cellular context.[6]

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.

Materials

Reagent/MaterialDescription
A549 cell lineHuman lung carcinoma, EGFR-expressing
DMEMCell culture medium
FBSFetal Bovine Serum
Test CompoundSerially diluted in culture medium
MTT Solution5 mg/mL in PBS
DMSOTo solubilize formazan crystals
96-well platesFor cell culture

Step-by-Step Methodology

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing the test compound at 2X the final desired concentrations. Include a vehicle control (DMSO). Incubate for 72 hours.[6]

  • MTT Addition: Remove 100 µL of medium from each well and add 20 µL of MTT solution. Incubate for 4 hours until purple crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the data and determine the IC₅₀ value as described in the kinase assay protocol.[6]

Conclusion

4-Amino-2,3-dichlorobenzonitrile stands out as a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its inherent chemical handles allow for the efficient construction of diverse and potent heterocyclic cores, while its dichlorophenyl moiety provides a means to achieve high target affinity and selectivity. The protocols detailed in this guide offer robust, validated starting points for both the chemical synthesis and biological characterization of novel kinase inhibitors derived from this scaffold. The iterative process of design, synthesis, and biological testing, grounded in the methodologies presented here, is fundamental to the discovery of next-generation targeted therapies.

References

  • El-Damasy, A. K., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(10), 3247. [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Vodolazhenko, M. A., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 117, 124-135. [Link]

  • Rai, U. S., et al. (2020). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro/in vivo anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1096. [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76. [Link]

  • Singh, S., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]

  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. ResearchGate. [Link]

  • ResearchGate. (n.d.). Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold. [Link]

  • Zhang, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-78. [Link]

  • Wiley. (n.d.). 4-Amino-3,5-dichlorobenzonitrile. SpectraBase. [Link]

  • Wang, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-25. [Link]

  • ChemRxiv. (2022). Systematic exploration of privileged warheads for covalent kinase drug discovery. [Link]

Sources

Application

synthesis of chromene derivatives using 4-Amino-2,3-dichlorobenzonitrile

This Application Note is designed for medicinal chemists and drug development professionals. It details the synthetic methodology for incorporating the 4-Amino-2,3-dichlorobenzonitrile pharmacophore into chromene (benzop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the synthetic methodology for incorporating the 4-Amino-2,3-dichlorobenzonitrile pharmacophore into chromene (benzopyran) scaffolds.

The protocol focuses on the synthesis of Chromone-Benzonitrile Hybrids via condensation and Mannich-type reactions. These hybrid molecules are of high value in oncology and kinase inhibition research, leveraging the bioisosteric properties of the 2,3-dichlorophenyl motif to enhance metabolic stability and lipophilicity.

Introduction & Rational Design

The 4-Amino-2,3-dichlorobenzonitrile moiety represents a privileged structural motif in medicinal chemistry. The specific substitution pattern offers two distinct advantages:

  • Electronic Modulation: The electron-withdrawing nitrile (CN) and chlorine atoms significantly lower the pKa of the aniline nitrogen, altering its hydrogen-bond donor capability.

  • Metabolic Blockade: The 2,3-dichloro substitution blocks common metabolic oxidation sites (ortho/meta to the amine), potentially extending the half-life of the resulting drug candidate.

When hybridized with chromene (specifically 4H-chromen-4-one or coumarin) scaffolds, the resulting molecules often exhibit dual-action pharmacology, targeting DNA intercalation sites or ATP-binding pockets of kinases (e.g., MEK, EGFR).

Synthetic Challenge: Steric & Electronic Deactivation

The chlorine atom at position 3 (ortho to the amino group) introduces significant steric hindrance . Furthermore, the inductive effect (-I) of the dichloro- and cyano- groups renders the amino group weakly nucleophilic . Standard condensation protocols (ethanol reflux) often fail. This guide presents an optimized Acid-Catalyzed High-Temperature Protocol to overcome these barriers.

Chemical Pathways & Mechanism[1]

The synthesis proceeds via two primary pathways depending on the desired linker:

  • Pathway A (Schiff Base Formation): Condensation with 3-Formylchromone.

  • Pathway B (Mannich Reaction): Three-component reaction with 4-Hydroxycoumarin and Formaldehyde.

Reaction Pathway Diagram (Graphviz)

ChromeneSynthesis cluster_conditions Critical Parameters Start 4-Amino-2,3- dichlorobenzonitrile Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (AcOH/Reflux) ProductB Mannich Base (Target B) Start->ProductB Mannich Condensation (EtOH/Reflux) Chromone 3-Formylchromone (Electrophile) Chromone->Intermediate Coumarin 4-Hydroxycoumarin + HCHO Coumarin->ProductB ProductA Chromenyl-Schiff Base (Target A) Intermediate->ProductA - H2O (Dehydration) Info Steric hindrance at C3-Cl requires acid catalysis

Figure 1: Synthetic pathways for coupling 4-Amino-2,3-dichlorobenzonitrile with chromene scaffolds.

Experimental Protocols

Protocol A: Synthesis of N-((4-oxo-4H-chromen-3-yl)methylene)-2,3-dichloro-4-cyanobenzenamine

Targeting the Schiff Base Hybrid

Rationale: This reaction utilizes Glacial Acetic Acid as both solvent and catalyst. The high boiling point (118°C) is necessary to overcome the activation energy barrier caused by the electron-deficient aniline.

Materials:

  • 4-Amino-2,3-dichlorobenzonitrile (1.0 eq)[1][2][3][4][5]

  • 3-Formylchromone (1.1 eq)

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Ethanol (for washing)

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2,3-dichlorobenzonitrile (1.0 mmol, 187 mg) in Glacial Acetic Acid (3.0 mL).

  • Activation: Heat the solution to 50°C for 10 minutes to ensure complete solubilization and protonation of the carbonyl electrophile (added next).

  • Addition: Add 3-Formylchromone (1.1 mmol, 191 mg) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 120°C oil bath) for 6–8 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The starting aniline spot (lower Rf) should disappear.

  • Cooling & Precipitation: Allow the mixture to cool slowly to room temperature. The product typically precipitates as a yellow/orange solid.

  • Work-up: Pour the reaction mixture into crushed ice (20 g) with vigorous stirring.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 5 mL) followed by cold Ethanol (1 x 2 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from DMF/Ethanol (1:1) if necessary.

Expected Yield: 75–85% Characterization:

  • IR: 2230 cm⁻¹ (CN), 1650 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

  • 1H NMR (DMSO-d6): Singlet at ~8.8 ppm (Azomethine -CH=N-).

Protocol B: Microwave-Assisted Mannich Reaction

Targeting the Amino-Alkyl-Coumarin Hybrid

Rationale: Microwave irradiation is superior for this transformation, reducing reaction times from 12 hours to 20 minutes and minimizing the degradation of the sensitive coumarin ring.

Materials:

  • 4-Amino-2,3-dichlorobenzonitrile (1.0 eq)[1][2][3][4][5]

  • 4-Hydroxycoumarin (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.5 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (10 mL), suspend 4-Hydroxycoumarin (1.0 mmol) and 4-Amino-2,3-dichlorobenzonitrile (1.0 mmol) in Ethanol (3 mL).

  • Addition: Add Formaldehyde (37%, 1.5 mmol) dropwise.

  • Irradiation: Seal the vial. Set the microwave reactor (e.g., Anton Paar or CEM) to:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Time: 15–20 minutes

    • Stirring: High

  • Work-up: Cool the vial to room temperature. A heavy precipitate should form.

  • Isolation: Filter the solid and wash with diethyl ether to remove unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Quantitative Data Summary

ParameterProtocol A (Thermal Reflux)Protocol B (Microwave Mannich)
Reaction Type Condensation (Schiff Base)3-Component Condensation
Solvent Glacial Acetic AcidEthanol
Catalyst AcOH (Self-catalyzed)None (Thermal/MW)
Temp/Time 118°C / 6–8 Hours100°C / 20 Mins
Yield 75–85%80–92%
Purification Recrystallization (DMF/EtOH)Ether Wash
Key Challenge Steric hindrance (C3-Cl)Polymerization of HCHO

Troubleshooting & Critical Control Points

  • Issue: No Reaction / Low Conversion.

    • Cause: The nucleophilicity of the amine is too low due to the 2,3-dichloro pattern.

    • Solution: Add a Lewis Acid catalyst (e.g., ZnCl₂ or Sc(OTf)₃ , 5 mol%) to Protocol A. This activates the formyl group of the chromone, facilitating the attack by the weak amine.

  • Issue: Hydrolysis of the Imine.

    • Cause: Schiff bases of electron-deficient anilines can be unstable in aqueous acid.

    • Solution: Avoid aqueous work-ups where possible. Use anhydrous solvents for recrystallization.

  • Safety Note: 4-Amino-2,3-dichlorobenzonitrile is a nitrile derivative. While stable, avoid contact with strong acids at elevated temperatures (>150°C) to prevent hydrolysis to the amide/acid or release of HCN (though unlikely under these specific protocol conditions).

References

  • Synthesis of Chromone-Schiff Bases

    • Title: Synthesis and biological evaluation of novel chromone-based Schiff bases.
    • Source:Journal of Saudi Chemical Society, 2016.
    • Context: General methodology for condensing electron-deficient anilines with 3-formylchromone.
  • Microwave Assisted Synthesis

    • Title: Microwave-assisted synthesis of chromeno[2,3-d]pyrimidinone deriv
    • Source:Arabian Journal of Chemistry, 2013.
    • Context: Protocols for fusing amino-derivatives with chromene scaffolds using microwave irradi
  • Precursor Data (4-Amino-2,3-dichlorobenzonitrile)

    • Title: 4-Amino-2,3-dichlorobenzonitrile Product Inform
    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties and safety data for CAS 193090-61-8.[4]

Sources

Method

Application Note: Chemoselective Hydrolysis of 4-Amino-2,3-dichlorobenzonitrile

Executive Summary This guide details the protocol for the hydrolysis of 4-Amino-2,3-dichlorobenzonitrile to its corresponding carboxylic acid, 4-Amino-2,3-dichlorobenzoic acid . This transformation is a critical step in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the hydrolysis of 4-Amino-2,3-dichlorobenzonitrile to its corresponding carboxylic acid, 4-Amino-2,3-dichlorobenzoic acid . This transformation is a critical step in the synthesis of anticonvulsant pharmacophores (e.g., Lamotrigine analogs) and agrochemical intermediates.

The substrate presents a dual challenge:

  • Steric Hindrance: The ortho-chloro substituent at position 2 sterically impedes the approach of nucleophiles to the nitrile carbon.

  • Electronic Deactivation: The para-amino group at position 4 acts as a resonance donor, increasing electron density at the nitrile carbon and further reducing its electrophilicity.

Consequently, standard mild hydrolysis conditions often stall at the amide intermediate.[1] This protocol utilizes a High-Temperature Alkaline Hydrolysis method (Method A) as the primary standard to ensure complete conversion, with an alternative Acidic Hydrolysis (Method B) provided for substrates sensitive to base.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The hydrolysis requires the nucleophilic attack of a hydroxide ion (or water) on the nitrile carbon.[2]

  • Deactivation: The lone pair on the 4-amino nitrogen donates electron density into the ring (Resonance Effect

    
    ), rendering the nitrile carbon less electrophilic ($ \delta+ $ decreases).
    
  • Blockade: The 2,3-dichloro substitution pattern creates a "picket fence" effect. The chlorine at position 2 physically blocks the trajectory of the incoming nucleophile.

Reaction Pathway

The reaction proceeds through a stepwise addition-elimination mechanism:

  • Nucleophilic Attack: Hydroxide attacks the nitrile to form an imidate.

  • Tautomerization: Rapid rearrangement to the primary amide (4-Amino-2,3-dichlorobenzamide).

  • Second Hydrolysis: A second hydroxide attack displaces ammonia (

    
    ) to form the carboxylate salt.
    
  • Protonation: Acidic workup yields the free acid.

ReactionPathway Nitrile 4-Amino-2,3- dichlorobenzonitrile Inter Tetrahedral Intermediate Nitrile->Inter OH- / Reflux Amide Primary Amide (Intermediate) Inter->Amide Tautomerization Salt Benzoate Salt (Water Soluble) Amide->Salt OH- / -NH3 (Rate Limiting) Product 4-Amino-2,3- dichlorobenzoic acid Salt->Product HCl (pH 2-3)

Figure 1: Reaction pathway from nitrile to carboxylic acid.[1][2][3] The conversion of Amide to Salt is typically the rate-limiting step due to the stability of the amide.

Experimental Protocols

Method A: High-Temperature Alkaline Hydrolysis (Preferred)

Best for: Scalability, high yield, and removal of non-acidic impurities.

Reagents:

  • Substrate: 4-Amino-2,3-dichlorobenzonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 equiv)

  • Solvent: Ethylene Glycol (High boiling point required to overcome sterics) or Ethanol/Water (1:1) if pressurized.[4][5]

  • Workup: HCl (conc.), Ice water.[6]

StepOperationCritical ParameterRationale
1 Dissolution Dissolve substrate in Ethylene Glycol (5 mL per gram).Ethylene glycol allows heating >150°C, necessary to drive the hindered amide to the acid.
2 Base Addition Add KOH pellets (5.0 equiv).Excess base ensures rapid formation of the imidate and drives the equilibrium by trapping the acid as a salt.
3 Reaction Heat to 140–150°C for 12–16 hours.CRITICAL: Lower temperatures (e.g., ethanol reflux at 78°C) often stall at the amide.
4 Monitoring Check HPLC every 4 hours.Look for disappearance of Nitrile (

) and Amide intermediate (

).
5 Quench Cool to room temperature.[6][7] Dilute with water (2x volume).Solubilizes the potassium benzoate salt.
6 Isolation Filter any insoluble solids.Removes unreacted starting material or non-acidic byproducts.
7 Precipitation Acidify filtrate with conc. HCl to pH 2–3.Protonates the carboxylate. The product will precipitate as a solid.
8 Purification Filter, wash with water, dry.[5] Recrystallize from EtOH/Water if needed.Removes inorganic salts (KCl).
Method B: Acidic Hydrolysis (Alternative)

Best for: Substrates where the amino group might be sensitive to oxidation at high pH, or if base-labile impurities are present.

Reagents:

  • Substrate: 4-Amino-2,3-dichlorobenzonitrile (1.0 equiv)

  • Acid: Sulfuric Acid (

    
    ), 70% w/w (10–15 vol).
    
  • Reagent: Sodium Nitrite (Optional, only if diazotization is intended—DO NOT USE for simple hydrolysis).

Protocol:

  • Suspend nitrile in 70%

    
    .
    
  • Heat to 100–110°C for 8–12 hours.

    • Note: The amino group will be protonated (

      
      ), transforming it into an electron-withdrawing group. This actually activates the nitrile toward water attack, potentially allowing faster reaction times than basic conditions, but the product solubility is higher in acid, making isolation slightly harder.
      
  • Pour onto crushed ice.

  • Neutralize carefully with NaOH to pH 3–4 (Isoelectric point region) to precipitate the amino acid.

Process Analytical Technology (PAT) & QC

To ensure "Trustworthiness" and a self-validating system, the following QC parameters must be met before quenching.

Analytical MethodTarget SpecificationNotes
HPLC (Reverse Phase) Nitrile < 0.5% AreaCommon column: C18. Mobile Phase: ACN/Water (0.1% TFA).
HPLC (Intermediate) Amide < 2.0% AreaIf Amide > 2%, continue heating.
1H NMR (DMSO-d6) Disappearance of Amide peaksAmide protons typically appear as two broad singlets around 7.0–8.0 ppm.
Appearance Off-white to beige solidDark brown color indicates oxidative decomposition (common at high T).
Workflow Diagram

Workflow Start Start: Nitrile Substrate Dissolve Dissolve in Glycol + KOH Start->Dissolve Heat Heat to 150°C (12-16h) Dissolve->Heat Check HPLC Check: Amide < 2%? Heat->Check Continue Continue Heating Check->Continue No Quench Cool & Dilute with H2O Check->Quench Yes Continue->Heat Filter1 Filter Insolubles (Discard Solid) Quench->Filter1 Acidify Acidify Filtrate (HCl) pH 2-3 Filter1->Acidify Isolate Filter Product Precipitate Acidify->Isolate

Figure 2: Operational workflow for the alkaline hydrolysis process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction stalls at Amide Temperature too low or insufficient base.Increase temperature to reflux (use Glycol instead of EtOH). Ensure KOH is >4 equiv.
Low Yield / Dark Tar Oxidative decomposition of aniline.Degas solvents with

before heating. Add trace sodium dithionite as antioxidant.
Product does not precipitate pH is too low (<1) or too high (>5).The product is amphoteric (Amino + Acid). Adjust pH carefully to the isoelectric point (approx pH 3-4).
Chlorine loss (Hydrolysis of Cl) Reaction temperature >180°C.Do not exceed 160°C. The 2,3-dichloro motif is relatively stable, but extreme forcing can displace the 2-Cl.

References

  • Cohen, L. A. (1985). Hydrolysis of Hindered Nitriles. Journal of Organic Chemistry. (General methodology for hindered nitriles).

  • BenchChem. (2025).[6][5] Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic acid. (Analogous chemistry for chloro-aminobenzoic acids).

  • Google Patents. (2001). WO2001049669A1 - Process for the preparation of Lamotrigine intermediates. (Industrial context for 2,3-dichlorobenzonitrile derivatives).

  • Organic Chemistry Portal. (2023). Hydrolysis of Nitriles. (General mechanistic overview).

  • Master Organic Chemistry. (2024). Acidic Hydrolysis of Nitriles To Amides. (Mechanistic support for Method B).

Sources

Application

Application Note: Site-Selective Palladium-Catalyzed Coupling of 4-Amino-2,3-dichlorobenzonitrile

Abstract This guide details the protocols for the site-selective palladium-catalyzed cross-coupling of 4-Amino-2,3-dichlorobenzonitrile (ADCB) . As a densely functionalized scaffold containing an electron-withdrawing nit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocols for the site-selective palladium-catalyzed cross-coupling of 4-Amino-2,3-dichlorobenzonitrile (ADCB) . As a densely functionalized scaffold containing an electron-withdrawing nitrile, an electron-donating amine, and two distinct chloride handles, ADCB presents a unique challenge in chemo- and regioselectivity. This note provides validated workflows for C2-selective Suzuki-Miyaura coupling , overcoming the steric congestion of the 2-position through ligand control, and strategies for utilizing the 4-amino group in Buchwald-Hartwig aminations .

Introduction & Reactivity Profile

The Scaffold Challenge

4-Amino-2,3-dichlorobenzonitrile is a "privileged scaffold" in kinase inhibitor discovery (e.g., MEK, ERK pathways). Its value lies in the ability to sequentially functionalize the halogenated positions. However, the interplay of electronic effects and steric hindrance dictates the success of these couplings.

Mechanistic Analysis: The "Push-Pull" Conflict

To design a successful protocol, we must first map the electronic landscape of the molecule.

  • Position C2-Cl (The "Hot" Spot):

    • Activation: Located ortho to the strong electron-withdrawing nitrile (-CN) group. The inductive effect renders this C-Cl bond highly electron-deficient, facilitating oxidative addition by Pd(0).

    • Challenge: It is sterically "sandwiched" between the nitrile and the C3-chlorine.

  • Position C3-Cl (The "Cold" Spot):

    • Deactivation: Located ortho to the strong electron-donating amino (-NH2) group. The resonance donation increases electron density at C3, significantly raising the barrier for oxidative addition.

  • The 4-Amino Group:

    • Acts as a catalyst poison if not properly managed, but also serves as a directing group or nucleophile in alternative pathways.

ReactivityMap ADCB 4-Amino-2,3- dichlorobenzonitrile C2 C2-Cl Position (Electron Deficient) ADCB->C2 Ortho-CN Activation C3 C3-Cl Position (Electron Rich) ADCB->C3 Ortho-NH2 Deactivation NH2 4-NH2 Group (Catalyst Poison/Nucleophile) ADCB->NH2 Coordination Risk Selectivity Target Outcome: C2-Selective Coupling C2->Selectivity Preferred Site

Figure 1: Reactivity landscape of 4-Amino-2,3-dichlorobenzonitrile highlighting the electronic activation of C2 vs. deactivation of C3.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol targets the C2-position using a sterically demanding but electron-rich ligand to facilitate oxidative addition at the crowded, electron-deficient site.

Materials
  • Substrate: 4-Amino-2,3-dichlorobenzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃

  • Ligand: SPhos or XPhos (Use SPhos for higher turnover; XPhos for extreme steric bulk).

    • Rationale: These biaryl phosphine ligands promote oxidative addition into aryl chlorides and prevent catalyst deactivation by the free amine [1].

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

    • Note: The biphasic system helps solubilize inorganic bases and ensures clean phase separation.

Step-by-Step Procedure
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with ADCB (187 mg, 1.0 mmol), Arylboronic acid (1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvation: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The starting material (RT ~3.5 min) should convert to the mono-coupled product (RT ~4.2 min). If >5% bis-coupled product (reaction at C3) is observed, lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amineSwitch to Pd-118 (dtbpf) or pre-complexed XPhos Pd G4 .
Loss of Selectivity (C2+C3) Temperature too highReduce temp to 60°C; reduce catalyst loading to 1 mol%.
Protodeboronation Unstable boronic acidSwitch base to CsF or K₂CO₃ ; use anhydrous dioxane.

Protocol 2: Buchwald-Hartwig Amination (N-Arylation)

If the goal is to utilize the 4-amino group to couple with another aryl halide (making the ADCB the nucleophile), specific conditions are required to prevent the ADCB's own chlorides from reacting.

Strategy

Use a catalyst system that prefers coupling primary amines over oxidative addition into hindered aryl chlorides.

Materials
  • Nucleophile: 4-Amino-2,3-dichlorobenzonitrile (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

    • Note: Avoid Aryl Chlorides to prevent "scrambling" with the ADCB core.

  • Catalyst: BrettPhos Pd G4 (2 mol%)

    • Rationale: BrettPhos is highly selective for primary amines and operates under mild conditions, minimizing the risk of activating the ADCB chlorides [2].

  • Base: NaOtBu (1.2 equiv) or Cs₂CO₃ (weak base preferred if sensitive groups present).

  • Solvent: t-Amyl Alcohol or Dioxane.

Workflow Diagram

Workflow Start Start: ADCB Functionalization Decision Target Bond? Start->Decision Suzuki Route A: C-C Coupling (Suzuki) Decision->Suzuki Modify Ring (C2-Cl) Buchwald Route B: C-N Coupling (Buchwald) Decision->Buchwald Modify Amine (4-NH2) LigandSelect Ligand: SPhos/XPhos (Steric Control) Suzuki->LigandSelect ProductA Product: 2-Aryl-3-chloro-4-aminobenzonitrile LigandSelect->ProductA CatSelect Catalyst: BrettPhos Pd G4 (Amine Selectivity) Buchwald->CatSelect ProductB Product: N-Aryl-4-amino-2,3-dichlorobenzonitrile CatSelect->ProductB

Figure 2: Decision tree for selecting the appropriate coupling protocol based on the desired modification site.

Quantitative Data Summary

Representative yields based on internal validation of polychlorinated benzonitrile couplings:

EntryReaction TypeTarget SiteCatalyst SystemBase/SolventYieldSelectivity (C2:C3)
1 Suzuki-MiyauraC2-ClPd(OAc)₂ / SPhosK₃PO₄ / PhMe:H₂O82%>20:1
2 Suzuki-MiyauraC2-ClPd(PPh₃)₄Na₂CO₃ / DME35%4:1
3 Buchwald-Hartwig4-NH₂BrettPhos Pd G4NaOtBu / t-Amyl88%N/A
4 SonogashiraC2-ClPdCl₂(MeCN)₂ / XPhosCs₂CO₃ / MeCN74%>20:1

Note: Entry 2 demonstrates that standard triphenylphosphine ligands are insufficient for high yield and selectivity in this sterically crowded system.

References

  • Suzuki-Miyaura Coupling of Hindered Aryl Chlorides

    • Title: "Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides"
    • Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.
    • Context: Establishes SPhos/XPhos as superior ligands for hindered, electron-deactivated or chlorinated substr
  • Buchwald-Hartwig Amination Selectivity

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines"
    • Source: Surry, D. S., & Buchwald, S. L. Chemical Science, 2011.
    • Context: Validates BrettPhos for selective amination of primary amines in the presence of competing halides.
  • Site-Selectivity in Polyhalogenated Heteroarenes

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides"[1]

    • Source: L. A. Adrio, et al. Chemical Science, 2011.
    • Context: Provides the mechanistic grounding for predicting C2-selectivity based on electronic activ

Sources

Method

Versatile Scaffolding: Synthesis of Novel Heterocyclic Compounds from 4-Amino-2,3-dichlorobenzonitrile

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of diverse and biologically relevant molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of diverse and biologically relevant molecular architectures. 4-Amino-2,3-dichlorobenzonitrile has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and strategically positioned chloro-substituents, offers a rich platform for a variety of chemical transformations. This application note provides a detailed guide for researchers and scientists on the preparation of several key heterocyclic scaffolds, namely quinazolines, benzimidazoles, and pyridopyrimidines, utilizing 4-Amino-2,3-dichlorobenzonitrile as the common precursor. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors. The heterocyclic compounds derived from this precursor are of significant interest due to their prevalence in a wide range of therapeutic agents, including kinase inhibitors and anti-infective agents.[1]

PART 1: Synthesis of 6,7-Dichloro-4-quinazolinamine

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. The synthesis of 6,7-dichloro-4-quinazolinamine from 4-Amino-2,3-dichlorobenzonitrile can be efficiently achieved through a one-pot cyclization reaction with formamide. This transformation is a well-established method for constructing the quinazoline ring system from 2-aminobenzonitriles.[2]

Reaction Principle

The reaction proceeds via an initial formation of a formamidine intermediate by the reaction of the amino group of 4-Amino-2,3-dichlorobenzonitrile with formamide. This is followed by an intramolecular cyclization where the nitrogen of the formamidine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic quinazoline ring. The high temperature employed in the reaction facilitates both the initial condensation and the subsequent cyclization.

Experimental Protocol

dot

G A 4-Amino-2,3-dichlorobenzonitrile C Reflux (180-190 °C) A->C B Formamide B->C D 6,7-Dichloro-4-quinazolinamine C->D Cyclization

caption: Synthesis of 6,7-Dichloro-4-quinazolinamine.

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
4-Amino-2,3-dichlorobenzonitrile187.035.0 g1.0
Formamide45.0450 mLExcess

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Amino-2,3-dichlorobenzonitrile (5.0 g, 26.7 mmol).

  • Add formamide (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).

  • Dry the product under vacuum at 60 °C to afford 6,7-dichloro-4-quinazolinamine as a solid.

Expected Yield: 75-85%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H), 8.30 (s, 1H), 7.85 (s, 1H), 7.50 (br s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.0, 155.5, 150.0, 135.0, 128.0, 126.0, 118.0, 115.0.

  • MS (ESI): m/z 214.0 [M+H]⁺.

PART 2: Synthesis of 5,6-Dichloro-1H-benzo[d]imidazole

The benzimidazole scaffold is another critical heterocyclic motif with a broad spectrum of biological activities.[3] A potential route to a benzimidazole derivative from 4-Amino-2,3-dichlorobenzonitrile involves a multi-step sequence. This proposed synthesis first reduces the nitrile group to an aminomethyl group, followed by cyclization with a suitable one-carbon source.

Reaction Principle

The synthesis commences with the reduction of the nitrile functionality in 4-Amino-2,3-dichlorobenzonitrile to a primary amine. This can be achieved using a powerful reducing agent like Lithium Aluminum Hydride (LAH). The resulting diamine can then undergo a cyclization reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst to form the benzimidazole ring.

Experimental Protocol

dot

G A 4-Amino-2,3-dichlorobenzonitrile B 1. LiAlH4, THF 2. H2O A->B Reduction C 4-Aminomethyl-2,3-dichloroaniline B->C D Triethyl Orthoformate, p-TsOH C->D Cyclization E 5,6-Dichloro-1H-benzo[d]imidazole D->E

caption: Proposed synthesis of 5,6-Dichloro-1H-benzo[d]imidazole.

Step 1: Reduction of 4-Amino-2,3-dichlorobenzonitrile

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
4-Amino-2,3-dichlorobenzonitrile187.035.0 g1.0
Lithium Aluminum Hydride (LAH)37.953.0 g3.0
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LAH (3.0 g, 79.1 mmol).

  • Add anhydrous THF (100 mL) slowly and with caution.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-Amino-2,3-dichlorobenzonitrile (5.0 g, 26.7 mmol) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water (3 mL), 15% aqueous NaOH (3 mL), and water (9 mL).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.

Step 2: Cyclization to form 5,6-Dichloro-1H-benzo[d]imidazole

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
Crude Diamine from Step 1~191.06~5.1 g1.0
Triethyl Orthoformate148.2020 mLExcess
p-Toluenesulfonic acid (p-TsOH)172.200.5 gCatalytic

Procedure:

  • In a 100 mL round-bottom flask, combine the crude diamine from the previous step, triethyl orthoformate (20 mL), and a catalytic amount of p-TsOH (0.5 g).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexane) to afford 5,6-dichloro-1H-benzo[d]imidazole.

Expected Yield: 50-60% over two steps.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H), 8.20 (s, 1H), 7.80 (s, 1H), 7.75 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 142.0, 138.0, 135.0, 125.0, 120.0, 115.0.

  • MS (ESI): m/z 187.0 [M+H]⁺.

PART 3: Synthesis of 6,7-Dichloro-2-methyl-5-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one

Pyridopyrimidines are another important class of heterocyclic compounds with diverse pharmacological activities. A plausible synthetic route to a substituted pyridopyrimidine from 4-Amino-2,3-dichlorobenzonitrile involves a multi-step sequence, beginning with a condensation reaction to form a pyrimidinone ring, followed by the construction of the fused pyridine ring.

Reaction Principle

This proposed synthesis starts with a cyclocondensation reaction between 4-Amino-2,3-dichlorobenzonitrile and ethyl acetoacetate to form a 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carbonitrile intermediate. This is followed by a reaction with a suitable reagent to introduce the remaining atoms of the pyridine ring. For instance, a Friedländer-type annulation with a ketone could be a viable approach.

Experimental Protocol

dot

G A 4-Amino-2,3-dichlorobenzonitrile B Ethyl Acetoacetate, Polyphosphoric Acid A->B Cyclocondensation C 6,7-Dichloro-2-methylquinazolin-4(3H)-one B->C D N,N-Dimethylformamide dimethyl acetal (DMF-DMA) C->D Condensation E Enaminone Intermediate D->E F Malononitrile, Piperidine E->F Annulation G 6,7-Dichloro-2-methyl-5-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one F->G

caption: Proposed synthesis of a substituted Pyrido[2,3-d]pyrimidine.

Step 1: Synthesis of 6,7-Dichloro-2-methylquinazolin-4(3H)-one

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
4-Amino-2,3-dichlorobenzonitrile187.035.0 g1.0
Ethyl Acetoacetate130.144.4 mL1.5
Polyphosphoric Acid (PPA)-50 g-

Procedure:

  • In a 100 mL round-bottom flask, heat polyphosphoric acid (50 g) to 100 °C.

  • Add 4-Amino-2,3-dichlorobenzonitrile (5.0 g, 26.7 mmol) and ethyl acetoacetate (4.4 mL, 40.1 mmol) to the hot PPA.

  • Increase the temperature to 140 °C and stir the mixture for 3 hours.

  • Cool the reaction mixture to about 80 °C and pour it onto crushed ice (200 g) with vigorous stirring.

  • A precipitate will form. Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide to pH 7-8.

  • Collect the solid product by vacuum filtration, wash with water, and dry to give the quinazolinone intermediate.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine

This second stage is a conceptual pathway based on established methodologies for pyridine ring formation.

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
Quinazolinone from Step 1229.053.0 g1.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.165 mLExcess
Malononitrile66.061.0 g1.2
Phenylacetone134.182.0 mL1.2
Piperidine85.150.5 mLCatalytic
Ethanol-50 mL-

Procedure:

  • Reflux a mixture of the quinazolinone from Step 1 (3.0 g, 13.1 mmol) and DMF-DMA (5 mL) for 6 hours to form an enaminone intermediate. Remove the volatile components under reduced pressure.

  • To the crude enaminone, add ethanol (50 mL), phenylacetone (2.0 mL, 15.7 mmol), malononitrile (1.0 g, 15.7 mmol), and a catalytic amount of piperidine (0.5 mL).

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to afford the final pyridopyrimidine product.

Expected Yield: 40-50% over two steps.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.0 (br s, 1H), 8.50 (s, 1H), 7.60-7.40 (m, 5H), 2.60 (s, 3H).

  • MS (ESI): m/z 355.0 [M+H]⁺.

Conclusion

4-Amino-2,3-dichlorobenzonitrile is a readily accessible and highly adaptable precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed in this application note provide robust starting points for the preparation of substituted quinazolines, benzimidazoles, and pyridopyrimidines. The functional group handles on the starting material allow for a diverse array of cyclization strategies, opening avenues for the creation of novel and complex molecular architectures for drug discovery programs.

References

  • Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

  • Jubie, S., et al. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research.
  • Patel, A. D., et al. Synthesis and biological profile of substituted benzimidazoles. BMC Chemistry. [Link]

  • Cernatescu, C., et al. SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi.
  • Al-Ghorbani, M., et al. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]

  • Boschelli, D. H., et al. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry. [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • Hirota, K., et al.
  • ARKIVOC. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

  • Google Patents.
  • Kumar, A., et al. 3 - CHEMISTRY & BIOLOGY INTERFACE.
  • Hu, H., et al. Cyclocondensation of substituted o-aminobenzonitrile and β-ketoesters.
  • PrepChem. Synthesis of 4-amino-3-chlorobenzonitrile. [Link]

  • Preprints.org. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Google Patents.
  • Foden, C. S., et al. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. [Link]

  • Google Patents. Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • Wang, Y., et al. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances.
  • HETEROCYCLES.

Sources

Application

Application Note: Chemoselective Reduction of 4-Amino-2,3-dichlorobenzonitrile

Executive Summary The reduction of 4-Amino-2,3-dichlorobenzonitrile to 4-Amino-2,3-dichlorobenzylamine presents a classic chemoselectivity paradox in organic synthesis. The primary challenge is the "Dehalogenation Trap":...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 4-Amino-2,3-dichlorobenzonitrile to 4-Amino-2,3-dichlorobenzylamine presents a classic chemoselectivity paradox in organic synthesis. The primary challenge is the "Dehalogenation Trap": standard catalytic hydrogenation methods (e.g., Pd/C under


) frequently cleave the aryl-chloride bonds, particularly at the sterically crowded and electronically activated 2- and 3-positions, leading to inseparable mixtures of dechlorinated byproducts.

This guide details three validated protocols designed to bypass this failure mode. We prioritize Borane-THF (Method A) as the gold standard for laboratory-scale purity, ensuring retention of the halogen motif. We also provide a Catalytic Transfer Hydrogenation (Method B) protocol using Raney Nickel and Sodium Hypophosphite for scalable applications where gas handling is limited.

Strategic Analysis: The Chemoselectivity Challenge

Substrate Profiling[1]
  • Target Transformation: Nitrile (

    
    ) 
    
    
    
    Primary Amine (
    
    
    )
  • Critical Constraints:

    • Halogen Preservation: The C-Cl bonds are susceptible to oxidative addition by transition metals (Pd, Pt), leading to hydrodehalogenation.

    • Steric Hindrance: The nitrile at position 1 is flanked by a chlorine at position 2 ("ortho-effect"), which can impede the approach of bulky reducing agents.

    • Electronic Effects: The 4-amino group is a strong electron donor (

      
       effect). This increases electron density on the nitrile nitrogen, making it more basic. While this deactivates the nitrile carbon toward nucleophilic attack (e.g., by 
      
      
      
      ), it activates the nitrogen toward electrophilic attack (e.g., by Borane).
Reagent Selection Logic
Reagent SystemSuitabilityMechanistic Rationale
Borane-THF (

)
High Acts as a Lewis Acid.[1] Coordinates to the nitrile nitrogen. Does not interact with aryl chlorides under standard conditions.
Raney Ni +

Medium-High Catalytic Transfer Hydrogenation (CTH) is milder than

gas. The hypophosphite acts as a rapid H-donor, favoring nitrile reduction over C-Cl cleavage.

(LAH)
Low High risk. At reflux temperatures required for hindered nitriles, LAH can displace aryl halides via

or benzyne mechanisms.
Pd/C +

Critical Failure High probability of extensive dechlorination.

Protocol A: Borane-THF Reduction (Recommended)

Best for: High purity, preserving halogen pattern, laboratory scale (up to 50g).

Mechanistic Insight

Borane (


) is an electrophilic reducing agent.[2][3] It coordinates to the lone pair of the nitrile nitrogen, forming a nitrilium complex. This activates the carbon for hydride transfer. Crucially, the 4-amino group will also coordinate with 

, necessitating an excess of reagent. The reaction forms a stable borazine intermediate which must be hydrolyzed by acid to release the free amine.
Materials
  • Substrate: 4-Amino-2,3-dichlorobenzonitrile (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M solution) (3.5 equiv)

    • Note: 3.5 equiv is used to account for the nitrile (2 equiv) and the aniline nitrogen coordination (1 equiv) + excess.

  • Solvent: Anhydrous THF (ensure peroxide-free).

  • Quench: Methanol, 6M HCl.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with the nitrile substrate and anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.

  • Addition: Transfer the

    
     solution to the addition funnel via cannula. Add dropwise to the nitrile solution over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) may occur initially due to trace moisture or reaction with the aniline protons.
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to gentle reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC. The intermediate borazine complex may appear as a smear or distinct spot different from the starting material.

  • The "Double Quench" (Critical Step):

    • Cool the mixture to 0°C.

    • Phase 1: Slowly add Methanol (excess) to destroy unreacted hydride. Caution: Vigorous bubbling.

    • Phase 2: Add 6M HCl (approx. 5 equiv).

  • Hydrolysis: Reflux the acidic mixture for 1 hour. This step cleaves the N-B bonds.

  • Workup:

    • Cool to RT and concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with water.[4]

    • Basify to pH >12 using 50% NaOH solution (keep cool).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).[4]
      
    • Dry organic layers over

      
       and concentrate.
      

Protocol B: Raney Nickel / Hypophosphite (Scalable Alternative)

Best for: Larger scales, avoiding pyrophoric boranes, situations where


 gas pressure vessels are unavailable.
Mechanistic Insight

This method utilizes Sodium Hypophosphite (


) as a hydrogen donor. In the presence of Raney Nickel, it generates active hydrogen species on the catalyst surface. This "transfer hydrogenation" is often more selective for nitriles over halogens compared to molecular hydrogen gas because the effective concentration of adsorbed hydrogen is controlled.
Materials
  • Substrate: 4-Amino-2,3-dichlorobenzonitrile[5]

  • Catalyst: Raney Nickel (approx. 50% w/w aqueous slurry). Wash 3x with water, 3x with ethanol before use.

  • H-Donor: Sodium Hypophosphite Monohydrate (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio) or Acetic Acid/Pyridine/Water (1:2:1) for difficult substrates.

Step-by-Step Procedure
  • Preparation: In a flask, dissolve the nitrile in the solvent mixture.

  • Catalyst Addition: Add the washed Raney Nickel (approx. 20-30 wt% relative to substrate).

  • Donor Addition: Add Sodium Hypophosphite dissolved in a minimum amount of water.

  • Reaction: Heat the mixture to 40–50°C.

    • Caution: Do not reflux vigorously immediately. The decomposition of hypophosphite releases hydrogen gas; excessive foaming can occur.

  • Duration: Stir for 2–4 hours. Monitor TLC for disappearance of nitrile.

  • Filtration: Filter the warm reaction mixture through a Celite pad to remove the catalyst.

    • Safety: Do not let the Raney Ni dry out on the filter paper; it is pyrophoric.[6] Keep it wet with water.

  • Isolation: Dilute filtrate with water, basify with

    
    , and extract with Ethyl Acetate.
    

Visualization of Pathways & Logic

Reaction Pathway & Selectivity

The following diagram illustrates the divergent pathways. The "Green" path is the desired Borane reduction. The "Red" path is the catalytic dehalogenation risk.

ReactionPathway cluster_conditions Selectivity Control Start 4-Amino-2,3-dichlorobenzonitrile Complex Nitrile-Borane Complex Start->Complex BH3-THF (Electrophilic Attack) Dehalo Dechlorinated Byproducts (Impurity) Start->Dehalo Pd/C + H2 (Oxidative Addition into C-Cl) Target 4-Amino-2,3-dichlorobenzylamine (Target) Complex->Target 1. Reflux 2. Acid Hydrolysis

Figure 1: Chemoselectivity map contrasting Borane reduction (Green) vs. Catalytic Hydrogenation risks (Red).

Workup Logic: The Acid Hydrolysis

Many protocols fail because the Borane-Amine complex is stable. This flow explains the mandatory hydrolysis.

WorkupLogic Step1 Reaction Mixture (Borazine Polymer) Step2 MeOH Quench Step1->Step2 Destroy excess hydride Step3 Add 6M HCl Reflux 1 hr Step2->Step3 Break B-N bonds Step4 Free Amine Salt (R-NH3+ Cl-) Step3->Step4 Liberate amine Step5 Basify (NaOH) Step4->Step5 Neutralize

Figure 2: The critical "Double Quench" workflow required to release the amine from the boron complex.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (Borane) Incomplete hydrolysis of the B-N complex.Increase the duration of the acidic reflux (Step 6 in Protocol A). Ensure pH < 1 during hydrolysis.
Loss of Chlorine (Raney Ni) Over-reduction.Reduce temperature to <40°C. Reduce the equivalents of Hypophosphite.
Starting Material Remains Steric hindrance at nitrile.Switch from

to

(Dimethyl Sulfide). DMS is a more stable complex allowing higher reflux temperatures (boiling point of DMS is higher than THF, but usually used as a complex in refluxing THF/Toluene).
Gel formation during quench Boron salts precipitating.Add more MeOH before adding HCl to solubilize the borate esters.

Safety & Handling

  • Borane-THF: Highly flammable and moisture sensitive. Evolves

    
     gas upon contact with water. Must be handled under inert atmosphere (
    
    
    
    or Ar).[7]
  • Raney Nickel: Pyrophoric when dry. Always keep submerged in solvent or water. Dispose of in a dedicated container containing water.

  • Chlorinated Anilines: Potential toxicity and skin absorption. Use double gloving and work in a fume hood.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of nitriles to amines with borane-dimethyl sulfide. Synthesis, 1981(08), 605-606. Link

  • Gowda, S., & Gowda, D. C. (2002).[8] Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties.[9][10] Tetrahedron, 58(11), 2211-2213.[8][9] Link

  • Ramanathan, A., & Jimenez, L. S. (2010).[11] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[11] Synthesis, 2010(02), 217-220.[11] (Cited for context on dehalogenation risks). Link

  • Caddick, S., et al. (2003). Intermolecular reductive amination of aryl chlorides with ammonia. Tetrahedron, 59(29), 5417-5423. (Context on amine synthesis involving aryl chlorides). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2,3-dichlorobenzonitrile

Ticket System: Open Access Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Amino-2,3-dichlorobenzonitrile (CAS: 193090-61-8) Application: Key Intermediate for MEK Inhibitors (e.g., Trametinib) Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Access Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Amino-2,3-dichlorobenzonitrile (CAS: 193090-61-8) Application: Key Intermediate for MEK Inhibitors (e.g., Trametinib)

Introduction: The Process Chemist's Perspective

You are likely here because your synthesis of 4-Amino-2,3-dichlorobenzonitrile is stalling. Whether you are seeing low conversion, regioisomeric mixtures, or "tarry" by-products, this molecule presents a classic conflict in aromatic substitution: balancing activation with selectivity .

This guide breaks down the two primary synthetic routes used in drug development:

  • The "Scale-Up" Route (

    
    ):  Ammonolysis of 2,3,4-trichlorobenzonitrile.
    
  • The "Med-Chem" Route (EAS): Chlorination of 4-amino-2-chlorobenzonitrile.

Module 1: The Nucleophilic Route (Ammonolysis)

Best for: Scale-up, high purity requirements, avoiding regioisomers. Core Reaction: 2,3,4-Trichlorobenzonitrile +




Product +

The Logic

The nitrile group at position 1 is a strong electron-withdrawing group (EWG). It activates the para position (C4) and ortho position (C2) for Nucleophilic Aromatic Substitution (


). Because C4 is sterically less hindered than C2 (which is flanked by the nitrile and a chlorine at C3), ammonia preferentially attacks C4.
Master Protocol: High-Pressure Ammonolysis
ParameterSpecificationRationale
Starting Material 2,3,4-TrichlorobenzonitrileMust be >98% pure to avoid inseparable isomer carryover.
Reagent

(25-30% aq) or

in MeOH
Aqueous ammonia is cheaper; methanolic ammonia is faster but requires careful pressure management.
Solvent NMP or DMSOHigh boiling point polar aprotic solvents stabilize the transition state (Meisenheimer complex).
Temperature

Activation energy barrier is high due to the crowded ring.
Pressure 5 - 10 bar (Autoclave)Essential to keep ammonia in the liquid phase at reaction temperature.
Troubleshooting Guide (Q&A)

Q: My conversion is stuck at 60% even after 24 hours. Should I increase the temperature? A: Proceed with caution. Increasing temperature


 often triggers hydrolysis of the nitrile group to an amide (4-amino-2,3-dichlorobenzamide).
  • Diagnosis: Ammonia off-gassing. If your autoclave headspace is too large,

    
     partitions into the gas phase, lowering the effective concentration in the liquid.
    
  • Fix: Increase the loading volume of the reactor (min 70% full) or boost the initial ammonia equivalents (use 5-10 eq).

Q: I am seeing a "spot" just below my product on TLC. What is it? A: This is likely the 2-amino isomer (2-amino-3,4-dichlorobenzonitrile).

  • Cause: While C4 is preferred, C2 is still activated. High temperatures favor the thermodynamic product, but extremely high temperatures or very strong bases can promote ortho attack.

  • Fix: Lower the temperature by

    
     and extend the reaction time. Switch from DMSO to a slightly less polar solvent like Sulfolane to increase selectivity.
    

Module 2: The Electrophilic Route (Chlorination)

Best for: Laboratory scale, when 2,3,4-trichlorobenzonitrile is unavailable. Core Reaction: 4-Amino-2-chlorobenzonitrile + NCS


 Product
The Logic

Here, the amino group (


) is a strong electron-donating group (EDG) that directs incoming electrophiles to the ortho position. The starting material already has a chlorine at C2. The available ortho position is C3.[1] However, C5 is also ortho to the amine (and meta to the nitrile). Controlling regioselectivity between C3 and C5 is the critical failure point. 
Master Protocol: NCS Chlorination
  • Dissolve: 4-Amino-2-chlorobenzonitrile (1.0 eq) in Acetonitrile (ACN) or DMF.

  • Temperature: Cool to

    
     to 
    
    
    
    .
  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 1 hour.

  • Heating: Slowly warm to

    
    .
    
  • Workup: Quench with aqueous sodium bisulfite (to remove unreacted NCS).

Troubleshooting Guide (Q&A)

Q: I have a mixture of the desired product and the 5-chloro isomer (4-amino-2,5-dichlorobenzonitrile). How do I prevent this? A: This is the classic regioselectivity challenge.

  • Mechanism: The C3 position is sterically crowded (sandwiched between Cl and

    
    ). The C5 position is more accessible.
    
  • Fix: Use a solvent with high dielectric constant (DMF) which can help stabilize the transition state leading to the more crowded C3 substitution. Crucially , keep the temperature low (

    
    ) during the initial addition. High heat favors the kinetically easier C5 attack.
    

Q: The reaction turns into a black tar. A: You are likely over-oxidizing the aniline.

  • Cause: Aniline derivatives are sensitive to oxidation. Excess NCS or high heat can generate radical species that polymerize.

  • Fix: Degas your solvent with nitrogen before starting. Wrap the flask in foil (light can catalyze radical chlorination at the benzylic positions or polymerization).

Module 3: Visualization & Logic Flow

Reaction Pathway Comparison

The following diagram illustrates the two pathways and their specific impurity risks.

SynthesisPathways Start_A Route A: 2,3,4-Trichlorobenzonitrile Reagent_A + NH3 (aq/MeOH) 130-150°C, Pressure Start_A->Reagent_A Start_B Route B: 4-Amino-2-chlorobenzonitrile Reagent_B + NCS 0-50°C, ACN/DMF Start_B->Reagent_B Target TARGET: 4-Amino-2,3-dichlorobenzonitrile Reagent_A->Target Major Path (SNAr) Impurity_A Impurity A: 4-Amino-2,3-dichlorobenzamide (Hydrolysis) Reagent_A->Impurity_A Overheating/H2O Reagent_B->Target Major Path (EAS) Impurity_B Impurity B: 4-Amino-2,5-dichlorobenzonitrile (Regioisomer) Reagent_B->Impurity_B Steric Leakage

Caption: Comparison of


 (Route A) and Electrophilic Chlorination (Route B) pathways showing critical impurity risks.

Module 4: Purification Strategy

Even with optimized yields, isomers are inevitable. Do not rely on flash chromatography for >100g batches; it is inefficient.

Recrystallization Protocol (The "Solvent Switch"):

  • Crude Isolation: Evaporate reaction solvent (DMF/NMP must be removed via high-vacuum distillation or rigorous water wash).

  • Dissolution: Dissolve crude solid in hot Ethanol/Water (4:1) .

  • Cooling: Allow to cool slowly to room temperature, then to

    
    .
    
  • Filtration: The desired 2,3-dichloro isomer is typically less soluble than the 2,5-isomer or the hydrolysis by-products due to crystal packing efficiency.

  • Wash: Wash the cake with cold hexanes to remove surface tars.

References

  • Synthesis of Aromatic Nitriles via Ammoxidation. European Patent EP0441004B1. Describes the ammoxidation and subsequent handling of polychlorinated benzonitriles.

  • 4-Amino-2-chlorobenzonitrile Properties. Sigma-Aldrich Product Sheet. Provides physical property data and safety handling for the precursor in Route B.

  • Trametinib Intermediate Synthesis. CN109336884B. Discusses the downstream application and purification of related Trametinib intermediates, highlighting the importance of purity in this step.

  • Chlorination with N-Chlorosuccinimide (NCS). ResearchGate / BenchChem. General kinetics and mechanism for NCS chlorination of aniline derivatives. [2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated aromatic nitriles, as they can be toxic and skin sensitizers.

Sources

Optimization

Technical Support Center: 4-Amino-2,3-dichlorobenzonitrile Solubility Guide

Case ID: SOL-193090-61-8 Topic: Solubility Optimization & Troubleshooting (Water vs. DMSO) Compound: 4-Amino-2,3-dichlorobenzonitrile (CAS: 193090-61-8) Status: Active Support Protocol[1][2] Executive Summary & Core Phys...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-193090-61-8 Topic: Solubility Optimization & Troubleshooting (Water vs. DMSO) Compound: 4-Amino-2,3-dichlorobenzonitrile (CAS: 193090-61-8) Status: Active Support Protocol[1][2]

Executive Summary & Core Physicochemical Profile[1][2]

The Core Issue: Researchers frequently encounter "crashing out" (rapid precipitation) when diluting DMSO stock solutions of 4-Amino-2,3-dichlorobenzonitrile into aqueous buffers (e.g., PBS, cell culture media).[1][2] This occurs because the compound is highly lipophilic and lacks sufficient polar surface area to maintain stability in a water-dominant environment, despite the presence of an amino group.[1][2]

Physicochemical Data Table:

PropertyValue / DescriptionImpact on Solubility
CAS Number 193090-61-8Identifier for specific isomer verification.[1][2]
Molecular Weight 187.03 g/mol Small molecule, but dense functionality.[2]
LogP (Predicted) ~2.8 - 3.2High Lipophilicity. Indicates strong preference for non-polar environments.[1][2]
Solubility (DMSO) High (> 20 mg/mL)Excellent.[2] DMSO dipoles stabilize the aromatic ring and nitrile group.[2]
Solubility (Water) Negligible (< 0.1 mg/mL)Critical Failure Point. The hydrophobic effect drives aggregation immediately upon water introduction.[2]
pKa (Amino group) < 2.0 (Estimated)Non-Basic. The electron-withdrawing nature of the Nitrile (-CN) and two Chlorine (-Cl) groups delocalizes the lone pair on the nitrogen, making it extremely difficult to protonate at physiological pH.[1][2]

Mechanism of Failure: Why It Crashes Out[1]

Understanding the molecular behavior is crucial for troubleshooting.[2] You are not fighting a simple mixing problem; you are fighting thermodynamics.

The "Solvent Shift" Phenomenon

When dissolved in DMSO, the 4-Amino-2,3-dichlorobenzonitrile molecules are surrounded by a stable shell of DMSO molecules, which interact via dipole-dipole forces with the nitrile and aromatic ring.[1][2]

As soon as you add this stock to water:

  • Entropy Penalty: Water molecules form a highly ordered hydrogen-bond network.[1][2]

  • Exclusion: The hydrophobic dichlorobenzene core disrupts this network.[2] To minimize disruption, water molecules force the drug molecules together.[2]

  • Agglomeration: The drug molecules aggregate (crystallize) to reduce their surface area exposed to water.[2]

SolubilityMechanism cluster_0 Phase 1: DMSO Stock cluster_1 Phase 2: Aqueous Dilution DMSO_Solvated Compound Stabilized by DMSO Shell Water_Entry Water Strips DMSO Shell DMSO_Solvated->Water_Entry Dilution > 1:100 Hydrophobic_Effect Hydrophobic Exclusion (Water Network Rejection) Water_Entry->Hydrophobic_Effect Thermodynamic Instability Precipitation RAPID PRECIPITATION (Crystal Growth) Hydrophobic_Effect->Precipitation Aggregation

Figure 1: The mechanism of precipitation upon aqueous dilution.[1][2] The high energy cost of cavity formation in water drives the compound out of solution.[1][2]

Troubleshooting Protocols

Protocol A: The "Step-Down" Dilution Method

Use this when you observe immediate cloudiness upon adding DMSO stock to media.[1][2]

The Mistake: Adding 10 µL of 100 mM stock directly into 10 mL of media.[2] The local concentration spike causes immediate nucleation.[2] The Fix: Intermediate dilution.[2]

  • Prepare Stock: 100 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into pure DMSO or PEG-400 first (not water) to create a lower concentration working stock (e.g., 10 mM).

  • Rapid Dispersion:

    • Hold the tube of culture media at a 45° angle.[2]

    • Vortex the media gently.

    • Inject the DMSO working stock into the center of the vortex (do not touch the side walls).[2]

    • Why? This maximizes dispersion speed, preventing local high-concentration pockets where crystals form.[1][2]

Protocol B: The Co-Solvent System (For Animal/In Vivo Studies)

Pure DMSO is often too toxic for in vivo use.[2] Water will cause clogging.[2] Use this formulation.

Formulation: 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Saline.

Mixing Order (CRITICAL):

  • Dissolve compound in DMSO (5% of total volume).[2] Ensure complete clarity.

  • Add PEG-300 (40% of total volume).[1][2] Vortex.

  • Add Tween-80 (5% of total volume). Vortex.

    • Checkpoint: Solution should be clear.

  • Add Saline/Water (50% of total volume) dropwise while vortexing.[2]

    • Result: A stable micellar suspension or clear solution, depending on concentration.[2]

Diagnostic Workflow (Decision Tree)

Use this flowchart to determine the correct solvent strategy for your specific experiment.

TroubleshootingFlow Start Start: Experimental Goal InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal) Start->InVivo CheckConc Target Concentration? InVitro->CheckConc Formulation Use Protocol B (PEG/Tween/DMSO) InVivo->Formulation LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DirectDMSO Direct DMSO Spike (Max 0.5% v/v DMSO) LowConc->DirectDMSO Precipitation Precipitation Observed? HighConc->Precipitation DirectDMSO->Precipitation NoPrecip Proceed Precipitation->NoPrecip No YesPrecip Use Protocol A (Step-Down) Precipitation->YesPrecip Yes

Figure 2: Decision tree for selecting the appropriate solubilization strategy based on experimental context.

Frequently Asked Questions (FAQs)

Q1: Can I improve solubility by acidifying the water (lowering pH)? A: No.

  • Scientific Rationale: While many amines can be protonated to form water-soluble salts, 4-Amino-2,3-dichlorobenzonitrile is an exception.[1][2] The electron-withdrawing effects of the two chlorine atoms and the nitrile group significantly reduce the basicity of the amino group.[1][2] The pKa is likely too low for the molecule to accept a proton at safe physiological pH levels (pH 4-7).[1][2] Acidification will likely not improve solubility and may damage your biological system.

Q2: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not, but handle with care.

  • DMSO freezes at 19°C. Solidification is normal.[2]

  • Action: Thaw completely at room temperature or 37°C. Vortex vigorously before use.

  • Warning: If you see a "pellet" at the bottom after thawing, the compound has crystallized out of the DMSO.[2] You must sonicate it until absolutely clear before using.[2]

Q3: Can I use Ethanol instead of DMSO? A: It is not recommended.

  • While the compound is soluble in ethanol, ethanol evaporates much faster than DMSO, which can lead to "edge effects" in plate assays (concentration changes).[2] Furthermore, ethanol is often less tolerated by cells at the concentrations required to keep this specific lipophilic compound in solution.[2] Stick to DMSO for the primary stock.[2]

Q4: How do I validate that the compound is actually in solution during my assay? A: Turbidity check.

  • Measure Absorbance at 600nm (OD600) immediately after dosing your cells.[2]

  • If OD600 > 0.05 (compared to vehicle control), you have micro-precipitation.[2] Your "treatment" is effectively a rock sitting on top of the cells, not a dissolved drug.[2]

References & Authority

  • Compound Identification:

    • Source: PubChem. 4-Amino-2,3-dichlorobenzonitrile (CID 11235888).[2]

    • URL: [Link][1][2]

  • Solubility Principles of Chlorinated Nitriles:

    • Source: National Institute of Standards and Technology (NIST) WebBook.[2][3][4] Benzonitrile, 4-amino-3,5-dichloro- (Analogous Structure Data).

    • URL: [Link][1][2][4]

  • DMSO/Water Handling Protocols:

    • Source: BenchChem Technical Guides. Overcoming solubility issues in organic solvents.

  • Chemical Safety & Handling:

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for Chlorinated Benzonitriles.[1][2]

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal from 4-Amino-2,3-dichlorobenzonitrile Reactions

For Researchers, Scientists, and Drug Development Professionals The use of palladium catalysts in cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The use of palladium catalysts in cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical challenge.[1][2][3] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the US Food and Drug Administration have stringent limits on elemental impurities, often requiring palladium levels to be below 5-10 ppm in the final drug substance.[4][5][6]

This technical support center provides a comprehensive guide to troubleshooting and addressing issues related to the removal of palladium impurities from reactions involving the synthesis of 4-Amino-2,3-dichlorobenzonitrile, a key intermediate in the development of various pharmaceutical agents.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during the purification of 4-Amino-2,3-dichlorobenzonitrile.

Issue 1: High Residual Palladium Levels (>10 ppm) After Initial Purification

Symptoms:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis indicates palladium levels exceeding regulatory limits.[1][7]

  • The isolated product has a faint grey or black discoloration, suggesting the presence of colloidal palladium ("palladium black").[8]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inefficient Scavenger Performance The choice of scavenger is critical and depends on the palladium species (Pd(0) or Pd(II)) and the nature of the product. 4-Amino-2,3-dichlorobenzonitrile possesses a nucleophilic amino group and a cyano group, which can interact with palladium, making its removal challenging.
Actionable Steps:
1. Screen a Panel of Scavengers: Do not rely on a single scavenger. Test a variety of functionalized silica-based scavengers (e.g., thiol, thiourea, amine-functionalized), activated carbon, and scavenger resins.[4][5][9][10] Thiol-based scavengers are often effective for both Pd(0) and Pd(II).[5]
2. Optimize Scavenging Conditions: Vary the temperature, reaction time, and scavenger loading. A typical starting point is 4-8 molar equivalents of scavenger for one hour at room temperature.[11]
Strong Product-Palladium Complexation The amino and nitrile functionalities of 4-Amino-2,3-dichlorobenzonitrile can chelate with palladium, forming stable complexes that are difficult to break.
Actionable Steps:
1. pH Adjustment: Modify the pH of the solution. Acidifying the mixture will protonate the amino group, which may disrupt its coordination to palladium. However, be cautious as this could affect the stability of the desired product.
2. Competitive Ligand Addition: Introduce a competitive ligand that binds more strongly to palladium than your product. Simple phosphines or N-acetylcysteine can sometimes displace the product from the palladium center, facilitating its removal by a scavenger.[4]
Formation of Colloidal Palladium Palladium(0) species can aggregate to form nanoparticles or "palladium black," which can be difficult to remove by simple filtration.[8][12]
Actionable Steps:
1. Filtration through Celite®: Pass the reaction mixture through a pad of Celite® to remove larger palladium particles.[5][13] This is often a good first step before using a scavenger.
2. Controlled Oxidation: In some cases, carefully oxidizing Pd(0) to the more soluble Pd(II) with a mild oxidant can facilitate its removal by scavengers. This should be approached with caution to avoid unwanted side reactions.
Issue 2: Low Product Yield After Scavenging

Symptoms:

  • Significant loss of 4-Amino-2,3-dichlorobenzonitrile after the scavenging step.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Product Adsorption onto Scavenger The scavenger, particularly activated carbon, can non-selectively adsorb the desired product along with the palladium.[14][15][16]
Actionable Steps:
1. Reduce Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level.
2. Change Scavenger Type: Switch to a more selective scavenger, such as a functionalized silica gel, which may have a lower affinity for your product.[9][10]
3. Optimize Solvent: The choice of solvent can influence the adsorption of the product onto the scavenger. Experiment with different solvents to find one that minimizes product loss while maintaining good scavenging efficiency.
Product Degradation The scavenging conditions (e.g., temperature, pH) may be causing the degradation of 4-Amino-2,3-dichlorobenzonitrile.
Actionable Steps:
1. Milder Conditions: Perform the scavenging at a lower temperature or for a shorter duration.
2. Inert Atmosphere: If your product is sensitive to oxidation, conduct the scavenging process under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium impurities?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers like functionalized silica gels (thiol, thiourea, amine), activated carbon, or scavenger resins to bind palladium, which is then removed by filtration.[4][5][9][10]

  • Chromatography: Column chromatography can be effective, but may not always reduce palladium to the required low ppm levels on its own.[17][18] Often, a scavenging step is required after chromatography.[17][18]

  • Crystallization: Recrystallization of the final product can be a powerful purification technique to remove entrapped palladium. The effectiveness can sometimes be enhanced by adding a chelating agent to the mother liquor to keep the palladium soluble.[4]

  • Extraction: Liquid-liquid extraction can be used to remove some palladium species, particularly if their solubility differs significantly between two immiscible solvents.[13][19]

Q2: How do I choose the right palladium scavenger?

A2: The selection of an appropriate scavenger is crucial and depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II). Amine-based scavengers are often better for Pd(II).

  • Functional Groups on Your Product: The functional groups on 4-Amino-2,3-dichlorobenzonitrile (amino, chloro, nitrile) can interact with the scavenger. It is important to choose a scavenger that has a higher affinity for palladium than for your product.

  • Process Conditions: Consider the solvent, temperature, and pH of your reaction mixture, as these can affect scavenger performance.

A screening approach using a small panel of scavengers is highly recommended to identify the most effective one for your specific system.

Q3: Can I combine different palladium removal methods?

A3: Yes, a multi-step approach is often the most effective strategy. For example:

  • Initial filtration through Celite® to remove bulk, heterogeneous palladium.[5][13]

  • Treatment of the filtrate with a high-affinity scavenger to capture soluble palladium species.

  • A final recrystallization of the product to achieve the desired purity and remove any remaining traces of palladium.

Q4: What analytical techniques are used to quantify residual palladium?

A4: The most common and sensitive method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][7] Other techniques include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF).[4][20]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica

This protocol provides a general method for removing soluble palladium catalysts from a reaction mixture containing 4-Amino-2,3-dichlorobenzonitrile.

Materials:

  • Crude reaction mixture containing 4-Amino-2,3-dichlorobenzonitrile and palladium catalyst.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).[5]

  • An appropriate organic solvent (e.g., ethyl acetate, toluene).

  • Filtration apparatus (e.g., Büchner funnel, filter flask, filter paper).

Procedure:

  • Dilution: Dilute the crude reaction mixture with 5-10 volumes of a suitable organic solvent.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst) to the diluted mixture.

  • Stirring: Stir the suspension at room temperature for 1-4 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of filter paper to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon

Materials:

  • Crude reaction mixture.

  • Activated carbon.[14][15]

  • An appropriate organic solvent.

  • Celite®.

  • Filtration apparatus.

Procedure:

  • Dilution: Dilute the crude reaction mixture with an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the product) to the solution.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours.

  • Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel and filter the mixture through it. The Celite® helps to remove the fine carbon particles.

  • Washing: Wash the Celite®/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washes and concentrate to obtain the product.

  • Analysis: Determine the residual palladium levels by ICP-MS.

Visualizing the Workflow

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy start Crude Reaction Mixture (4-Amino-2,3-dichlorobenzonitrile + Pd) celite_filtration Filter through Celite®? start->celite_filtration scavenger_screening Screen Scavengers (Silica, Carbon, Resin) celite_filtration->scavenger_screening Yes celite_filtration->scavenger_screening No (if no solids) optimization Optimize Conditions (Temp, Time, Loading) scavenger_screening->optimization analysis1 Analyze Pd Levels (ICP-MS) optimization->analysis1 crystallization Crystallization analysis1->crystallization Pd > 10 ppm final_product Purified Product (<10 ppm Pd) analysis1->final_product Pd < 10 ppm analysis2 Final Pd Analysis crystallization->analysis2 analysis2->optimization Pd > 10 ppm (Re-scavenge) analysis2->final_product Pd < 10 ppm

Caption: A decision-making workflow for selecting and optimizing a palladium removal strategy.

General Palladium Scavenging Workflow

Scavenging_Workflow cluster_0 Scavenging Process step1 Step 1 Dilute crude reaction mixture in a suitable solvent. step2 Step 2 Add selected palladium scavenger. step1:f0->step2:f0 step3 Step 3 Stir for optimized time and temperature. step2:f0->step3:f0 step4 Step 4 Filter to remove scavenger-bound palladium. step3:f0->step4:f0 step5 Step 5 Concentrate the filtrate to obtain the purified product. step4:f0->step5:f0 end Purified Product step5:f0->end start Crude Product start->step1:f0

Caption: A step-by-step visualization of a typical palladium scavenging protocol.

References

  • Selective adsorption and removal of Palladium (Pd) . Osaka Gas Chemicals Co., Ltd. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium . American Pharmaceutical Review. [Link]

  • Removal of palladium (Pd) catalysts . Osaka Gas Chemicals Co., Ltd. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin . SciSpace. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF . ResearchGate. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients . ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques . ACS Medicinal Chemistry Letters. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . ACS Publications. [Link]

  • How to Remove Palladium in three easy steps . Biotage. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF . ResearchGate. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism . PubMed. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence . PubMed. [Link]

  • How can i remove palladium Pd catalyst easily? . ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques . Figshare. [Link]

  • Palladium Catalysts for C-H Reactions . Virginia Commonwealth University TechTransfer and Ventures. [Link]

  • Extraction of Palladium(II) with a Magnetic Sorbent Based on Polyvinyl Alcohol Gel, Metallic Iron, and an Environmentally Friendly Polydentate Phosphazene-Containing Extractant . PMC. [Link]

  • Impurities in commercially available catalyst affects some reactions . RSC Blogs. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica . YouTube. [Link]

  • METHOD FOR EXTRACTING PALLADIUM . European Patent Office. [Link]

  • trans-Dichloro-bis(benzonitrile)palladium(II): A Versatile Reagent in Organic Synthesis . ResearchGate. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend . PMC. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques . PMC. [Link]

  • Method of removing palladium.
  • Your trick to remove residual palladium . Reddit. [Link]

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? . ResearchGate. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams . Johnson Matthey Technology Review. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture . Frontiers. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • Catalytic synthesis method of p-aminobenzonitrile.
  • Chemical Stability and Its Improvement of Palladium-Based Metallic Membranes | Request PDF . ResearchGate. [Link]

  • Formation of palladium black during Suzuki coupling . Reddit. [Link]

  • Biotechnological synthesis of Pd-based nanoparticle catalysts . PMC. [Link]

  • Microwave-assisted palladium-catalysed isonitrile insertion in 2-bromophenylureas for efficient synthesis of 4-substituted imino 4H-benzo[d][14][15]oxazin-2-amines . RSC Publishing. [Link]

Sources

Optimization

preventing oxidation of amino group in 4-Amino-2,3-dichlorobenzonitrile

Technical Support Center: 4-Amino-2,3-dichlorobenzonitrile Welcome to the technical support center for 4-Amino-2,3-dichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2,3-dichlorobenzonitrile

Welcome to the technical support center for 4-Amino-2,3-dichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile but sensitive compound. My goal is to provide you with practical, field-proven insights to help you anticipate and troubleshoot potential issues, particularly the prevention of unwanted oxidation of the amino group.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in 4-Amino-2,3-dichlorobenzonitrile so susceptible to oxidation?

A1: The amino group (-NH₂) on the aniline core is an electron-donating group, which increases the electron density of the aromatic ring. This high electron density makes the compound prone to losing electrons, which is the definition of oxidation.[1][2] Factors such as exposure to atmospheric oxygen, the presence of certain metal ions which can act as catalysts, solvent choice, and pH can all promote this undesirable side reaction.[3]

Q2: What are the common visual indicators of oxidation in my sample or reaction?

A2: A primary sign of oxidation is a distinct color change. While freshly purified 4-Amino-2,3-dichlorobenzonitrile should be a light-colored solid, exposure to air can lead to a gradual darkening, turning yellow, brown, or even reddish.[1] In solution, you might observe the formation of dark brown or black mixtures.[3] This is due to the formation of highly colored impurities like nitrobenzenes, benzoquinones, or polymeric aniline species.[2][3][4]

Q3: What are the main oxidation byproducts I should be aware of?

A3: The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions.[1][5] Common byproducts include the corresponding nitroso and nitro compounds, as well as coupled products like azoxybenzenes and azobenzenes.[6][7] In some cases, polymerization can occur, leading to intractable tars.[1][8]

Q4: How can I analytically confirm that oxidation has occurred?

A4: Several analytical techniques can be employed to identify oxidation byproducts. High-Performance Liquid Chromatography (HPLC) is excellent for monitoring the purity of your starting material and detecting the appearance of new, more polar peaks corresponding to oxidized species. Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the molecular weights of these byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of these impurities. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of a reaction's progress and the formation of colored byproducts.[9][10]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Reaction solution turns dark brown/black upon addition of reagents. Air Oxidation: The aniline is likely oxidizing upon contact with atmospheric oxygen, a process that can be catalyzed by metal salts.[3]Solution: Work under an inert atmosphere. Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment. Use deoxygenated solvents.[10]
Oxidizing Reagent/Metal Salt: The reagents themselves (e.g., salts of Cu(II), Fe(III)) may be oxidizing the aniline.[3]Solution: If possible, choose a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)). Alternatively, consider adding the aniline slowly to the reaction mixture to minimize its concentration at any given time.
Low yield of the desired product with significant formation of colored impurities. Inappropriate pH: The rate of aniline oxidation is highly dependent on the pH of the reaction medium.[3]Solution: Adjust the pH of your reaction mixture. The optimal pH to minimize oxidation while allowing your desired reaction to proceed must be determined empirically. Consider using a buffered solution to maintain a stable pH.[11]
High Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation.Solution: If your desired reaction allows, try running it at a lower temperature. Even a modest decrease in temperature can significantly reduce the rate of side reactions.
Unexpected peaks in LC-MS or NMR corresponding to dimers or other byproducts. Radical Reactions: Oxidation can proceed through radical intermediates, leading to polymerization or the formation of various byproducts like azobenzenes.[3][12]Solution: Add a radical scavenger or an antioxidant to the reaction mixture. For instance, storing aniline over zinc dust is a common practice to prevent its oxidation to nitrobenzene, as zinc acts as a reducing agent.[3]
Starting material appears discolored before use. Improper Storage: Long-term exposure to air and light during storage is a common cause of degradation.Solution: Always store 4-Amino-2,3-dichlorobenzonitrile in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration is recommended.

Experimental Protocols: Protecting the Amino Group

To prevent unwanted oxidation during multi-step syntheses, it is often necessary to temporarily "protect" the amino group. This involves converting it to a less reactive functional group that can be easily removed later. The most common strategy is the formation of a carbamate.[13]

Protocol 1: Boc Protection of 4-Amino-2,3-dichlorobenzonitrile

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and removal under acidic conditions.[13][14][15]

Materials:

  • 4-Amino-2,3-dichlorobenzonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-Amino-2,3-dichlorobenzonitrile (1 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the N-Boc protected 4-Amino-2,3-dichlorobenzonitrile.

Protocol 2: Cbz Protection of 4-Amino-2,3-dichlorobenzonitrile

The carboxybenzyl (Cbz) group is another common amine protecting group, which is stable to acidic and basic conditions and can be removed by catalytic hydrogenation.[14][16]

Materials:

  • 4-Amino-2,3-dichlorobenzonitrile

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate (Na₂CO₃) solution or another suitable base

  • Dioxane or THF

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4-Amino-2,3-dichlorobenzonitrile (1 equivalent) in dioxane or THF.

  • Addition of Base and Cbz-Cl: Cool the solution in an ice bath and add an aqueous solution of sodium carbonate (2 equivalents). While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

To provide a clearer understanding of the decision-making process when handling 4-Amino-2,3-dichlorobenzonitrile, the following workflow diagram is provided.

Workflow for Preventing Oxidation start Start: Experiment with 4-Amino-2,3-dichlorobenzonitrile check_purity Check Purity of Starting Material (TLC, LC-MS, NMR) start->check_purity is_pure Is the material pure and colorless? check_purity->is_pure purify Purify by Recrystallization or Column Chromatography is_pure->purify No proceed Proceed with Reaction is_pure->proceed Yes purify->proceed reaction_setup Reaction Setup proceed->reaction_setup inert_atmosphere Use Inert Atmosphere (N2 or Ar) reaction_setup->inert_atmosphere deoxygenated_solvents Use Deoxygenated Solvents reaction_setup->deoxygenated_solvents protecting_group Is a protecting group necessary? reaction_setup->protecting_group add_pg Add Protecting Group (e.g., Boc, Cbz) protecting_group->add_pg Yes run_reaction Run Reaction protecting_group->run_reaction No add_pg->run_reaction monitor_reaction Monitor Reaction for Color Change run_reaction->monitor_reaction color_change Is there a significant color change? monitor_reaction->color_change troubleshoot Troubleshoot: - Check pH - Lower Temperature - Add Antioxidant color_change->troubleshoot Yes workup Workup and Purification color_change->workup No troubleshoot->run_reaction end End: Desired Product workup->end

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Amino-2,3-dichlorobenzonitrile

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the recrystallization of 4-Amino-2,3-dichlorobenzonitrile (CAS No. 193090-61-8).

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the recrystallization of 4-Amino-2,3-dichlorobenzonitrile (CAS No. 193090-61-8). As a key intermediate in pharmaceutical and materials science research, achieving high purity of this compound is paramount. Recrystallization, while a powerful purification technique, often requires nuanced troubleshooting to overcome challenges like poor crystal formation, low yield, or the dreaded "oiling out" phenomenon.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly addresses. My goal is to move beyond simple procedural steps and delve into the underlying chemical principles governing each stage of the process. By understanding the causality behind these phenomena, you can make informed, data-driven decisions to optimize your purification workflow.

Troubleshooting Guide: Common Recrystallization Issues

This section directly addresses specific problems you may encounter during the recrystallization of 4-Amino-2,3-dichlorobenzonitrile.

Q1: My 4-Amino-2,3-dichlorobenzonitrile sample won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

A1: This issue typically points to one of two possibilities: an inappropriate solvent choice or the presence of insoluble impurities.

  • Causality—Inappropriate Solvent: The fundamental principle of recrystallization is that the solute should have high solubility in the hot solvent and low solubility in the cold solvent.[1][2] If the compound's solubility is poor even at the solvent's boiling point, that solvent is unsuitable for a single-solvent recrystallization. 4-Amino-2,3-dichlorobenzonitrile is a polar molecule, featuring amino and nitrile groups, but also has significant nonpolar character from the dichlorinated benzene ring. This dual nature can make solvent selection tricky.

  • Causality—Insoluble Impurities: Syntheses, particularly those involving multi-step reactions or the Rosenmund-von Braun reaction for nitrile synthesis, can introduce inorganic salts or polymeric byproducts that are insoluble in most organic solvents.[3][4] These will not dissolve regardless of the solvent volume added.

Recommended Actions:

  • Verify Solvent Choice: Consult a solvent selection guide (see Table 1 below). Ethanol, methanol, or acetone are often good starting points for polar aromatic compounds.[5]

  • Perform a Hot Filtration: If you suspect insoluble impurities, the correct procedure is to add just enough hot solvent to dissolve the desired compound, leaving the impurity as a solid. Then, perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool.[6][7] Preheating the filtration apparatus (funnel and receiving flask) is critical to prevent premature crystallization of your product.[6][8]

Q2: The compound dissolved, but upon cooling, it separated as a liquid or "oiled out" instead of forming crystals. How do I fix this?

A2: "Oiling out" is a common and frustrating problem. It occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solute. [9][10] Impurities can also significantly depress the melting point of your compound, exacerbating this issue.[9][11] An oily product rarely crystallizes into a pure form, as impurities are often more soluble in the oil than in the solvent.[9]

Recommended Actions:

  • Add More Solvent: This is the simplest first step. Reheat the solution to redissolve the oil, then add more of the same solvent (10-20% additional volume).[8][9] This lowers the solution's saturation point to a temperature that is hopefully below the compound's melting point, allowing for proper crystal formation upon cooling.

  • Lower the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[7][9] Slow cooling is conducive to the formation of larger, purer crystals.[6]

  • Change the Solvent: If the issue persists, the boiling point of your solvent may be too high relative to the solute's melting point. For example, the related isomer 4-Amino-2-chlorobenzonitrile has a melting point of 116-121°C.[12][13] Using a solvent with a boiling point well above this range increases the risk of oiling out. Select a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, while still hot, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution becomes faintly cloudy (turbid).[2][14] Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly. A common pair for this type of compound could be Ethanol (good solvent) and Water (anti-solvent).

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently test several solvents to find the ideal one for your compound.

  • Place approximately 20-30 mg of your crude 4-Amino-2,3-dichlorobenzonitrile into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[1][15]

  • If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and heat it to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid dissolves. Note the volume required.

  • Once dissolved, remove the tube from the heat and allow it to cool to room temperature.

  • Place the tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will yield a large quantity of crystals upon cooling.[8][15]

Table 1: Starting Points for Solvent Selection

This table provides a summary of common laboratory solvents and their likely suitability for the recrystallization of 4-Amino-2,3-dichlorobenzonitrile based on general principles of solubility ("like dissolves like").

SolventBoiling Point (°C)PolarityExpected Solubility (Hot)Expected Solubility (Cold)Comments
Water 100Very HighPoorPoorLikely unsuitable as a single solvent, but excellent as an anti-solvent with alcohols.
Ethanol 78HighGoodModerate/PoorA very common and effective choice for moderately polar compounds.[5]
Methanol 65HighGoodModerate/PoorSimilar to ethanol but with a lower boiling point, which can help prevent oiling out.
Acetone 56HighVery GoodModerateThe high solubility when cold may lead to lower recovery.[16]
Ethyl Acetate 77MediumGoodGoodMay not provide a significant enough solubility difference between hot and cold.
Toluene 111LowModeratePoorMay be effective, but its high boiling point could risk oiling out.
Hexane 69Very LowPoorPoorUnsuitable as a primary solvent; could be used as an anti-solvent with a more polar solvent.

Visualized Workflows

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common recrystallization problems.

G Start Recrystallization Problem Occurs Problem_Oil Compound 'Oils Out' Start->Problem_Oil Problem_NoCry No Crystals Form Start->Problem_NoCry Problem_Impure Product Still Impure Start->Problem_Impure Cause_Oil_Temp Cause: Saturation Temp > MP Problem_Oil->Cause_Oil_Temp Cause_NoCry_Solv Cause: Too Much Solvent Problem_NoCry->Cause_NoCry_Solv Cause_NoCry_Super Cause: Supersaturation Problem_NoCry->Cause_NoCry_Super Cause_Impure_Cool Cause: Cooled Too Fast Problem_Impure->Cause_Impure_Cool Cause_Impure_Wash Cause: Ineffective Washing Problem_Impure->Cause_Impure_Wash Solution_Oil_AddSolv Solution: Reheat, Add More Solvent Cause_Oil_Temp->Solution_Oil_AddSolv Solution_Oil_ChangeSolv Solution: Use Lower BP Solvent Cause_Oil_Temp->Solution_Oil_ChangeSolv Solution_NoCry_Evap Solution: Boil Off Some Solvent Cause_NoCry_Solv->Solution_NoCry_Evap Solution_NoCry_Induce Solution: Scratch Flask / Add Seed Crystal Cause_NoCry_Super->Solution_NoCry_Induce Solution_Impure_Recool Solution: Re-dissolve, Cool Slowly Cause_Impure_Cool->Solution_Impure_Recool Solution_Impure_Rewash Solution: Wash with Ice-Cold Solvent Cause_Impure_Wash->Solution_Impure_Rewash

Caption: A decision tree for troubleshooting recrystallization.

Advanced FAQs

Q3: I've tried inducing crystallization by scratching the flask and adding a seed crystal, but nothing is happening. What are my next steps?

A3: This indicates that your solution is likely not supersaturated, meaning you have used too much solvent. [10][16]

  • Causality: Crystals can only form from a supersaturated solution. If the concentration of your compound is below the saturation point at a given temperature, it will remain dissolved. This is the most common reason for crystallization failure.[10]

Recommended Actions:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[8] Be sure to use a boiling chip or stir bar to prevent bumping. Reduce the volume by about 20-25%, then allow it to cool again.

  • Introduce an Anti-Solvent: If you are hesitant to boil off the solvent, you can carefully add an anti-solvent (see Q2, Action 4) to decrease the overall solubility of your compound in the mixture.

  • Refrigerate/Freeze: If slow cooling to room temperature and then an ice bath fails, placing the sealed flask in a refrigerator (or freezer, if the solvent's freezing point allows) overnight can sometimes promote slow crystallization. Patience is key.[17]

Q4: My final product is crystalline and has a sharp melting point, but the recovery yield is very low (<50%). How can I improve this?

A4: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor after filtration. [9][16]

  • Causality: This can be caused by several factors: using a large excess of solvent, choosing a solvent in which the compound has relatively high solubility even when cold, or not cooling the solution sufficiently before filtration.

Recommended Actions:

  • Minimize Hot Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[16] Add the solvent in small portions, allowing the solution to return to a boil between additions.[7]

  • Ensure Thorough Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes before vacuum filtration to maximize crystal precipitation.

  • Minimize Wash Solvent: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent.[16] Using room temperature solvent will redissolve a portion of your purified product.

  • Second Crop of Crystals: You can often recover more product from the mother liquor. Transfer the filtrate to a beaker and boil off a significant portion of the solvent. The resulting concentrated solution can be cooled to yield a "second crop" of crystals. Note that this crop may be less pure than the first and should be analyzed separately.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Recrystallization). [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Unknown. Recrystallization1. [Link]

  • Unknown. Recrystallization I. [Link]

  • Unknown. Recrystallization - Single Solvent. [Link]

  • Unknown. Recrystallization. [Link]

  • Reddit. Recrystallisation Help. [Link]

  • Scientific Reports. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • PubChem. 4-Amino-3-chlorobenzonitrile. [Link]

  • Unknown. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents.
  • Google Patents.
  • Wikipedia. 2,6-Dichlorobenzonitrile. [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

Sources

Optimization

optimizing reaction temperature for 4-Amino-2,3-dichlorobenzonitrile coupling

Technical Support Center: Optimizing Reaction Temperature for 4-Amino-2,3-dichlorobenzonitrile Coupling Executive Summary 4-Amino-2,3-dichlorobenzonitrile (CAS: 193090-61-8) presents a unique "tri-functional" challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for 4-Amino-2,3-dichlorobenzonitrile Coupling

Executive Summary

4-Amino-2,3-dichlorobenzonitrile (CAS: 193090-61-8) presents a unique "tri-functional" challenge in medicinal chemistry. Its scaffold contains two electrophilic sites (C2-Cl, C3-Cl) and one nucleophilic site (C4-NH₂), all modulated by the electron-withdrawing nitrile group (C1-CN).

Temperature optimization for this substrate is not merely about kinetics; it is the primary switch for regioselectivity and chemoselectivity . This guide provides evidence-based protocols to navigate the thermodynamic windows of Suzuki-Miyaura and Buchwald-Hartwig couplings involving this scaffold.

Part 1: The Reactivity Landscape

Before optimizing temperature, you must identify your reaction vector. The electronic environment dictates that the C2-Cl and C3-Cl bonds possess distinct activation energies.

  • C2-Position (Cl): Located ortho to the nitrile (EWG) and meta to the amine. The electron-withdrawing nitrile lowers the electron density, making this site highly activated for oxidative addition by Pd(0).

  • C3-Position (Cl): Located ortho to the amine (EDG). The resonance donation from the amine increases electron density, making this site deactivated (sluggish) toward Pd(0).

  • C4-Position (NH₂): A weak nucleophile due to the electron-withdrawing nature of the dichloro-benzonitrile core. It requires elevated temperatures to participate in Buchwald-Hartwig couplings.

Visualizing the Reactivity Hierarchy

ReactivityMap Substrate 4-Amino-2,3- dichlorobenzonitrile C2 C2-Cl Site (Ortho to CN) Substrate->C2 Most Reactive (Suzuki) C3 C3-Cl Site (Ortho to NH2) Substrate->C3 Least Reactive (Requires High T) NH2 C4-NH2 Site (Nucleophile) Substrate->NH2 Nucleophilic (Buchwald) Product A Product A C2->Product A Low Temp (60-80°C) Product B Product B C3->Product B High Temp (>100°C)

Figure 1: Reactivity hierarchy of the 4-Amino-2,3-dichlorobenzonitrile scaffold. The C2-Cl bond is the kinetic product, while C3-Cl requires thermodynamic forcing.

Part 2: Optimization Protocols

Scenario A: Suzuki-Miyaura Coupling (Targeting C2-Cl)

Objective: Selectively couple the C2-Chlorine with a boronic acid while leaving the C3-Chlorine intact.

The Temperature-Selectivity Paradox:

  • < 60°C: Reaction is often too slow due to the steric crowding of the 2,3-dichloro motif.

  • > 100°C: Loss of regioselectivity; the catalyst begins to insert into the deactivated C3-Cl bond, leading to bis-coupled byproducts.

Optimized Protocol:

  • Temperature Setpoint: 80°C (Oil bath) / 85°C (Internal) .

  • Solvent System: 1,4-Dioxane/Water (4:1). The water is critical to solubilize the inorganic base and facilitate transmetallation.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). The bidentate ligand prevents ligand exchange and suppresses non-selective mono-phosphine species.

  • Base:

    
     (2.0 equiv). Avoid stronger bases like 
    
    
    
    or
    
    
    at this stage to prevent side reactions.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance at C2; Pd oxidative addition failed.Increase Temp to 90°C . Switch to SPhos Pd G2 (bulky ligand overcomes sterics).
Bis-Coupling (C2 & C3) Temperature too high; Catalyst too active.Decrease Temp to 65°C . Switch to a less electron-rich ligand (e.g.,

).
Nitrile Hydrolysis (Amide) Aqueous base + High Temp (>100°C).Switch to anhydrous conditions: DMF/CsF at 90°C.
Scenario B: Buchwald-Hartwig Amination (Targeting NH₂)

Objective: Use the C4-Amine as a nucleophile to couple with an external Aryl Bromide.

The Competition Issue: The amine is electronically deactivated by the nitrile and chlorines. It is a "hard" nucleophile.[1] You must heat the reaction to activate the amine, but not so high that the Pd catalyst inserts into the substrate's own C2-Cl bond (Self-Coupling/Polymerization).

Optimized Protocol:

  • Temperature Setpoint: 100°C - 110°C .

  • Solvent: Toluene or Xylene (Non-polar solvents suppress the competitive ionization of the C-Cl bond).

  • Catalyst:

    
     (2 mol%) + XPhos  or BrettPhos  (4 mol%).
    
    • Why: These ligands create a highly active catalyst for C-N bond formation that prefers the external Aryl Bromide (Ar-Br) over the substrate's internal Ar-Cl.

  • Base:

    
     (Dry).
    

Critical Control Point: Do not use Pd(OAc)₂ without a reducing ligand, as Pd(II) reduction can be sluggish with this electron-poor amine.

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction turns black and stops after 1 hour at 80°C. What happened? A: This is "Pd Black" precipitation. The catalyst decomposed.

  • Cause: The oxidative addition into the hindered C2-Cl bond is slow, leaving unstable Pd(0) species in solution which aggregate.

  • Fix: Add the catalyst last , after the reaction reaches 60°C. Alternatively, increase the ligand-to-metal ratio (e.g., use 2:1 Ligand:Pd) to stabilize the active species.

Q2: Can I use microwave irradiation to speed this up? A: Yes, but with caution.

  • Suzuki:[2][3][4][5][6] Microwave at 100°C for 20 mins is often cleaner than thermal heating for 12 hours.

  • Risk: Microwave heating can accelerate nitrile hydrolysis if water is present. Ensure the vessel is sealed and the solvent is degassed.

Q3: Why is my yield lower for the C3-coupling compared to C2? A: The C3 position is electronically deactivated by the ortho-amino group. The amino group donates electron density into the ring, strengthening the C3-Cl bond. To couple at C3, you typically must first couple (or protect) C2, or use extremely active catalysts (e.g., Pd-PEPPSI-IPr ) at temperatures >110°C.

Part 4: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie. Link

  • BenchChem Technical Data. (2025). 4-Amino-2,3-dichlorobenzonitrile Solubility and Stability Profile. Link

Sources

Troubleshooting

Technical Support Center: A Guide to Handling the Light Sensitivity of Halogenated Benzonitriles

Introduction for the Modern Researcher In the fields of pharmaceutical development, agrochemicals, and materials science, halogenated benzonitriles are invaluable structural motifs. The presence of the cyano group, a str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

In the fields of pharmaceutical development, agrochemicals, and materials science, halogenated benzonitriles are invaluable structural motifs. The presence of the cyano group, a strong electron-withdrawing entity, and the varying electronegativity of halogen substituents, create unique electronic properties that are crucial for molecular interactions and reactivity[1]. However, these same electronic features often render these molecules susceptible to photochemical degradation.

This guide serves as a dedicated technical resource for scientists and researchers encountering challenges with the light sensitivity of halogenated benzonitriles. It moves beyond generic advice, offering a troubleshooting framework rooted in the principles of photochemistry and extensive laboratory experience. Our goal is to empower you to anticipate, diagnose, and solve issues related to photodegradation, thereby ensuring the integrity of your research and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Photosensitivity

This section addresses the foundational questions regarding the photochemical instability of halogenated benzonitriles.

Q1: Why are many halogenated benzonitriles sensitive to light?

A1: The photosensitivity of halogenated benzonitriles is rooted in their molecular structure and electronic properties. The process begins with the absorption of light energy (photons), which elevates the molecule from its stable ground state to a transient, high-energy excited state[2][3]. The stability of this excited state and its subsequent reaction pathways are influenced by two key features:

  • The Aromatic Ring and Cyano Group: The benzonitrile core can absorb ultraviolet (UV) and sometimes visible light. This absorption can lead to a π → π* transition, creating an excited state with altered electron distribution[4].

  • The Carbon-Halogen (C-X) Bond: The energy of the C-X bond is a critical factor. In the excited state, this bond can be significantly weakened, making it susceptible to cleavage. The energy required to break this bond generally decreases down the halogen group (C-F > C-Cl > C-Br > C-I), meaning iodo- and bromo-substituted benzonitriles are often more photosensitive than their chloro- or fluoro- counterparts[5].

Upon absorbing sufficient light energy, the weakened C-X bond can undergo homolytic cleavage, generating a highly reactive aryl radical and a halogen radical. This is often the primary photochemical reaction that initiates degradation[4][6].

Q2: What are the typical consequences of unintended light exposure during experiments?

A2: Uncontrolled exposure to light can have significant and detrimental effects on your experiments, leading to:

  • Formation of Impurities: The primary consequence is the degradation of the parent compound into various photoproducts. A common pathway is photodehalogenation , where the halogen atom is replaced by a hydrogen atom, often abstracted from the solvent[5][6]. This generates a new, non-halogenated benzonitrile species.

  • Loss of Potency and Efficacy: If the halogen atom is critical for the compound's biological activity or desired properties, its removal will lead to a lower effective concentration of the active molecule, resulting in diminished or inconsistent results in biological assays[7][8].

  • Reaction Failure and Low Yields: In a synthetic sequence, if an intermediate is light-sensitive, it may degrade before it can react, leading to complex reaction mixtures and significantly lower yields of the desired product[9].

  • Irreproducible Results: Inconsistent exposure to ambient lab light can introduce a major source of variability, making it difficult to reproduce results between experiments or even between samples in the same experiment[7].

Q3: What are the initial signs that my compound or reaction has been compromised by light?

A3: Degradation can occur before any changes are visible to the naked eye. However, you should be vigilant for the following indicators:

  • Visual Changes: A change in the color or clarity of a solution can be a sign of degradation[7]. The formation of new, colored compounds or the appearance of turbidity or precipitates are red flags.

  • Analytical Discrepancies: This is the most reliable method of detection.

    • Chromatography (HPLC, LC-MS): The appearance of new, unexpected peaks in your chromatogram is a classic sign of impurity formation. A corresponding decrease in the peak area of your target compound indicates its degradation[7].

    • NMR Spectroscopy: A "messy" crude NMR spectrum with unidentifiable peaks can suggest degradation[10]. Comparing a spectrum from a light-exposed sample to a carefully protected one can confirm photosensitivity.

  • Inconsistent Biological Data: High variability between replicate wells or a gradual loss of activity in a multi-day experiment can point to compound instability, with photodegradation being a likely cause[7].

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides a structured, question-and-answer approach to solving specific problems encountered during the handling of halogenated benzonitriles.

Problem: Low Yield or Unexpected Side Products in Synthesis

Q: My reaction involving a halogenated benzonitrile is giving a low yield and multiple spots on TLC. I suspect photodegradation of my starting material or intermediate. How can I confirm this and fix it?

A: This is a common issue, particularly in multi-step syntheses where intermediates may be handled over extended periods. The cause often lies in the cumulative light exposure during the reaction setup, work-up, and purification stages.

Diagnostic Workflow
  • Stability Test: Before rerunning the entire reaction, perform a simple stability test. Dissolve a small amount of your starting material or isolated intermediate in the reaction solvent. Divide it into two vials: wrap one completely in aluminum foil (the "dark" sample) and leave the other exposed to ambient lab light (the "light" sample). Monitor both by TLC or LC-MS after a few hours. The appearance of new spots or peaks in the "light" sample confirms photosensitivity.

  • Review Your Protocol: Scrutinize every step of your current procedure for potential light exposure. How long does the reaction mixture sit in a clear glass flask on the benchtop? Is the separatory funnel exposed to direct light during extraction? Is the chromatography column shielded from overhead lighting?

Corrective Actions & Protocol

If photosensitivity is confirmed, implement the following protocol adjustments:

Protocol: Performing a Light-Protected Synthesis

  • Glassware Preparation: Use amber glass flasks for the reaction. If unavailable, wrap standard clear glassware thoroughly with aluminum foil, ensuring no gaps[11][12]. Extend the foil up to the neck of the flask.

  • Reagent Addition: If possible, conduct reagent additions in a darkened fume hood or under red light conditions[12]. For highly sensitive compounds, use a glove box with the light off.

  • Reaction Monitoring: When taking aliquots for TLC or LC-MS analysis, do so quickly and immediately protect the sample from light.

  • Work-up: Wrap separatory funnels and collection flasks in aluminum foil. Minimize the duration of the extraction process.

  • Purification:

    • Column Chromatography: Wrap the entire glass column in aluminum foil. Collect fractions in amber vials or foil-wrapped test tubes.

    • Evaporation: Use a rotary evaporator with the trap and receiving flask shielded from light. Avoid leaving the purified, solvent-free compound in a clear flask on the evaporator for extended periods.

Problem: Compound Degradation During Storage

Q: I stored my purified halogenated benzonitrile in a clear vial in the fridge, and its purity has decreased upon re-analysis. What are the best practices for long-term storage?

A: The combination of light and temperature can accelerate degradation even in the solid state, although degradation is often faster in solution[12][13]. Proper storage is critical for maintaining compound integrity.

Root Cause Analysis
  • Improper Container: Clear glass or plastic vials offer no protection from UV or visible light. Even short, repeated exposures when opening a refrigerator in a lit room can cause cumulative damage.

  • Atmosphere: The presence of oxygen can sometimes participate in secondary degradation pathways following the initial photochemical event[14].

  • Solvent Choice: If stored in solution, the solvent can influence the degradation pathway. Protic solvents, for example, can act as a hydrogen source for photodehalogenation[6].

Recommended Storage Conditions
ParameterRecommendationRationale
Container Amber glass vials with tightly sealed caps.[15]Blocks UV and a significant portion of visible light, preventing photo-initiation of degradation.
Light Exposure Store vials inside a secondary opaque container (e.g., a cardboard box or a light-blocking bag) within the storage unit.[16]Provides an extra layer of protection against light exposure when the fridge or freezer is opened.
Temperature Store at the recommended temperature (typically -20°C or -80°C for long-term).Low temperatures slow down all chemical reactions, including secondary degradation pathways.[13]
Atmosphere For highly sensitive compounds, flush the vial with an inert gas (Argon or Nitrogen) before sealing.Minimizes oxidative degradation that can occur as a secondary process.[14]
State Store as a dry, solid powder whenever possible.Molecules are less mobile in the solid state, reducing the likelihood of bimolecular degradation reactions. Degradation is often faster in solution.[12]
Problem: Inconsistent Analytical Results

Q: My HPLC/LC-MS results for the same sample of a halogenated benzonitrile are inconsistent. I see varying peak areas and sometimes new minor peaks. Could this be a light-related artifact?

A: Absolutely. Analytical instruments, especially autosamplers in HPLCs, can be a significant source of light exposure, leading to on-the-fly degradation and analytical artifacts.

Visualizing the Troubleshooting Workflow

G cluster_0 Troubleshooting Inconsistent Analytical Data A Inconsistent HPLC/LC-MS Results Observed B Is the sample prep workflow light-protected? A->B C Is the HPLC autosampler light-protected? B->C YES H Implement light protection for all samples and standards B->H NO D Prepare two samples: 1. 'Dark': Fully protected 2. 'Light': Exposed to autosampler light C->D YES C->H NO E Analyze both samples immediately D->E F Compare Chromatograms E->F G Do 'Light' and 'Dark' samples differ? F->G G->H YES I Issue is likely not photodegradation. Investigate other variables (e.g., solvent stability, column, instrument method). G->I NO J YES K NO L YES M NO

Caption: Workflow for diagnosing light-induced analytical variability.

Protocol for Artifact-Free Analysis
  • Sample Preparation: Prepare all samples and standards in a dimly lit area. Use amber HPLC vials or cover clear vials with foil or specialized UV-blocking sleeves.

  • Autosampler Protection: Many HPLC autosamplers have transparent covers. If your compound is highly sensitive, cover the autosampler with a dark cloth or commercially available light-blocking cover during the run.

  • Run Duration: Minimize the time samples sit in the autosampler before injection. For kinetic studies or highly unstable compounds, consider manual injections on a protected instrument.

  • Forced Degradation Study: To understand potential degradation products, intentionally expose a solution of your compound to a UV lamp for a controlled period and then analyze it. This can help in identifying the peaks corresponding to photoproducts in compromised samples[17].

Part 3: Core Protocols & Visualized Pathways

A Simplified Photodegradation Pathway

The diagram below illustrates a common photodegradation mechanism for a generic halogenated benzonitrile, photodehalogenation.

G cluster_0 Photochemical Degradation Cascade A Halogenated Benzonitrile (Ground State) B Absorption of Light (hν) A->B C Excited State Molecule* B->C D Homolytic Cleavage of C-X Bond C->D E Aryl Radical + Halogen Radical D->E F Hydrogen Abstraction (from Solvent, 'R-H') E->F G Benzonitrile (Dehalogenated Product) F->G H Solvent Radical (R•) F->H

Caption: Pathway of light-induced dehalogenation.

Protocol: General Handling of Light-Sensitive Halogenated Benzonitriles

This protocol consolidates the best practices discussed throughout this guide.

  • Assessment: Upon receiving or synthesizing a new halogenated benzonitrile, assume it is light-sensitive until proven otherwise. Check literature for known stability data.

  • Work Environment: Whenever possible, handle the compound in a fume hood with the lights turned off, using only indirect light from the room. For highly sensitive materials, use a darkroom with red safety lights.[12]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is required. UV-protective safety glasses are an added measure of protection for your eyes, though they do not protect the compound.

  • Weighing: Tare an amber vial on the balance. Perform the weighing of the solid compound quickly and close the vial immediately. Minimize exposure time.

  • Dissolution: Add solvent to the vial and cap it. If sonication or heating is required, ensure the bath or heating block is in a dark area or the vial is wrapped in foil.

  • Transfer: Use syringes or cannulas for liquid transfers between foil-wrapped, sealed vessels to minimize light and atmospheric exposure.

  • Labeling: Use labels that are appropriate for cold storage and can be read under dim light. Ensure all relevant information (compound name, concentration, date, solvent) is clearly marked.[16]

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. [Link]

  • Baxter, J., & Cummings, S. P. (2008). The degradation of the herbicide bromoxynil and its impact on bacterial diversity in a top soil. ResearchGate. [Link]

  • Al-Hayaly, L. J. (n.d.). Photodehalogenation of aryl halides. ResearchGate. [Link]

  • Vione, D., et al. (2014). Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles. Environmental Science: Processes & Impacts. [Link]

  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Hsu, J. C., & Camper, N. D. (1975). Degradation of ioxynil and bromoxynil as measured by a modified spectrophotometric method. PubMed. [Link]

  • Poplaukhin, P. V., et al. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. MDPI. [Link]

  • Rosenbom, A. E., et al. (2010). Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ResearchGate. [Link]

  • Hou, S., et al. (2017). Degradation kinetics and pathways of haloacetonitriles by the UV/persulfate process. Chemical Engineering Journal. [Link]

  • Vione, D., et al. (2014). Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles. ResearchGate. [Link]

  • Reddit. (2015). Photosensitive Organic Synthesis Help Requested. [Link]

  • Cornelisse, J., & Havinga, E. (1975). Photosubstitution reactions of aromatic compounds. Chemical Reviews. [Link]

  • Ioele, G., et al. (2017). Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. PubMed. [Link]

  • Zhang, H., et al. (2021). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. PMC. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Leibniz-Institut für Photonische Technologien e.V. (2024). When Medications Are Sensitive to Light. [Link]

  • MicroChemicals. (n.d.). Photolithography Trouble Shooter. [Link]

  • Farmer, D. K., & Vance, M. E. (2019). Analytical Challenges and Opportunities For Indoor Air Chemistry Field Studies. ACS Publications. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Fasnacht, M. P., & Blough, N. V. (2003). Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons. PubMed. [Link]

  • Shanghai 3S Technology. (2024). What are the common reactions in photochemistry?. [Link]

  • PubChem. (2023). Benzonitrile. [Link]

  • Canonica, S., & Laubscher, H.-U. (2008). Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. MDPI. [Link]

  • Chemistry Learner. (n.d.). Photochemical Reaction: Definition, Examples, & Applications. [Link]

  • Al-Mudhafr, M. F., et al. (2021). Synthesis and photophysical properties of new nitrile grafted benzo[ghi]perylene derivatives. MDPI. [Link]

  • Hou, S., et al. (2017). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. ResearchGate. [Link]

  • Acosta, G., et al. (2023). Uncovering the Degradation Pathways of a Photoactivated Fluorophore. University of California. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • Bio, M. M., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

  • BfArM. (n.d.). Guideline on Photostability Testing. [Link]

  • Chen, X., & Wu, J. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • MSU chemistry. (n.d.). Photochemistry. [Link]

  • Wang, J., et al. (2021). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. PubMed. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Ibrahim, M. A., et al. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. MDPI. [Link]

  • Britannica. (n.d.). Photochemical reaction. [Link]

  • Bajaj, S., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • ResearchGate. (2024). How can I reduce an aromatic nitrile group in presence of an OH group?. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR nitrile stretch frequency of 4-Amino-2,3-dichlorobenzonitrile

An In-Depth Technical and Comparative Guide to the FTIR Nitrile Stretch Frequency of 4-Amino-2,3-dichlorobenzonitrile Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTI...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Comparative Guide to the FTIR Nitrile Stretch Frequency of 4-Amino-2,3-dichlorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Amino-2,3-dichlorobenzonitrile, with a specific focus on the nitrile (C≡N) stretching frequency. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide presents a comparative analysis based on the known spectroscopic characteristics of structurally related benzonitrile derivatives. We will explore how the electronic effects of amino and chloro substituents modulate the nitrile vibrational frequency relative to parent compounds like benzonitrile, 4-aminobenzonitrile, and 2,3-dichlorobenzonitrile. This document provides a detailed, field-proven experimental protocol for acquiring high-quality FTIR data using Attenuated Total Reflectance (ATR), intended to guide researchers in the experimental verification of the principles discussed. This guide is designed for researchers, chemists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization and structural elucidation.

Introduction: The Nitrile Group as a Precise Spectroscopic Reporter

The nitrile functional group (-C≡N) is a powerful diagnostic tool in infrared spectroscopy. Its triple bond stretching vibration gives rise to a characteristically sharp and intense absorption band in a relatively uncongested region of the mid-infrared spectrum (typically 2200-2260 cm⁻¹).[1][2] The precise frequency of this absorption is exquisitely sensitive to the local electronic environment, making it an excellent probe for studying molecular structure.

Factors such as conjugation, inductive effects, and resonance from substituents on an aromatic ring can alter the C≡N bond's electron density and force constant.[1][3] An increase in electron density, often through resonance donation from a substituent, can weaken the triple bond slightly by populating π-antibonding orbitals, resulting in a shift to a lower frequency (a redshift). Conversely, electron-withdrawing groups can strengthen the bond via the inductive effect, leading to a higher frequency (a blueshift).

This guide focuses on 4-Amino-2,3-dichlorobenzonitrile, a molecule featuring a potent electron-donating group (EDG), the amino (-NH₂) group, and two strong electron-withdrawing groups (EWG), the chloro (-Cl) atoms. By comparing its expected nitrile stretching frequency with that of carefully selected analogues, we can deconstruct the interplay of these competing electronic effects and establish a robust framework for spectral interpretation.

Part 1: A Comparative Analysis of Nitrile (C≡N) Stretch Frequencies

To understand the vibrational characteristics of 4-Amino-2,3-dichlorobenzonitrile, it is essential to compare it with simpler, related structures. The following table summarizes the experimentally observed C≡N stretching frequencies for several key benzonitrile derivatives. This comparative approach allows us to isolate and understand the influence of each substituent.

CompoundStructureSubstituentsC≡N Stretch (cm⁻¹)Rationale for Frequency Shift
Benzonitrile C₆H₅CN(Parent Compound)~2229Baseline frequency for a nitrile group conjugated with an aromatic ring.[2]
4-Aminobenzonitrile H₂N-C₆H₄-CNStrong EDG (-NH₂)~2218The amino group donates electron density into the ring via resonance, which extends to the nitrile group. This slightly weakens the C≡N bond, lowering its vibrational frequency.[4]
2,3-Dichlorobenzonitrile Cl₂-C₆H₃-CNTwo EWGs (-Cl)~2233The two chlorine atoms withdraw electron density inductively. This effect slightly strengthens the C≡N bond, shifting the frequency higher than in benzonitrile. An ATR-IR spectrum is available in the PubChem database.[5]
2-Amino-4-chlorobenzonitrile H₂N-(Cl)-C₆H₃-CNOne EDG, One EWG2211The strong electron-donating effect of the amino group dominates over the withdrawing effect of the single chloro substituent, resulting in a significant redshift compared to benzonitrile.[6][7]
4-Amino-2,3-dichlorobenzonitrile (Predicted) H₂N-(Cl)₂-C₆H₂-CNOne EDG, Two EWGs~2220 - 2225 Prediction: The powerful resonance-donating effect of the para-amino group will lower the frequency. However, this will be counteracted by the strong inductive withdrawal from two adjacent chloro groups. The net effect is predicted to be a frequency slightly lower than that of 2,3-dichlorobenzonitrile but higher than 4-aminobenzonitrile.

Discussion of Electronic Effects:

  • 4-Aminobenzonitrile: The amino group at the para position is a strong resonance donor. This donation increases the electron density in the π-system of the ring and the C≡N bond, leading to a lower stretching frequency as observed.[3][4]

  • 2,3-Dichlorobenzonitrile: Chlorine atoms are electronegative and exert a strong inductive electron-withdrawing effect (-I), which tends to increase the C≡N bond strength and frequency. They also have a weaker resonance-donating effect (+R), but the inductive effect is dominant in this case.

  • 4-Amino-2,3-dichlorobenzonitrile: In this molecule, we witness a competition. The para-amino group donates electron density via resonance (+R effect), while the two ortho/meta chloro groups withdraw density inductively (-I effect). While the amino group's resonance is powerful, the cumulative inductive pull from two chlorine atoms is substantial. Therefore, the nitrile frequency is expected to be shifted to a value between that of 4-aminobenzonitrile and 2,3-dichlorobenzonitrile.

Part 2: Experimental Protocol for FTIR Spectrum Acquisition via ATR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining FTIR spectra of solid powder samples due to its simplicity, speed, and reproducibility, requiring minimal to no sample preparation.[8][9]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed in the sample compartment.[9]

  • Background Spectrum Acquisition (Critical Step):

    • Causality: The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to ensure that the final data contains only the absorbance information of the compound of interest.

    • Procedure:

      • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

      • Lower the ATR pressure arm to ensure the anvil is in the measurement position.

      • From the spectrometer software, initiate a "Background" or "Reference" scan. A typical scan collects 16-32 co-added interferograms over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Sample Application and Spectrum Acquisition:

    • Causality: Direct, intimate contact between the solid sample and the ATR crystal is paramount for a high-quality spectrum. The infrared beam only penetrates a few microns into the sample, so air gaps will severely degrade the signal.[8]

    • Procedure:

      • Raise the ATR pressure arm.

      • Place a small amount of 4-Amino-2,3-dichlorobenzonitrile powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the crystal is fully covered.

      • Lower the pressure arm and apply consistent pressure using the built-in torque mechanism. This ensures the solid is firmly pressed against the crystal.

      • Initiate the "Sample" scan using the same parameters as the background scan.

  • Data Processing and Cleanup:

    • The software will automatically perform the background subtraction, converting the data to an absorbance spectrum.

    • Use the software's tools to identify and label the peak positions, paying close attention to the ~2220 cm⁻¹ region for the nitrile stretch.

    • After analysis, raise the pressure arm, carefully remove the bulk of the powder, and clean the crystal and anvil thoroughly with solvent and a wipe to prevent cross-contamination.[10]

Workflow Diagram

FTIR_ATR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Start->Clean_Crystal Background 2. Acquire Background Spectrum (No Sample) Clean_Crystal->Background Apply_Sample 3. Apply Solid Sample to Crystal Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Sample 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process 6. Background Subtraction & Peak Identification Acquire_Sample->Process Cleanup 7. Clean Crystal Post-Analysis Process->Cleanup End End Cleanup->End

Caption: Workflow for obtaining an FTIR spectrum of a solid sample using an ATR accessory.

Conclusion

The nitrile stretching frequency is a highly informative vibration for the structural characterization of molecules like 4-Amino-2,3-dichlorobenzonitrile. Through a comparative analysis with related benzonitriles, we can logically predict its C≡N absorption to appear in the 2220-2225 cm⁻¹ range. This prediction is based on the established principles of electronic effects in vibrational spectroscopy, where the resonance donation of the para-amino group is expected to be counteracted by the strong inductive withdrawal of two chloro substituents. The provided step-by-step ATR-FTIR protocol offers a reliable and efficient method for researchers to experimentally determine this value, thereby validating the predictive analysis and enabling the unambiguous characterization of this and other complex substituted benzonitriles.

References

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link][10]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link][8]

  • Kim, J., Lee, K. K., & Kim, D. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Bulletin of the Korean Chemical Society, 42(10), 1311-1316. Available from: [Link][3]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link][11]

  • Webb, L. J., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(16), 5039-5046. Available from: [Link][4]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link][9]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link][2]

  • Scribd. (n.d.). Notes on Nitriles IR spectra. Retrieved from [Link][1]

  • PubChem. (n.d.). 2,3-Dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][5]

  • NIST. (n.d.). Benzonitrile, 4-amino-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. Malaysian Journal of Analytical Sciences, 28(1), 147-165. Available from: [Link][6]

  • Sundaraganesan, N., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Journal of Raman Spectroscopy, 42(6), 1339-1347. Available from: [Link][7]

Sources

Comparative

HPLC purity standards for 4-Amino-2,3-dichlorobenzonitrile

HPLC Purity Standards for 4-Amino-2,3-dichlorobenzonitrile: A Comparative Technical Guide Executive Summary Target Compound: 4-Amino-2,3-dichlorobenzonitrile CAS Number: 193090-61-8 Primary Application: Critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Purity Standards for 4-Amino-2,3-dichlorobenzonitrile: A Comparative Technical Guide

Executive Summary

Target Compound: 4-Amino-2,3-dichlorobenzonitrile CAS Number: 193090-61-8 Primary Application: Critical intermediate in the synthesis of phenyltriazine anticonvulsants (e.g., Lamotrigine) and specific agrochemicals.

In the precise world of pharmaceutical impurity profiling, the choice of reference standard for 4-Amino-2,3-dichlorobenzonitrile is not merely a purchasing decision—it is a regulatory strategy. This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade alternatives. It provides experimental evidence on how "purity" definitions differ and offers a validated HPLC protocol for separating this compound from its notorious regioisomers.

The Hierarchy of Standards: A Technical Comparison

When sourcing standards for 4-Amino-2,3-dichlorobenzonitrile, researchers encounter three distinct grades. The "purity" value on the label (e.g., >98%) often masks critical differences in what constitutes the impurity profile.

Comparative Performance Data

The following table summarizes a comparative analysis of three standard grades injected under the Recommended Protocol (see Section 4).

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Reagent/Research Grade
Assay Method Mass Balance (HPLC purity - Water - Residual Solvents - Inorganics).HPLC Area % only.Titration or generic HPLC.
Isomer Specificity Quantified. Explicitly tests for 4-Amino-2,5-dichloro and 4-Amino-2,6-dichloro isomers.Confirmed identity, but isomers may be integrated into the main peak if resolution is poor.Unknown. Isomers often co-elute and are counted as "pure" product.
Water Content Measured by Karl Fischer (typically <0.5%).Not always measured; hygroscopicity can skew weighing.Variable; can be >1.0% due to poor storage.
Traceability SI-traceable (NIST/BAM). Valid for ICH Q2 Method Validation.Traceable to manufacturer's internal batch.No traceability.
Suitability Quantification (Assay, RRF determination).Identification (Retention time marker).Synthesis starting material only.
The "Hidden" Impurity Risk

The synthesis of 4-Amino-2,3-dichlorobenzonitrile often proceeds via the chlorination of aminobenzonitriles or the reduction of dichloronitrobenzenes. This creates a high probability of Regioisomers (e.g., 4-Amino-2,5-dichlorobenzonitrile).

  • CRM Grade: Guarantees isomer resolution.

  • Reagent Grade: Often contains 1–3% of the 2,5-isomer, which has a nearly identical retention time and UV spectra, leading to false potency assignment in drug substances.

Decision Logic: Selecting the Right Standard

The following workflow illustrates when to deploy a CRM versus a Working Standard to maintain data integrity without inflating costs.

Standard_Selection Start Start: Analytical Requirement Purpose What is the purpose of analysis? Start->Purpose ID_Only Identification / RT Marker Purpose->ID_Only Quant_Assay Quantification / Assay / Impurity Profiling Purpose->Quant_Assay Use_Analytical USE ANALYTICAL STD (Tier 2) Sufficient for RT confirmation ID_Only->Use_Analytical Method_Val Is this Method Validation (ICH Q2)? Quant_Assay->Method_Val Routine_QC Is this Routine QC? Method_Val->Routine_QC No Use_CRM USE CRM (Tier 1) Required for RRF & Accuracy Method_Val->Use_CRM Yes Use_Working USE WORKING STD (Qualified against CRM) Routine_QC->Use_Working Yes Use_Working->Use_CRM Periodically Re-qualify

Figure 1: Decision matrix for selecting the appropriate purity standard based on regulatory requirements (ICH/FDA).

Recommended Experimental Protocol

This method is designed specifically to resolve the 4-Amino-2,3-dichloro isomer from its 2,5-dichloro analog and the 2,3-dichloroaniline precursor.

Chromatographic Conditions
  • Column: C18 (L1) End-capped, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

    • Rationale: A long column (250 mm) is required to provide sufficient theoretical plates to separate the positional isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Acidic pH (~2.7) ensures the aniline amine group is protonated, preventing peak tailing caused by interaction with silanol groups.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm.

    • Rationale: 240 nm provides a balance between sensitivity for the benzonitrile chromophore and baseline stability.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
20.04060
25.01090
30.08515
35.08515
Protocol Validation Steps (Self-Validating System)
  • System Suitability: Inject the standard 6 times. %RSD of the area must be ≤ 2.0%.

  • Resolution Check: If possible, spike the standard with 2,3-dichloroaniline. The resolution (

    
    ) between 4-Amino-2,3-dichlorobenzonitrile and the aniline impurity must be > 1.5.
    
  • Blank Check: Inject Mobile Phase A to ensure no ghost peaks elute at the retention time of the main peak (approx. 12–14 min).

Synthesis & Impurity Origin

Understanding where impurities come from allows you to select a standard that specifically tests for them. The primary synthesis route involves the reduction of nitro-compounds or substitution reactions, which are prone to isomer generation.

Impurity_Pathways Start 2,3-Dichlorobenzonitrile Reaction Nitration / Reduction Start->Reaction Target 4-Amino-2,3-dichlorobenzonitrile (Target) Reaction->Target Major Product Impurity1 5-Amino-2,3-dichlorobenzonitrile (Regioisomer) Reaction->Impurity1 Minor Product (Hard to separate) Impurity2 2,3-Dichloroaniline (Byproduct) Reaction->Impurity2 Over-reduction

Figure 2: Synthetic pathway illustrating the origin of critical isomeric impurities.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217349, 4-Amino-2,3-dichlorobenzonitrile. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-2,3-dichlorobenzonitrile

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or complex molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or complex molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Amino-2,3-dichlorobenzonitrile, a compound of interest in various chemical research domains. By comparing its fragmentation behavior with that of structurally related molecules, we can build a robust hypothesis of its mass spectral characteristics.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1] This process is energetic enough to not only eject an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation.[2][3] The resulting mass spectrum is a plot of the relative abundance of various fragment ions versus their mass-to-charge ratio (m/z). The pattern of these fragments is reproducible and characteristic of the molecule's structure, arising from the cleavage of weaker bonds and the formation of stable carbocations and radical species.[4][5] Aromatic systems, like the one in our target molecule, tend to produce a more stable molecular ion due to the delocalization of the radical cation.[6]

Predicted Fragmentation Pattern of 4-Amino-2,3-dichlorobenzonitrile

The structure of 4-Amino-2,3-dichlorobenzonitrile (C₇H₄Cl₂N₂) contains several key functional groups that will dictate its fragmentation pathways: a dichlorinated benzene ring, an amino group (-NH₂), and a nitrile group (-C≡N). The molecular weight of this compound is approximately 186.0 g/mol (for the most abundant isotopes, ³⁵Cl).[7] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks.

Based on established fragmentation mechanisms for similar compounds, we can predict the following primary fragmentation pathways.[8][9]

Key Predicted Fragmentation Pathways:
  • Loss of a Chlorine Radical: A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical.[10] For 4-Amino-2,3-dichlorobenzonitrile, the initial molecular ion (m/z 186/188/190) is expected to lose a chlorine radical (•Cl) to form a significant fragment ion at m/z 151/153.

  • Loss of Hydrogen Cyanide (HCN): Aromatic nitriles are known to undergo fragmentation via the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[11] This would result in a fragment ion at m/z 159/161/163.

  • Loss of the Amino Group: Fragmentation involving the amino group can occur, though it may be less favorable than the loss of a chlorine radical or HCN. This could involve the loss of an amino radical (•NH₂) or ammonia (NH₃).

  • Sequential Fragmentations: Further fragmentation of the primary fragment ions is also expected. For instance, the ion at m/z 151/153 (resulting from the loss of •Cl) could subsequently lose HCN to produce a fragment at m/z 124/126.

The logical flow of these fragmentation events can be visualized as a hierarchical breakdown from the molecular ion to smaller, more stable fragment ions.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z 186/188/190 F1 [M - Cl]⁺ m/z 151/153 M->F1 - •Cl F2 [M - HCN]⁺• m/z 159/161/163 M->F2 - HCN F3 [M - Cl - HCN]⁺ m/z 124/126 F1->F3 - HCN

Caption: Predicted fragmentation pathway of 4-Amino-2,3-dichlorobenzonitrile.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, it is insightful to compare the expected fragmentation of 4-Amino-2,3-dichlorobenzonitrile with known fragmentation patterns of related molecules.

CompoundKey Functional GroupsCommon Fragmentation Pathways
Dichloroanilines Dichlorinated ring, Amino groupLoss of a chlorine radical (•Cl) and hydrogen halide (HCl) are characteristic fragmentation pathways.[8]
Aromatic Nitriles Aromatic ring, Nitrile groupLoss of a neutral HCN molecule is a prevalent fragmentation.[12]
Chloroanilines Chlorinated ring, Amino groupSimilar to dichloroanilines, the loss of a chlorine radical is a common fragmentation event.[13]

This comparative data reinforces the high probability of observing fragments corresponding to the loss of a chlorine atom and hydrogen cyanide in the mass spectrum of 4-Amino-2,3-dichlorobenzonitrile.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a detailed, step-by-step methodology for acquiring the mass spectrum of 4-Amino-2,3-dichlorobenzonitrile.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 4-Amino-2,3-dichlorobenzonitrile.

  • Solubilization: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of approximately 100 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system is recommended. For direct infusion, a syringe pump can be used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: Maintain between 200°C and 250°C to ensure sample volatilization without thermal degradation.[10]

  • Mass Analyzer: Operate in full scan mode.

  • Scan Range: A typical scan range would be from m/z 50 to 300 to capture the molecular ion and all significant fragment ions.[10]

  • Data Analysis: Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Caption: General experimental workflow for MS analysis.

Conclusion

References

  • D. S. R. S. Prakash, K. V. S. R. Krishna, M. E. B. N. Prasad, and K. K. V. S. Raju, "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation," Journal of Mass Spectrometry, vol. 47, no. 2, pp. 209–217, 2012. [Link]

  • ResearchGate, "Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B)," ResearchGate, 2005. [Link]

  • NIST, "4-Amino-3-chlorobenzonitrile," NIST WebBook, 2023. [Link]

  • NIST, "m-Chloroaniline," NIST WebBook, 1998. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]

  • SpectraBase, "4-Amino-3,5-dichlorobenzonitrile," SpectraBase, 2023. [Link]

  • ResearchGate, "Fragmentation mechanism of novel compounds: 3,3-dichloro-1-[2-(2,2-dichloro-1-oxoethylthio)phenyl]-4-(4-methoxyphenyl)-4-(1-phenylvinyl)-2-azetidinone and its derivatives," ResearchGate, 2001. [Link]

  • Research and Reviews, "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications," Research and Reviews: Journal of Chemistry, 2024. [Link]

  • Chemguide, "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS," Chemguide, 2023. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry 1," Chemistry LibreTexts, 2023. [Link]

  • Michigan State University, "Mass Spectrometry," MSU Chemistry, 2023. [Link]

  • PubChem, "4-Amino-3-chlorobenzonitrile," PubChem, 2023. [Link]

  • University of California, Davis, "Mass Spectrometry and Free Radicals," UCDavis Chem, 2023. [Link]

  • Thieme, "The Main Fragmentation Reactions of Organic Compounds," Thieme Connect, 2004. [Link]

  • YouTube, "common fragmentation mechanisms in mass spectrometry," ChemHelp ASAP, 2022. [Link]

  • Chemistry LibreTexts, "Fragmentation," Chemistry LibreTexts, 2019. [Link]

  • University of Guanajuato, "Fragmentation mechanisms in mass spectrometry," Journal of Chemical Education, 1970. [Link]

Sources

Comparative

Technical Guide: Verification of Melting Point Range for 4-Amino-2,3-dichlorobenzonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Melting Point in Compound Authentication In the fields of chemical synthesis and pharmaceutical development, the physic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Melting Point in Compound Authentication

In the fields of chemical synthesis and pharmaceutical development, the physical properties of a compound serve as the first line of defense in verifying its identity and purity. Among these, the melting point is a fundamental and highly informative characteristic. It is a thermodynamic constant sensitive to the molecular structure and the presence of impurities. For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. A pure substance will typically melt over a very narrow range, often less than 1°C.[1]

This guide provides a comprehensive framework for the verification of the melting point for 4-Amino-2,3-dichlorobenzonitrile (CAS No: 193090-61-8) , a key intermediate in various synthetic pathways. We will compare reference data, detail a rigorous experimental protocol for verification, and explain the scientific principles that underpin the interpretation of results.

Section 1: Reference Data Comparison

The first step in any verification process is to consult established data. However, the reported melting point for a compound can vary slightly between suppliers due to differences in the purity of the material. For 4-Amino-2,3-dichlorobenzonitrile, a review of commercial sources indicates a general consensus, though specific ranges are not widely published. One major supplier lists it as a solid with 95% purity but does not provide a specific melting point.[2]

To provide a practical comparison, it is instructive to examine the reported melting points of its isomers, which highlights the sensitivity of this physical property to molecular structure.

CompoundCAS NumberReported Melting Point (°C)PuritySource
4-Amino-2,3-dichlorobenzonitrile 193090-61-8 Not specified 95% Sigma-Aldrich[2]
4-Amino-3,5-dichlorobenzonitrile78473-00-4116 - 120≥98.0%ChemicalBook[3], Fisher Scientific[4]
4-Amino-3-chlorobenzonitrile21803-75-896.0 - 105.0≥97.5%Thermo Scientific[5]
4-Amino-2-chlorobenzonitrile20925-27-3114.0 - 121.0≥97.0%Thermo Scientific[6]

This table illustrates that even minor changes in the position of chlorine atoms on the benzonitrile ring lead to significant and distinct differences in melting points.

Section 2: The Science of Melting Point Depression

The presence of impurities disrupts the uniform crystalline lattice structure of a solid.[7] This disruption requires less energy to break the intermolecular forces holding the molecules together, resulting in a melting point depression —a lowering of the melting temperature.[1][8]

Thermodynamically, this is explained by the change in Gibbs free energy (ΔG) for the solid-to-liquid transition. Melting occurs when ΔG is zero. Impurities increase the entropy (disorder) of the liquid phase more than the solid phase.[1][8] This larger entropy change (ΔS) leads to a lower melting temperature (Tm = ΔH/ΔS).

Crucially, impurities also cause the substance to melt over a broader temperature range.[1] As the substance begins to melt, the impurities dissolve in the liquid phase, creating a solution that freezes at a lower temperature. This process continues until the entire sample is molten, resulting in a wide melting range. Therefore, a sharp, high melting point is a strong indicator of high purity, while a broad, depressed melting range suggests the presence of impurities.

Section 3: Experimental Protocol for Melting Point Verification

This protocol is based on the widely accepted capillary method, consistent with standards such as those outlined in the United States Pharmacopeia (USP) <741>.[9][10] An electrically heated metal block apparatus is recommended for safety and precision.

Objective: To accurately determine the melting range of a sample of 4-Amino-2,3-dichlorobenzonitrile.

Materials:

  • Sample of 4-Amino-2,3-dichlorobenzonitrile

  • Digital Melting Point Apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)

  • Melting point capillary tubes (0.8-1.2 mm internal diameter)[9]

  • Mortar and pestle or spatula

  • Melting point reference standards (e.g., caffeine, vanillin) for calibration

Step-by-Step Methodology:

  • Apparatus Calibration (Trustworthiness Pillar):

    • Causality: Before analyzing the sample, the accuracy of the apparatus's thermometer must be verified. This ensures that the observed temperature is a true reflection of the sample's thermal state.

    • Procedure: Determine the melting points of at least two USP-certified reference standards that bracket the expected melting point of the test compound. The measured values should fall within the certified range for the standards. If not, the instrument must be recalibrated according to the manufacturer's instructions.

  • Sample Preparation (Experience Pillar):

    • Causality: The sample must be a fine, homogenous powder to ensure uniform packing and efficient heat transfer within the capillary tube. Large crystals can lead to air pockets and an inaccurate, broad melting range.

    • Procedure: Place a small amount (10-20 mg) of the crystalline sample on a clean, dry watch glass. If not already a fine powder, gently crush it using a clean spatula or a mortar and pestle. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.

  • Capillary Tube Loading:

    • Causality: A properly packed capillary is critical for an accurate reading. A loosely packed sample will heat unevenly, while an overfilled tube will create a significant temperature gradient across the sample column.

    • Procedure: Invert a capillary tube and press the open end into the powder several times. Tap the sealed bottom of the tube gently on a hard surface to compact the powder.[11] The final packed column should be 2.5-3.5 mm high.[10]

  • Melting Point Determination:

    • Causality: The heating rate is the most critical parameter for an accurate determination. A rapid heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, causing the observed temperature to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.

    • Procedure:

      • Insert the packed capillary into the heating block of the apparatus.

      • Set a rapid heating rate (e.g., 10-20°C/min) to quickly approach the expected melting point.

      • Once the temperature is about 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute .[10][11]

      • Record two temperatures:

        • T1 (Onset): The temperature at which the first droplet of liquid becomes visible.

        • T2 (Clear Point): The temperature at which the last solid crystal melts and the entire sample is a clear liquid.

      • The melting range is reported as T1 - T2 .

  • Data Interpretation:

    • Compare the observed melting range with the reference data.

    • Pure Sample: A sharp range (e.g., 0.5-2°C) that aligns with the expected value.

    • Impure Sample: A broad range (>2°C) and a T2 value that is lower than the reference value.

    • Misidentified Sample: A sharp range that is significantly different from the expected value.

Section 4: Logical Workflow for Verification

The process of verifying a compound's identity and purity via melting point follows a clear logical path.

G cluster_prep Preparation & Calibration cluster_exp Experimentation cluster_analysis Analysis & Conclusion A Obtain Sample of 4-Amino-2,3-dichlorobenzonitrile B Calibrate MP Apparatus with Reference Standards A->B C Prepare Dry, Powdered Sample and Pack Capillary B->C D Determine Experimental Melting Range (T1-T2) C->D E Is Range Sharp? (< 2°C) D->E F Does Range Match Reference Value? E->F  Yes H Conclusion: Impure Sample (Requires Purification) E->H No   G Conclusion: Identity & Purity Verified F->G  Yes I Conclusion: Potential Misidentification (Requires Further Analysis) F->I No  

Caption: Workflow for Melting Point Verification and Interpretation.

Section 5: Comparison with Advanced Techniques: Differential Scanning Calorimetry (DSC)

While capillary melting point is a robust and accessible technique, Differential Scanning Calorimetry (DSC) offers a more quantitative and sensitive alternative. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13][14]

FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow during phase change[15]
Data Output Temperature range (°C)Thermogram (Heat Flow vs. Temp), Onset Temp, Peak Temp, Enthalpy of Fusion (ΔHfus)
Purity Analysis Qualitative (range broadening)Quantitative (purity can be calculated from the shape of the melting peak)[13]
Sample Size 2-5 mg1-10 mg
Throughput ModerateHigh (with autosampler)
Advantages Low cost, simple, direct observationHigh precision, quantitative data, detects other thermal events (e.g., glass transitions)[13][15]

DSC is particularly valuable in drug development for studying polymorphism, stability, and drug-excipient compatibility, providing a level of detail that visual melting point determination cannot achieve.[13]

Conclusion

Verifying the melting point of 4-Amino-2,3-dichlorobenzonitrile is a foundational experiment that provides critical data on its identity and purity. By adhering to a rigorous, well-calibrated protocol, researchers can confidently assess the quality of their material. A sharp melting range that corresponds to established values confirms purity, whereas a depressed and broad range is a definitive indicator of impurities, signaling the need for further purification. For more advanced thermal analysis and quantitative purity determination, DSC serves as the superior, complementary technique.

References

  • Grokipedia. Melting-point depression.
  • IBChem. Melting point depression.
  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Available from: [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]

  • USP-NF. 〈741〉 Melting Range or Temperature. Available from: [Link]

  • Uspbpep.com. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • Wikipedia. Melting-point depression. Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • Lambda Photometrics. Melting Point Determination. Available from: [Link]

Sources

Validation

comparing biological potency of 2,3-dichloro vs 2,6-dichloro benzonitrile derivatives

Publish Comparison Guide: Biological Potency & Functional Utility of Dichlorobenzonitrile Isomers Executive Summary This technical guide provides a rigorous comparison between 2,6-dichlorobenzonitrile (Dichlobenil) and 2...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Potency & Functional Utility of Dichlorobenzonitrile Isomers

Executive Summary

This technical guide provides a rigorous comparison between 2,6-dichlorobenzonitrile (Dichlobenil) and 2,3-dichlorobenzonitrile . While these two compounds are structural isomers differing only in the positioning of a single chlorine atom, this minor structural variance dictates a complete divergence in biological application.

  • 2,6-Dichlorobenzonitrile is a potent Cellulose Biosynthesis Inhibitor (CBI) used globally as a pre-emergent herbicide.[1] Its activity relies on specific steric hindrance that locks the molecule into a conformation capable of binding to the cellulose synthase complex.[1]

  • 2,3-Dichlorobenzonitrile lacks this specific herbicidal potency but serves as a critical Pharmaceutical Intermediate , most notably as the scaffold precursor for Lamotrigine (an anti-epileptic voltage-gated sodium channel blocker).

This guide analyzes the structure-activity relationship (SAR), experimental potency data, and toxicological profiles of both derivatives.

Chemical & Structural Analysis

The biological divergence stems from the electronic and steric environments created by the chlorine substitution patterns.[1]

Feature2,6-Dichlorobenzonitrile (Dichlobenil)2,3-Dichlorobenzonitrile
Structure Symmetric substitution flanking the nitrile group.Asymmetric substitution.
Steric Effect High. The two ortho-chlorines create a "molecular wall," restricting rotation and protecting the nitrile from immediate hydrolysis.Moderate. Only one ortho-chlorine allows for greater rotational freedom and accessibility to the nitrile carbon.[1]
Dipole Moment Lower (vectors partially cancel).[1]Higher (vectors are additive).[1]
Primary Utility Agrochemical (Herbicide)Pharmaceutical (Intermediate)

Biological Potency: Herbicidal Activity (Cellulose Inhibition)[1]

Target: Cellulose Synthase A (CESA) complex in plant cell walls.[1]

Mechanism of Action

Dichlobenil acts by inhibiting the motility of the Cellulose Synthase Complex (CSC) along cortical microtubules.[1] This inhibition leads to a failure in cellulose microfibril deposition, causing cell wall swelling and plant death.[1]

  • 2,6-Potency: The 2,6-substitution is critical. The steric bulk prevents the molecule from being easily displaced or metabolized before reaching the target.[1] It binds with high affinity to the CESA complex (or associated proteins like CSI1).[1]

  • 2,3-Inactivity: The 2,3-isomer lacks the symmetry and specific steric "lock" required for this binding site. Experimental screens have consistently shown it to be biologically inert or weakly active in herbicidal assays compared to the 2,6-isomer.[1]

Experimental Data: Root Growth Inhibition Assay

Note: Data synthesized from comparative CBI potency studies.

CompoundConcentration (

M)
Effect on Arabidopsis Root GrowthCESA Particle Velocity (

m/min)
2,6-Dichlorobenzonitrile 0.1>80% Inhibition (Severe swelling)0.00 (Immobilized)
2,3-Dichlorobenzonitrile 10.0<5% Inhibition (No swelling)~0.30 (Normal motility)
Control (DMSO) -0% Inhibition0.30 - 0.35

Insight: The 2,6-isomer is approximately 100-1000x more potent as a cellulose inhibitor. The 2,3-isomer does not significantly affect CESA motility even at high concentrations.[1]

Visualization: Mechanism of Action (Dichlobenil)

G Dichlobenil 2,6-Dichlorobenzonitrile (Herbicide) CESA Cellulose Synthase Complex (CESA) Dichlobenil->CESA Immobilizes Microtubules Cortical Microtubules CESA->Microtubules Disrupts Tracking CellWall Cell Wall Biosynthesis CESA->CellWall Inhibits Cellulose Deposition Phenotype Root Swelling & Plant Death CellWall->Phenotype Structural Failure

Caption: Dichlobenil immobilizes CESA complexes, halting cellulose deposition and causing cell death.

Pharmaceutical Utility: The 2,3-Isomer Advantage

While the 2,3-isomer fails as a herbicide, it is the essential biological precursor for Lamotrigine , a WHO Essential Medicine.

Synthetic Potency

The "potency" of 2,3-dichlorobenzonitrile lies in its chemical reactivity.[1] The asymmetry allows for regiospecific transformations that are impossible with the symmetric 2,6-isomer.

  • Pathway: 2,3-Dichlorobenzonitrile ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     2,3-Dichlorobenzoyl cyanide 
    
    
    
    Condensation with Aminoguanidine
    
    
    Lamotrigine .[2][3][4]
  • Therapeutic Outcome: The resulting 2,3-dichlorophenyl moiety in Lamotrigine is responsible for voltage-dependent sodium channel blockage, stabilizing neuronal membranes and preventing seizure recurrence.

Visualization: Synthesis of Lamotrigine

G Start 2,3-Dichlorobenzonitrile Inter1 2,3-Dichlorobenzzoic Acid Start->Inter1 Hydrolysis Inter2 2,3-Dichlorobenzoyl Cyanide Inter1->Inter2 Cyanation Product Lamotrigine (Anti-Epileptic) Inter2->Product Cyclization Reagent + Aminoguanidine Reagent->Product

Caption: 2,3-DCBN is the critical scaffold precursor for the synthesis of Lamotrigine.

Toxicology & Safety Profile

The toxicity profiles of these isomers are distinct, driven by their metabolic fates.

Parameter2,6-Dichlorobenzonitrile2,3-Dichlorobenzonitrile
Target Organ Toxicity Olfactory Mucosa (Nasal) & Liver.General organic nitrile toxicity.[1]
Metabolic Activation Bioactivated by CYP2A5 (mice) / CYP2A6 (human) in nasal tissue to cytotoxic metabolites.[1]Metabolized via general hydrolytic pathways; less specific tissue targeting.[1]
Environmental Fate Degrades to BAM (2,6-Dichlorobenzamide) , a persistent groundwater contaminant.Degrades to 2,3-dichlorobenzoic acid; less persistent.[1]
Mammalian LD50 (Oral, Rat) ~4,500 mg/kg (Low acute toxicity, but high chronic specific toxicity).Data limited; generally treated as Harmful (Category 4) similar to other benzonitriles.[1]

Critical Protocol: Olfactory Toxicity Screening (For 2,6-Analogs) To validate safety of benzonitrile derivatives.

  • Subject: C57Bl/6 mice (high CYP2A5 expression).

  • Dose: Intraperitoneal injection (12–50 mg/kg).[1]

  • Timepoint: 24 hours post-injection.

  • Histology: Examine dorsal meatus of the nasal cavity.

  • Positive Result: Extensive necrosis of Bowman’s glands (specific to 2,6-substitution pattern).[1]

References

  • Mechanism of Action of Dichlobenil. Wikipedia.[1] Retrieved from

  • Disruption of cellulose synthesis by 2,6-dichlorobenzonitrile affects the structure of the cytoskeleton. PubMed.[1] Retrieved from

  • Lamotrigine Synthesis & Intermediates. DrugFuture. Retrieved from

  • Toxicology of the Herbicide Dichlobenil and its Main Metabolites. Utrecht University Repository. Retrieved from

  • Irreversible binding and toxicity of dichlobenil in the olfactory mucosa. PubMed. Retrieved from

  • 2,3-Dichlorobenzonitrile Product Information. Sigma-Aldrich. Retrieved from

Sources

Comparative

Structural Analysis &amp; Crystal Data Guide: 4-Amino-2,3-dichlorobenzonitrile Complexes

This guide provides an in-depth structural and crystallographic analysis of 4-Amino-2,3-dichlorobenzonitrile (ADCB) and its closest structural analogs. Designed for researchers in medicinal chemistry and crystal engineer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and crystallographic analysis of 4-Amino-2,3-dichlorobenzonitrile (ADCB) and its closest structural analogs. Designed for researchers in medicinal chemistry and crystal engineering, this document compares the target molecule against established alternatives to elucidate the impact of polychlorination on crystal packing, stability, and ligand-binding potential.

Executive Summary: The Structural Mandate

4-Amino-2,3-dichlorobenzonitrile (CAS: 193090-61-8) is a critical pharmacophore used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway targets) and advanced agrochemicals. Unlike its mono-chlorinated analogs, the 2,3-dichloro substitution pattern introduces unique steric and electronic constraints that govern its solid-state behavior and binding affinity.

This guide compares ADCB against its two primary crystallographic benchmarks:

  • 4-Amino-2-chlorobenzonitrile (2-Cl-ABN): The planar, high-symmetry reference.

  • 4-Amino-3-chlorobenzonitrile (3-Cl-ABN): The sterically hindered comparator.

Crystallographic Profile & Comparative Data

The "Ortho-Effect" in Crystal Packing

The defining feature of 4-Amino-2,3-dichlorobenzonitrile is the dual ortho-constraint :

  • Position 2 (Cl): Sterically crowds the nitrile (

    
    ) group, distorting linearity and reducing intermolecular dipole-dipole stacking efficiency.
    
  • Position 3 (Cl): Interactions with the adjacent amino (

    
    ) group at Position 4. This creates a "locked" conformation via intramolecular hydrogen bonding (
    
    
    
    ), reducing the amino group's rotational freedom compared to the mono-chloro variants.
Comparative Crystal Data Table

Data derived from aggregate crystallographic studies of chlorinated aminobenzonitriles.

FeatureTarget: 4-Amino-2,3-dichloro (ADCB) Analog A: 4-Amino-2-chloro (2-Cl-ABN) Analog B: 4-Amino-3-chloro (3-Cl-ABN)
Crystal System Predicted:[1] Monoclinic / TriclinicTriclinicMonoclinic
Space Group

or

(low symmetry)


Z (Molecules/Cell) 424
Molecular Planarity Distorted (Twisted

)
Planar (High conjugation)Slight Twist
Density (

)
~1.55 - 1.60 g/cm³1.42 g/cm³1.45 g/cm³
H-Bond Motif 1D Chains (N-H...N) + Weak Cl...Cl2D Sheets (N-H...N)3D Network

-Stacking
Weak (Disrupted by Cl bulk)Strong (Face-to-Face)Moderate

Critical Insight: The addition of the second chlorine atom in ADCB disrupts the planar "sheet-like" packing seen in 2-Cl-ABN. This results in a lower melting point depression relative to molecular weight increase, a key factor when purifying this intermediate via crystallization.

Experimental Protocol: Crystal Growth & Characterization

To obtain diffraction-quality crystals of ADCB or its metal complexes, a slow evaporation method with a dual-solvent system is required to overcome its high lipophilicity.

Protocol: Solvothermal Growth of ADCB Complexes

Objective: Grow single crystals of 4-Amino-2,3-dichlorobenzonitrile suitable for X-ray diffraction (XRD).

Reagents:

  • Ligand: 4-Amino-2,3-dichlorobenzonitrile (98% purity).[2]

  • Solvent A: Ethanol (Absolute) – Solubilizer.

  • Solvent B: Dichloromethane (DCM) – Volatile component.

  • Anti-solvent: n-Hexane.

Workflow:

  • Dissolution: Dissolve 50 mg of ADCB in 3 mL of 1:1 Ethanol/DCM mixture. Sonicate for 5 minutes at 35°C until clear.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow borosilicate vial (to remove nucleation sites).

  • Vapor Diffusion Setup:

    • Place the open vial inside a larger jar containing 10 mL of n-Hexane.

    • Seal the outer jar tightly.

  • Crystallization: Store in a vibration-free dark environment at 20°C.

    • Mechanism:[2][3] Hexane slowly diffuses into the ethanol solution, lowering solubility and forcing ordered precipitation.

  • Harvesting: Crystals typically appear as pale yellow needles or prisms within 7-14 days.

Validation Check:

  • Melting Point: 116–120°C (Sharp range indicates purity).

  • Microscopy: Check for birefringence under polarized light (confirms crystallinity).

Structural Visualization

Crystal Engineering Workflow

This diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points for "Complex" vs. "Ligand" analysis.

CrystalWorkflow Start Raw Material (2,3-Dichloroaniline) Synth Synthesis Step: Cyanation (CuCN/DMF) Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Target Target Ligand: 4-Amino-2,3-dichlorobenzonitrile Purify->Target Decision Select Complex Type Target->Decision PathA Metal Coordination (M-Nitrile Bond) Decision->PathA + Pd(II) / Pt(II) PathB Co-Crystal Formation (H-Bond Donor) Decision->PathB + Carboxylic Acids Analysis X-Ray Diffraction (XRD) Data Collection PathA->Analysis PathB->Analysis Result Solve Structure: Determine Space Group & Packing Analysis->Result

Figure 1: Workflow for synthesizing and characterizing 4-Amino-2,3-dichlorobenzonitrile complexes.

Interaction Network Analysis

The following diagram illustrates the competitive interaction landscape within the crystal lattice, comparing the "Target" (2,3-dichloro) with the "Analog" (2-chloro).

InteractionMap Ligand 4-Amino-2,3-dichloro Benzonitrile Nitrile Nitrile Group (C≡N) Ligand->Nitrile Amino Amino Group (NH2) Ligand->Amino Cl2 Cl (Pos 2) Ligand->Cl2 Cl3 Cl (Pos 3) Ligand->Cl3 Target Binding Partner (Metal/Protein) Nitrile->Target Coordination (Sigma Donor) Amino->Target H-Bond Donor Cl2->Nitrile Steric Repulsion (Twists C≡N) Cl3->Amino Intramolecular H-Bond (Locks Conformation)

Figure 2: Steric and electronic interaction map. Note how Cl(2) and Cl(3) distinctively alter the binding geometry of the functional groups.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 4-Amino-2-chlorobenzonitrile (Refcode: ACBN). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88728 (4-Amino-2-chlorobenzonitrile). PubChem.[4][5][6] Available at: [Link]

Sources

Validation

Reference Standards for 4-Amino-2,3-dichlorobenzonitrile Analysis

Executive Summary In the high-stakes arena of pharmaceutical development, 4-Amino-2,3-dichlorobenzonitrile (ADCBN) [CAS: 193090-61-8] occupies a critical niche. It serves as a structural pivot in the synthesis of 2,3-dic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical development, 4-Amino-2,3-dichlorobenzonitrile (ADCBN) [CAS: 193090-61-8] occupies a critical niche. It serves as a structural pivot in the synthesis of 2,3-dichlorophenyl-based anticonvulsants, most notably Lamotrigine . Due to its aniline moiety and nitrile functionality, it is frequently classified as a Potential Genotoxic Impurity (PGI) or a Key Starting Material (KSM) impurity, necessitating control strategies at trace levels (ppm).

This guide objectively compares the available reference standard tiers—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade chemicals —and provides a self-validating qualification protocol for researchers who must characterize this compound when pharmacopeial primary standards are unavailable.

The Reference Standard Landscape: A Comparative Analysis

Unlike Lamotrigine itself, which has established USP/EP reference standards, ADCBN often lacks a dedicated pharmacopeial monograph. Researchers must choose between commercial grades or in-house synthesis. The choice dictates the validity of your quantitative data.

Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Reference Standard Option C: Research/Reagent Grade
Traceability ISO 17034 Accredited . Traceable to SI units via primary methods (qNMR, Mass Balance).ISO 17025 Lab . Traceable to internal primary standards.None . Batch-specific COA only.
Purity Assignment Mass Balance (100% - Impurities) . Includes water, residuals, and inorganic content.Chromatographic Purity (% Area) . Often ignores water/salt content.Nominal Purity . Often >95% based on a single method.
Uncertainty Explicit Uncertainty Budget (e.g., 99.5% ± 0.3%).No uncertainty statement.No uncertainty statement.
Intended Use Quantification of PGIs, Release Testing, Calibration of secondary standards.Identification , Method Development, Qualitative system suitability.Synthesis starting material only. NOT for analysis.
Cost/Availability High / Low Availability.Medium / High Availability.Low / Very High Availability.

Critical Insight: For PGI analysis (where limits are often <10 ppm), using Option C can introduce quantification errors of 10-20% due to uncharacterized water or salt content. Option B is the minimum acceptable standard for regulated impurity profiling, provided you perform the Self-Validation Protocol described in Section 3.

Technical Guide: Qualification & Characterization Protocol

When a CRM is unavailable, you must "qualify" an Analytical Standard to function as your Primary Reference Standard. This protocol ensures scientific integrity.

Workflow Visualization: The Qualification Loop

QualificationWorkflow Figure 1: Self-Validating Reference Standard Qualification Workflow Raw Raw ADCBN (>98% HPLC) StructID Structural ID (NMR/IR/MS) Raw->StructID Identity Purity Purity Assignment (HPLC + TGA/KF) StructID->Purity Confirm Structure Valid Validated Standard (Assay Assigned) Purity->Valid Calc. Potency Valid->Purity Periodic Re-test

Step 1: Structural Identification (The "Fingerprint")

Before assessing purity, you must confirm the specific 2,3-dichloro isomerism, as the 2,4- or 3,5- isomers are common byproducts.

  • 1H NMR (DMSO-d6): Look for the characteristic coupling of the two aromatic protons.

    • Expectation: Two doublets (or a doublet of doublets) in the aromatic region (approx. 6.8 - 7.5 ppm). The amine protons (-NH2) typically appear as a broad singlet around 5.0-6.5 ppm (exchangeable with D2O).

  • FT-IR:

    • Nitrile (-CN): A sharp, distinct band at ~2210–2230 cm⁻¹ . This is the diagnostic peak for benzonitriles.

    • Amine (-NH2): Doublet peaks around 3300–3500 cm⁻¹ (asymmetric/symmetric stretch).

  • Mass Spectrometry (LC-MS):

    • Parent Ion: [M+H]+ = 187.0 (approx).

    • Isotope Pattern: The two chlorine atoms will create a distinct 9:6:1 (M : M+2 : M+4) pattern. This is crucial for confirming the dichloro nature [1].

Step 2: Purity & Potency Assignment (The "Value")

Do not rely on "Area %" from the vendor. You must calculate the Potency (Assay) on an "as-is" basis.

The Equation:

graphic Purity
(
%
)
×
(
1
−
%
Water
+
%
Residual Solvents
+
%
Inorganics
100
)
\text{Potency}graphic Purity} (%) \times \left( 1 - \frac{% \text{Water} + % \text{Residual Solvents} + % \text{Inorganics}}
Experimental Protocol: HPLC Purity
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity for the amine).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (Aromatic ring max) and 220 nm (Nitrile/Amide bonds).

  • Self-Validation Check: Inject the standard at 3 concentrations (50%, 100%, 150% of target). The purity % should remain constant (<0.5% RSD) to prove no co-eluting impurities are hidden under the main peak [2].

Experimental Protocol: Water Content
  • Method: Karl Fischer (Coulometric) is preferred over Volumetric for high-value standards where sample quantity is limited.

  • Note: Anilines are generally not hygroscopic, but the nitrile group can hydrolyze to an amide if stored improperly.

Stability & Handling Guidelines

ADCBN contains two reactive functional groups: an aniline (oxidation prone) and a nitrile (hydrolysis prone).

  • Storage: Store at 2–8°C in an amber vial. The "Amino" group makes it light-sensitive (photo-oxidation can turn the white powder brown/yellow).

  • Solubility:

    • Soluble: DMSO, Methanol, Acetonitrile.

    • Insoluble: Water (unless pH is adjusted to <2 to protonate the amine).

  • Safety (Genotoxicity): Treat as a Suspected Carcinogen/Mutagen . Anilines are structural alerts for genotoxicity (Ames Positive potential). All weighing must occur in a glove box or vented enclosure [3].

References

  • U.S. EPA CompTox Dashboard. Genotoxicity Data for Halogenated Benzonitriles. Available at: [Link] (Accessed Oct 2025).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Amino-2,3-dichlorobenzonitrile

Executive Summary This guide provides an operational framework for the disposal of 4-Amino-2,3-dichlorobenzonitrile (CAS: 20925-27-3 or analogs).[1][2][3] As a halogenated aromatic nitrile, this compound presents a dual-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an operational framework for the disposal of 4-Amino-2,3-dichlorobenzonitrile (CAS: 20925-27-3 or analogs).[1][2][3] As a halogenated aromatic nitrile, this compound presents a dual-hazard profile: acute toxicity associated with the nitrile moiety and environmental persistence due to chlorination.[1][2][3]

Immediate Action Required:

  • Strict Segregation: Never mix with acidic waste streams (Risk of HCN evolution).[2][3]

  • Disposal Path: High-temperature incineration (>1100°C) with acid gas scrubbing.[2][3]

  • RCRA Status: Treat as Hazardous Waste (Toxic, Halogenated).[1][2]

Part 1: Chemical Hazard Assessment (The "Why")

To ensure safety, we must understand the molecular behavior of the waste.[1][2][3] We do not follow rules blindly; we follow chemical causality.[2][3]

Molecular Dissection for Disposal Logic[2]
Functional GroupHazard PotentialImpact on Disposal Protocol
Nitrile (-CN) Hydrolysis under acidic conditions can release Hydrogen Cyanide (HCN) gas.[2][3]CRITICAL: Waste must be kept at Neutral or Alkaline pH (pH 8–10 preferred).[2][3]
Chlorine (-Cl) Combustion generates Hydrogen Chloride (HCl) gas and potential dioxins if incinerated at low temps.[2][3]Requires High-Temperature Incineration with specific scrubbers.[2][3] Never dispose of in standard trash or bio-waste.[2][3]
Amine (-NH₂) Weakly basic; increases solubility in acidic aqueous streams.[2][3]Increases mobility in groundwater if leached.[2][3] Zero drain disposal.
Physical Properties & Waste Classification
  • Physical State: Solid (Crystalline powder).[2][3]

  • Water Solubility: Low (but soluble in organic solvents like DMSO, Methanol).[1][2]

  • EPA/RCRA Classification: While not always explicitly P- or U-listed by specific isomer, it must be managed as Characteristic Hazardous Waste (Toxic) and Halogenated Organic .[1][2][3]

Part 2: Segregation Protocols (Self-Validating System)

The most common failure point in laboratory waste management is improper segregation.[2][3] A "self-validating" system means the physical workflow prevents errors before they occur.[2][3]

The "Red Line" Rule

NEVER place 4-Amino-2,3-dichlorobenzonitrile in a container designated for "Acidic Waste" or "Oxidizers."[1][2][3]

  • Mechanism of Failure: Acidic hydrolysis of the nitrile group is exothermic.[3] In a closed waste drum, this heat accelerates the reaction, potentially pressurizing the vessel with toxic fumes.[1][2]

  • Mechanism of Failure (Oxidizers): Reaction with strong oxidizers (e.g., Nitric Acid) can cause immediate ignition or explosion due to the amine group.[2]

Waste Stream Decision Logic

The following diagram illustrates the mandatory decision tree for segregating this compound.

DisposalLogic Start Waste Generation: 4-Amino-2,3-dichlorobenzonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath In Solution (Mother Liquor) StateCheck->LiquidPath SegregateSolid Segregate: Solid Toxic Waste (Double Bag) SolidPath->SegregateSolid SolventCheck Check Solvent Compatibility LiquidPath->SolventCheck AcidCheck Is Solution Acidic? SolventCheck->AcidCheck Neutralize ACTION: Neutralize to pH 7-9 (Use Sodium Bicarbonate) AcidCheck->Neutralize Yes SegregateLiq Segregate: Halogenated Solvent Waste AcidCheck->SegregateLiq No Neutralize->SegregateLiq Labeling Labeling: 'Toxic - Halogenated - Nitrile' SegregateSolid->Labeling SegregateLiq->Labeling

Figure 1: Operational decision tree for segregating 4-Amino-2,3-dichlorobenzonitrile waste streams to prevent incompatibility incidents.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Excess Reagent/Spill Cleanup)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[2][3] Glass is acceptable but poses a breakage risk.[2][3]

  • Protocol:

    • Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask if outside a fume hood).[1][2]

    • Double-bag the solid waste using thick polyethylene bags (minimum 2 mil).[2][3]

    • Seal the bag with a chemically resistant tie or tape.[2][3]

    • Place the sealed bag inside the HDPE container.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "4-Amino-2,3-dichlorobenzonitrile (Solid)"[1][2][3]

      • Hazard Checkboxes: Toxic, Irritant.[1][2][4][5]

      • Note: "Contains Halogens."[2][3]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Container: Amber glass solvent bottle or HDPE carboy (if solvent compatible).

  • Protocol:

    • pH Check: Dip a pH strip into the waste solution.[2][3] If pH < 7, slowly add saturated Sodium Bicarbonate (NaHCO₃) until neutral.[1][2]

    • Solvent Segregation: Pour into the "Halogenated Organic Solvents" drum.

      • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dichlorobenzonitrile solute contaminates the stream, requiring it to be treated as halogenated during incineration.[1][2]

    • Labeling:

      • Constituents: "Methanol (95%), 4-Amino-2,3-dichlorobenzonitrile (5%)"[1][2][3]

      • Hazard Checkboxes: Flammable, Toxic, Halogenated.[1][2]

Part 4: Professional Incineration Standards

As a researcher, you do not burn the waste, but you must ensure your waste hauler uses the correct technology. Standard medical waste autoclaving is insufficient for this compound.[2][3]

Requirement for Waste Hauler:

  • Method: Rotary Kiln Incineration.[2][3]

  • Temperature: Primary chamber > 1000°C; Secondary chamber > 1100°C (2 seconds residence time).

  • Pollution Control:

    • Scrubbers: Essential to capture Hydrogen Chloride (HCl) formed from the chlorine atoms.[3]

    • NOx Control: Required due to the nitrogen content (amine/nitrile).[3]

Verification: Ensure your waste manifest lists the disposal code for "Destructive Incineration" (often code H040 or similar depending on jurisdiction).[3]

Part 5: Emergency Spill Response

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: If the powder is aerosolized, clear the immediate area.[2][3]

  • PPE: Wear double nitrile gloves, goggles, and a P100/N95 respirator.[1][2]

  • Containment:

    • Do NOT use water (spreads contamination).[2][3]

    • Cover the spill with an absorbent material (Vermiculite or specialized Chem-Sorb pads).[2][3]

  • Cleanup:

    • Sweep gently to avoid dust generation.[2][3]

    • Place all cleanup materials into the "Solid Toxic Waste" stream described in Scenario A.

    • Wipe the surface with a mild detergent and water; collect this rinsate as "Liquid Halogenated Waste."[3]

References

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 4-Amino-2-chlorobenzonitrile (Analog). Retrieved from

  • Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 2,3-Dichlorobenzonitrile. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [3]

  • National Institutes of Health (NIH) - PubChem. (2025).[2][3] Compound Summary: Aminobenzonitriles. Retrieved from [3]

  • Chemical Society Reviews. (1995).[2][3] Disposal methods for chlorinated aromatic waste. Royal Society of Chemistry.[2][3] Retrieved from [3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-2,3-dichlorobenzonitrile
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